Product packaging for Angeolide(Cat. No.:CAS No. 81957-73-5)

Angeolide

Cat. No.: B2691686
CAS No.: 81957-73-5
M. Wt: 380.484
InChI Key: DZMFTLLDUYBHLI-GMZNNUCTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Angeolide is a novel dimeric lactone compound naturally occurring in the plant Angelica glauca . Its unique chemical structure was first elucidated in 1982 and has been identified as the dimer of (E)-ligustilide, a butylidenephthalide . This places this compound within the phthalide class of natural products, which are under active investigation for their diverse bioactivities . As a research chemical, this compound offers scientists a valuable compound for exploring the chemistry and biological potential of dimeric phthalides. Its established relationship to ligustilide, a compound studied for its effects on the cardio-cerebrovascular and central nervous systems, makes it a molecule of significant interest for pharmacological research . Researchers can utilize this compound to study its specific properties, potential mechanisms of action, and its role in the reported efficacy of traditional medicinal plants. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28O4 B2691686 Angeolide CAS No. 81957-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,2E,7R,8S,9S)-2-butylidene-8-propylspiro[3-oxatricyclo[5.2.2.01,5]undec-5-ene-9,3'-4,5-dihydro-2-benzofuran]-1',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O4/c1-3-5-11-20-23-13-12-15(14-19(23)22(26)27-20)17(8-4-2)24(23)18-10-7-6-9-16(18)21(25)28-24/h6,9,11,14-15,17H,3-5,7-8,10,12-13H2,1-2H3/b20-11+/t15-,17+,23+,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMFTLLDUYBHLI-FSEWZPIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C23CCC(C=C2C(=O)O1)C(C34C5=C(C=CCC5)C(=O)O4)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/1\[C@]23CC[C@H](C=C2C(=O)O1)[C@@H]([C@]34C5=C(C=CCC5)C(=O)O4)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70714622
Record name (1S,3'E,3a'S,6'R,8'S)-3'-Butylidene-8'-propyl-5',6,6',7-tetrahydro-3H,3'H-spiro[2-benzofuran-1,9'-[3a,6]ethano[2]benzofuran]-1',3(4'H)-dione
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Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81957-73-5
Record name Spiro[3H-3a,6-ethanoisobenzofuran-4(1H),1′(3′H)-isobenzofuran]-1,3′-dione, 3-butylidene-5,6,6′,7′-tetrahydro-5-propyl-, (3E,3aS,4S,5S,6R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81957-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 382181
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angeolide
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Record name (1S,3'E,3a'S,6'R,8'S)-3'-Butylidene-8'-propyl-5',6,6',7-tetrahydro-3H,3'H-spiro[2-benzofuran-1,9'-[3a,6]ethano[2]benzofuran]-1',3(4'H)-dione
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Foundational & Exploratory

The Chemical Landscape of Angelica sinensis: A Technical Guide to Compositional Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica sinensis, commonly known as Dong Quai or female ginseng, is a perennial herb with a long history of use in traditional Chinese medicine. Its root extracts are particularly valued for their therapeutic properties, which are attributed to a complex mixture of bioactive compounds. This technical guide provides an in-depth analysis of the chemical composition of Angelica sinensis extract, detailing the primary constituents, their quantitative analysis, and the experimental protocols for their identification and quantification. Furthermore, this guide elucidates the key signaling pathways modulated by these compounds, offering insights into their mechanisms of action.

Core Chemical Constituents

The chemical composition of Angelica sinensis extract is diverse, comprising several classes of compounds that contribute to its pharmacological effects. The primary bioactive constituents include phthalides, organic acids and their esters, and polysaccharides. Volatile components, primarily found in the essential oil, also play a significant role.

Phthalides

Phthalides are a major class of bioactive compounds in Angelica sinensis and are largely responsible for its characteristic aroma and various pharmacological activities, including antispasmodic, anti-inflammatory, and neuroprotective effects. The most prominent phthalides are Z-ligustilide and n-butylidenephthalide.

Organic Acids and Esters

Ferulic acid is a key phenolic compound and a major active component in Angelica sinensis extract.[1] It exhibits potent antioxidant and anti-inflammatory properties. Coniferyl ferulate is another significant ester present in the extract.

Polysaccharides

Angelica sinensis polysaccharides (ASPs) are complex carbohydrates with a wide range of molecular weights, typically from 5.1 to 2,300 kDa.[2] These heteropolysaccharides are primarily composed of monosaccharides such as arabinose, galactose, glucose, mannose, rhamnose, and galacturonic acid.[2][3] ASPs are known for their immunomodulatory, hematopoietic, and anti-tumor activities.

Quantitative Analysis of Major Components

The concentration of bioactive compounds in Angelica sinensis extract can vary depending on factors such as the plant's origin, cultivation conditions, and processing methods. The following tables summarize the quantitative data for key components as reported in various studies.

Table 1: Quantitative Analysis of Phthalides and Organic Acids in Angelica sinensis

CompoundConcentration Range (mg/g of dry weight)Analytical MethodReference
Ferulic Acid0.30 - 0.503UPLC-PDA[4]
Z-Ligustilide0.005 - 0.526UPLC-PDA[4]
Coniferyl FerulateVariesHPLC-PAD[4]
Senkyunolide IVariesHPLC-PAD[4]
Senkyunolide HVariesHPLC-PAD[4]
n-ButylidenephthalideVariesHPLC-PAD[4]

Table 2: Monosaccharide Composition of Angelica sinensis Polysaccharides (APS)

MonosaccharideMolar Ratio (Example 1)Molar Ratio (Example 2)Analytical MethodReference
Mannose (Man)0.230.17HPAEC-PAD[3][5]
Rhamnose (Rha)0.171.00HPAEC-PAD[3][5]
Glucuronic Acid (GalA)14.411.18HPAEC-PAD[3][5]
Glucose (Glc)-1.53HPAEC-PAD[5]
Galactose (Gal)0.392.88HPAEC-PAD[3][5]
Arabinose (Ara)1.685.19HPAEC-PAD[3][5]
Xylose (Xyl)0.87-HPAEC-PAD[3]

Experimental Protocols

Accurate analysis of the chemical composition of Angelica sinensis extract relies on robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) for Phthalides and Organic Acids

Objective: To separate, identify, and quantify the major non-volatile bioactive compounds in Angelica sinensis extract.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of dried and powdered Angelica sinensis root.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Adjust the weight with methanol after cooling to room temperature.

    • Filter the extract through a 0.22-μm membrane filter into an HPLC vial.[4]

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a photodiode array detector (PAD).

    • Column: Xtimate™ C18 (250 mm × 4.6 mm, 5 μm).[4]

    • Mobile Phase: A gradient of (A) 0.02% aqueous phosphoric acid (v/v) and (B) acetonitrile containing 10% tetrahydrofuran (v/v).[4]

    • Gradient Elution:

      • 0-10 min, 5-12% B

      • 10-15 min, 12-20% B

      • 15-20 min, 20-100% B

      • Hold at 100% B for 5 min

      • Re-equilibrate at 5% B for 4.5 min[4]

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30°C.[4]

    • Detection Wavelength: 280 nm and 325 nm.[4]

    • Injection Volume: 10 μL.

  • Data Analysis:

    • Identify compounds by comparing retention times and UV spectra with those of authentic standards.

    • Quantify compounds by constructing calibration curves using standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds

Objective: To identify and quantify the volatile components, particularly those in the essential oil of Angelica sinensis.

Methodology:

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • Place a small amount of powdered Angelica sinensis root into a headspace vial.

    • Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace of the sample vial at a controlled temperature for a specific time to adsorb the volatile compounds.

  • GC-MS Conditions:

    • Instrument: Agilent 7890A GC system coupled with a 5975C mass selective detector or equivalent.

    • Column: HP-5 MS capillary column (30 m × 0.25 mm, 0.25 μm film thickness).[6]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

    • Injector Temperature: 250°C.[6]

    • Oven Temperature Program:

      • Initial temperature of 50°C, hold for 2 minutes.

      • Ramp to 180°C at a rate of 5°C/min.

      • Ramp to 270°C at a rate of 20°C/min, and hold for 5 minutes.[6]

    • Mass Spectrometer Conditions:

      • Ion Source: Electron Ionization (EI).

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: m/z 40-600.

      • Ionization Energy: 70 eV.

  • Data Analysis:

    • Identify compounds by comparing their mass spectra with libraries such as NIST and Wiley.

    • Confirm identifications using retention indices.

    • Semi-quantify components based on their relative peak areas.

Signaling Pathway Modulation

The therapeutic effects of Angelica sinensis extract are mediated through the modulation of various intracellular signaling pathways. Key pathways affected include the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.

Experimental Workflow for Signaling Pathway Analysis

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_data_analysis Data Analysis start Plate Cells treatment Treat with Angelica sinensis Extract start->treatment control Control Group (Vehicle) start->control lysis Cell Lysis treatment->lysis control->lysis protein_quant Protein Quantification (e.g., BCA Assay) lysis->protein_quant western_blot Western Blot protein_quant->western_blot imaging Chemiluminescent Imaging western_blot->imaging densitometry Densitometry Analysis imaging->densitometry stats Statistical Analysis densitometry->stats

Caption: Workflow for investigating the effect of Angelica sinensis extract on protein expression in signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Angelica sinensis extract has been shown to modulate this pathway, which may contribute to its anti-inflammatory and neuroprotective effects.

MAPK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AS Angelica sinensis Extract p38 p38 AS->p38 Activates GF Growth Factors, Cytokines Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK JNK JNK MEK->JNK MEK->p38 AP1 AP-1 ERK->AP1 JNK->AP1 p38->AP1 Gene_Expression Gene Expression (Proliferation, Inflammation) AP1->Gene_Expression

Caption: Modulation of the MAPK signaling pathway by Angelica sinensis extract.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a key regulator of the inflammatory response. Components of Angelica sinensis extract, such as ferulic acid, can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AS Angelica sinensis Extract IKK IKK Complex AS->IKK Inhibits Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB Degradation NFkB_p65_p50 NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB_p65_p50->NFkB_active Translocates NFkB_IkB->NFkB_p65_p50 Releases DNA DNA NFkB_active->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by Angelica sinensis extract.

Phosphoinositide 3-kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is central to cell survival, growth, and proliferation. Angelica sinensis polysaccharides have been reported to activate this pathway, which may underlie their hematopoietic and anti-apoptotic effects.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects AS Angelica sinensis Polysaccharides Receptor Receptor Tyrosine Kinase AS->Receptor Activates GF Growth Factors GF->Receptor PI3K PI3K Receptor->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibits Growth Cell Growth mTOR->Growth Survival Cell Survival Bad->Survival Inhibition of Apoptosis

Caption: Activation of the PI3K/Akt signaling pathway by Angelica sinensis polysaccharides.

Conclusion

This technical guide has provided a comprehensive overview of the chemical composition of Angelica sinensis extract, offering quantitative data and detailed analytical protocols for its major bioactive constituents. The elucidation of the signaling pathways modulated by these compounds provides a foundation for understanding their mechanisms of action and for guiding future research and drug development efforts. The presented methodologies and data serve as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

An In-depth Technical Guide to the Bioactive Compounds in Angelica sinensis Roots

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core bioactive compounds found in the roots of Angel ica sinensis, a plant with a long history of use in traditional medicine. This document details the quantitative distribution of these compounds, outlines experimental protocols for their extraction and analysis, and visualizes their modulation of key signaling pathways.

Data Presentation: Quantitative Analysis of Bioactive Compounds

The concentration of bioactive compounds in Angelica sinensis root can vary depending on the specific part of the root (head, body, or tail), geographical origin, and processing methods. The following tables summarize the quantitative data for major classes of bioactive compounds.

Table 1: Quantitative Analysis of Major Phthalides and Organic Acids in Different Parts of Angelica sinensis Root (mg/g dry weight) [1]

CompoundRoot HeadRoot BodyRoot Tail
Ferulic acid0.8061.0851.131
Senkyunolide H0.0340.0290.038
Senkyunolide A0.1250.0850.102
n-Butylphthalide0.0450.0310.035
Z-Ligustilide1.2990.7130.858

Table 2: Quantitative Analysis of Various Bioactive Compounds in Angelica sinensis Root

Compound ClassCompoundConcentration Range (mg/g dry weight)References
Organic Acids Ferulic acid0.21 - 1.75[2]
Coniferyl ferulate-
Phthalides Z-Ligustilide1.26 - 37.7[2]
E-Ligustilide-
n-Butylidenephthalide-
Senkyunolide A-
Polysaccharides Total Polysaccharides-
Alkaloids --
Essential Oils (Z)-Ligustilide12.85% of essential oil[3]
3-Butylidenephthalide3.16% of essential oil[3]

Experimental Protocols

This section provides detailed methodologies for the extraction and analysis of bioactive compounds from Angelica sinensis roots.

Extraction Protocols
  • Objective: To extract a broad range of bioactive compounds using simple soaking.

  • Procedure:

    • Grind dried Angelica sinensis roots to a fine powder (e.g., 40-60 mesh).

    • Place a known weight of the powdered root material (e.g., 10 g) into a sealed container.

    • Add the extraction solvent (e.g., 70% ethanol) at a specified solvent-to-solid ratio (e.g., 10:1 mL/g).

    • Seal the container and allow it to stand at room temperature for a defined period (e.g., 24-72 hours), with occasional agitation.

    • After the maceration period, separate the liquid extract from the solid residue by filtration (e.g., using Whatman No. 1 filter paper).

    • The filtrate can be concentrated under reduced pressure for further analysis.

  • Objective: To achieve a more exhaustive extraction through continuous solvent cycling.

  • Procedure:

    • Place a known weight of powdered Angelica sinensis root (e.g., 20 g) into a thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with the extraction solvent (e.g., 95% ethanol) to about two-thirds of its volume.

    • Assemble the Soxhlet apparatus and heat the flask.

    • Allow the extraction to proceed for a set number of cycles (e.g., 10-15 cycles) or for a specific duration (e.g., 4-6 hours).

    • After extraction, cool the apparatus and collect the extract from the round-bottom flask.

  • Objective: To enhance extraction efficiency and reduce extraction time using ultrasonic cavitation.

  • Procedure:

    • Mix a known weight of powdered Angelica sinensis root (e.g., 5 g) with the extraction solvent (e.g., 80% methanol) at a defined solvent-to-solid ratio (e.g., 20:1 mL/g) in an extraction vessel.

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Set the ultrasonic power (e.g., 200 W), frequency (e.g., 40 kHz), and temperature (e.g., 50°C).

    • Perform the extraction for a specified time (e.g., 30-60 minutes).

    • Separate the extract from the solid residue by centrifugation and/or filtration.

  • Objective: To rapidly extract compounds using microwave energy to heat the solvent and disrupt the plant matrix.

  • Procedure:

    • Place a known weight of powdered Angelica sinensis root (e.g., 2 g) and the extraction solvent (e.g., 75% ethanol) at a specific solvent-to-solid ratio (e.g., 15:1 mL/g) in a microwave-safe extraction vessel.

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power (e.g., 500 W) and extraction time (e.g., 5-10 minutes). The temperature can also be controlled in some systems (e.g., 80°C).

    • After extraction, allow the vessel to cool before opening.

    • Filter the extract to remove the solid plant material.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate, identify, and quantify individual bioactive compounds.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).

  • Chromatographic Conditions for Phthalides and Organic Acids:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

      • A typical gradient might be: 0-10 min, 10-30% B; 10-25 min, 30-60% B; 25-35 min, 60-90% B; hold at 90% B for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm for general profiling, or specific wavelengths for individual compounds (e.g., 320 nm for ferulic acid).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare extracts as described in the extraction protocols.

    • Filter the extract through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Prepare standard solutions of known concentrations for each target compound.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the compounds in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathways

The bioactive compounds in Angelica sinensis exert their pharmacological effects by modulating various intracellular signaling pathways. The following diagrams illustrate the key interactions.

PI3K_Akt_Pathway receptor Receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 recruits akt Akt pip3->akt recruits pdk1->akt phosphorylates mtor mTOR akt->mtor activates apoptosis Apoptosis akt->apoptosis inhibits proliferation Cell Proliferation mtor->proliferation promotes ferulic_acid Ferulic Acid ferulic_acid->pi3k inhibits z_ligustilide Z-Ligustilide z_ligustilide->akt inhibits phosphorylation

Caption: PI3K/Akt pathway modulation by Angelica sinensis compounds.

NFkB_Pathway lps LPS tlr4 TLR4 lps->tlr4 activates ikk IKK tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates ikb->ikb nfkb NF-κB nucleus Nucleus nfkb->nucleus translocates inflammation Inflammatory Genes nucleus->inflammation activates transcription z_ligustilide Z-Ligustilide z_ligustilide->ikk inhibits

Caption: NF-κB pathway inhibition by Z-Ligustilide.

Nrf2_Pathway oxidative_stress Oxidative Stress keap1 Keap1 oxidative_stress->keap1 inactivates nrf2 Nrf2 keap1->nrf2 releases nucleus Nucleus nrf2->nucleus translocates are ARE nucleus->are binds antioxidant_genes Antioxidant Genes (e.g., HO-1) are->antioxidant_genes activates transcription ferulic_acid Ferulic Acid ferulic_acid->keap1 promotes release

Caption: Nrf2/HO-1 pathway activation by Ferulic Acid.

Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of bioactive compounds from Angelica sinensis roots.

Experimental_Workflow cluster_extraction Extraction cluster_analysis Analysis maceration Maceration extract Crude Extract maceration->extract soxhlet Soxhlet soxhlet->extract uae UAE uae->extract mae MAE mae->extract hplc HPLC-DAD/MS quantification Quantification hplc->quantification raw_material Angelica sinensis Root Powder raw_material->maceration raw_material->soxhlet raw_material->uae raw_material->mae extract->hplc

Caption: Workflow for extraction and analysis of bioactive compounds.

References

The Pharmacological Landscape of Angelica sinensis: A Technical Guide to its Phytochemicals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica sinensis, commonly known as Dong Quai, is a perennial herb with a long-standing history in traditional Chinese medicine for treating a wide range of ailments, particularly gynecological conditions.[1] Modern pharmacological research has begun to systematically unravel the mechanisms behind its therapeutic efficacy, attributing them to a rich diversity of bioactive phytochemicals. This technical guide provides an in-depth exploration of the pharmacological properties of key phytochemicals from Angelica sinensis, focusing on their molecular mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental insights and a clear presentation of quantitative data to facilitate further investigation and therapeutic application.

Key Phytochemicals and Their Pharmacological Activities

The primary bioactive constituents of Angelica sinensis can be broadly categorized into polysaccharides, phthalides, and phenolic compounds, including organic acids and flavonoids.[2][3] These compounds exhibit a wide spectrum of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, anti-tumor, and cardiovascular-protective activities.[2][4]

Data Summary of Pharmacological Activities

The following tables summarize the quantitative data on the pharmacological effects of various Angelica sinensis extracts and their purified components.

Table 1: Anti-Inflammatory Properties of Angelica sinensis Water Extract (ASW)

Cytokine/MediatorIC50 (µg/mL)Cell LineInducerReference
Interleukin-6 (IL-6)954.3RAW 264.7LPS[5][6]
Tumor Necrosis Factor-α (TNF-α)387.3RAW 264.7LPS[5][6]
Monocyte Chemoattractant Protein-1 (MCP-1)191.7RAW 264.7LPS[5][6]
RANTES (CCL5)317.8RAW 264.7LPS[5][6]
Granulocyte Colony-Stimulating Factor (G-CSF)1267.0RAW 264.7LPS[5][6]
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)347.0RAW 264.7LPS[5][6]
Vascular Endothelial Growth Factor (VEGF)110.1RAW 264.7LPS[5][6]
Macrophage Inflammatory Protein-1α (MIP-1α)1171.0RAW 264.7LPS[5][6]
Macrophage Inflammatory Protein-1β (MIP-1β)732.6RAW 264.7LPS[5][6]
Macrophage Inflammatory Protein-2 (MIP-2)980.8RAW 264.7LPS[5][6]
Interleukin-10 (IL-10)125.0RAW 264.7LPS[5][6]
Intracellular Calcium257.0RAW 264.7LPS[5][7]

Table 2: Cardiovascular Protective Effects of Angelica sinensis Polysaccharides (ASP) in a Hypertensive Rat Model

Treatment GroupDose (mg/kg/day)Ejection Fraction (%)Fractional Shortening (%)LV End-Diastolic Diameter (mm)LV End-Systolic Diameter (mm)Reference
Control-75.3 ± 4.242.1 ± 3.56.8 ± 0.53.9 ± 0.4[8]
Model (HHD)-55.1 ± 3.828.2 ± 2.98.2 ± 0.65.9 ± 0.5[8]
Low-dose ASP8060.2 ± 3.931.5 ± 3.17.8 ± 0.55.4 ± 0.4[8]
Medium-dose ASP16065.7 ± 4.135.3 ± 3.37.4 ± 0.54.8 ± 0.4[8]
High-dose ASP32070.5 ± 4.038.9 ± 3.47.1 ± 0.44.3 ± 0.4[8]

Table 3: Neuroprotective Effects of Angelica sinensis Phytochemicals

PhytochemicalModelDosageKey FindingsReference
Angelica sinensis ExtractFocal Cerebral Ischemia (Rat)5 g/kg, i.p.Increased blood circulation and neuronal metabolism.[9]
Z-ligustilideMiddle Cerebral Artery Occlusion (MCAo) (Rat)20 mg/kg & 80 mg/kg, p.o.Reduced cerebral infarction size.[9]
Angelica sinensis ExtractGlobal Cerebral Ischemia (Rat)0.5 g/kg & 1 g/kg, i.g.Upregulated neurogenesis and neurotrophic factors.[10]

Table 4: Anti-Tumor Effects of Angelica sinensis Phytochemicals

PhytochemicalCancer Cell LineEffectMechanismReference
Chloroform Extract (AS-C)Glioblastoma Multiforme (GBM)Growth suppressionG0-G1 cell cycle arrest, apoptosis[11]
LigustilideEhrlich Solid Carcinoma (Rat)Reduced tumor size and weightInhibition of Ki67 and mTOR, activation of autophagy[12]
LigustilideHypoxic Oral Cancer CellsInduced apoptosisER-stress signaling, c-Myc-dependent apoptosis[13][14]

Signaling Pathways Modulated by Angelica sinensis Phytochemicals

Angelica sinensis phytochemicals exert their pharmacological effects by modulating a variety of intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved.

JAK/STAT Signaling Pathway

Angelica sinensis polysaccharides (ASP) have been shown to modulate the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, which is crucial in regulating inflammation, immunity, and cell proliferation.[5][8][15]

JAK_STAT_Pathway ASP Angelica sinensis Polysaccharides (ASP) JAK JAK ASP->JAK Inhibits CytokineReceptor Cytokine Receptor CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression

Caption: Inhibition of the JAK/STAT signaling pathway by Angelica sinensis polysaccharides.

TLR4/NF-κB Signaling Pathway

The Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Components of Angelica sinensis have been found to inhibit this pathway, thereby reducing the production of pro-inflammatory mediators.[6]

TLR4_NFkB_Pathway cluster_NFkB AS_Phyto Angelica sinensis Phytochemicals TLR4 TLR4 AS_Phyto->TLR4 Inhibits LPS LPS LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IKK->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates InflammatoryGenes Pro-inflammatory Gene Expression Nucleus->InflammatoryGenes

Caption: Modulation of the TLR4/NF-κB signaling cascade by Angelica sinensis phytochemicals.

p38 MAPK Signaling in Neuroprotection

The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and plays a role in neuronal survival. Angelica sinensis extracts have been shown to activate this pathway, leading to neuroprotective effects.[10][16]

p38_MAPK_Pathway AS_Extract Angelica sinensis Extract p38_MAPK p38 MAPK AS_Extract->p38_MAPK Activates Stress Ischemic Stress Stress->p38_MAPK CREB CREB p38_MAPK->CREB Phosphorylates BDNF BDNF CREB->BDNF Upregulates VEGF VEGF-A CREB->VEGF Upregulates NeuronalSurvival Neuronal Survival & Angiogenesis BDNF->NeuronalSurvival VEGF->NeuronalSurvival

Caption: Neuroprotective mechanism of Angelica sinensis via the p38 MAPK pathway.

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in the cited studies to investigate the pharmacological properties of Angelica sinensis.

Anti-Inflammatory Activity Assessment

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of Angelica sinensis water extract (ASW) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

2. MTT Assay for Cell Viability:

  • After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours.

  • The formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader.

3. Measurement of Nitric Oxide (NO) Production:

  • The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent.

  • The absorbance is measured at 540 nm.

4. Multiplex Cytokine Assay:

  • The levels of various cytokines (IL-6, TNF-α, etc.) in the cell culture supernatants are quantified using a multiplex bead-based immunoassay (e.g., Luminex) according to the manufacturer's instructions.

Cardiovascular Protective Effects in an Animal Model

1. Animal Model:

  • Species: Male Sprague-Dawley rats.

  • Induction of Hypertension: Rats are fed a high-fat diet for a specified period (e.g., 8 weeks) to induce hypertensive heart disease.

2. Treatment:

  • Rats are orally administered with different doses of Angelica sinensis polysaccharides (ASP) (e.g., 80, 160, and 320 mg/kg/day) for a defined duration (e.g., 6 weeks).

3. Echocardiography:

  • Transthoracic echocardiography is performed to assess cardiac function, measuring parameters such as ejection fraction, fractional shortening, and left ventricular dimensions.

4. Histological Analysis:

  • Heart tissues are collected, fixed in formalin, embedded in paraffin, and sectioned.

  • Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome for fibrosis.

5. Apoptosis Detection (TUNEL Assay):

  • Apoptosis in cardiac tissue is detected by the terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay according to the manufacturer's protocol.

6. Oxidative Stress Markers:

  • Levels of malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) in heart tissue homogenates are measured using commercially available kits.

Neuroprotective Effects in a Cerebral Ischemia Model

1. Animal Model:

  • Species: Male Wistar rats.

  • Induction of Ischemia: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAo) for a specific duration, followed by reperfusion.

2. Treatment:

  • Angelica sinensis extract or its purified components (e.g., Z-ligustilide) are administered intraperitoneally (i.p.) or orally (p.o.) at different doses before or after ischemia induction.

3. Neurological Deficit Scoring:

  • Neurological function is assessed at different time points after ischemia using a standardized scoring system.

4. Measurement of Infarct Volume:

  • Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is quantified using image analysis software.

5. Immunohistochemistry:

  • Brain sections are stained with antibodies against neuronal markers (e.g., NeuN) and apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) to assess neuronal survival and apoptosis.

Anti-Tumor Activity Evaluation

1. Cell Culture and Treatment:

  • Cell Lines: Various cancer cell lines (e.g., glioblastoma, oral cancer cells).

  • Treatment: Cells are treated with different concentrations of Angelica sinensis extracts or purified phytochemicals for specified durations.

2. Cell Proliferation Assay (MTT or SRB assay):

  • The effect on cell proliferation is determined using the MTT or sulforhodamine B (SRB) assay.

3. Cell Cycle Analysis:

  • Cells are stained with propidium iodide (PI) and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

4. Apoptosis Assays:

  • Apoptosis is assessed by methods such as Annexin V-FITC/PI staining followed by flow cytometry, and Western blot analysis of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).

5. In Vivo Tumor Models:

  • Tumor cells are implanted subcutaneously or orthotopically into immunodeficient mice.

  • Once tumors are established, mice are treated with the test compounds.

  • Tumor growth is monitored by measuring tumor volume, and at the end of the study, tumors are excised and weighed.

Western Blot Analysis

1. Protein Extraction and Quantification:

  • Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using the bicinchoninic acid (BCA) protein assay.

2. SDS-PAGE and Protein Transfer:

  • Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • The membrane is incubated with primary antibodies against the proteins of interest overnight at 4°C.

  • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection:

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

Angelica sinensis is a rich source of diverse phytochemicals with a wide array of pharmacological properties. The evidence presented in this guide highlights the significant potential of its polysaccharides, phthalides, and phenolic compounds in the development of novel therapeutics for inflammatory diseases, cardiovascular disorders, neurodegenerative conditions, and cancer. The modulation of key signaling pathways such as JAK/STAT, TLR4/NF-κB, and p38 MAPK appears to be central to their mechanisms of action. Further research focusing on the synergistic effects of these phytochemicals, their bioavailability, and clinical efficacy is warranted to fully translate the therapeutic potential of this traditional medicinal herb into modern clinical practice. This guide provides a foundational resource for scientists and researchers to build upon in their endeavors to harness the pharmacological power of Angelica sinensis.

References

The Chemical Architecture of Z-Ligustilide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the chemical structure, isolation, and key signaling pathways of Z-ligustilide, a prominent bioactive compound isolated from the roots of Angelica sinensis.

Introduction: The Significance of Z-Ligustilide

Z-ligustilide is a naturally occurring phthalide derivative and a major bioactive constituent found in the essential oil of Angelica sinensis (Oliv.) Diels, a perennial herb belonging to the Apiaceae family.[1] Traditionally used in Chinese medicine for its therapeutic properties, Angelica sinensis, commonly known as "Dong Quai," has garnered significant attention in modern pharmacology. Z-ligustilide, in particular, has been the subject of extensive research due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer effects. Its chemical instability, however, presents challenges for its therapeutic application and necessitates a thorough understanding of its structure and properties.

Chemical Structure and Properties

Z-ligustilide, with the molecular formula C₁₂H₁₄O₂, is systematically named (3Z)-3-butylidene-4,5-dihydro-1(3H)-isobenzofuranone. The "Z" designation in its name refers to the stereochemistry of the exocyclic double bond, where the higher priority groups are on the same side. This configuration plays a crucial role in its biological activity.

Key Structural Features:

  • Phthalide Core: A bicyclic structure containing a γ-lactone fused to a benzene ring.

  • Butylidene Side Chain: A four-carbon chain attached to the lactone ring via a double bond.

  • Dihydroisobenzofuranone Moiety: The core heterocyclic system.

The lipophilic nature of Z-ligustilide contributes to its ability to cross the blood-brain barrier, a key factor in its observed neuroprotective effects.

Spectroscopic Data for Structural Elucidation

The definitive structure of Z-ligustilide has been elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for Z-Ligustilide (CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-56.05m
H-75.95m
H-85.20t7.2
H-4α2.50m
H-4β2.35m
H-6α2.25m
H-6β2.15m
H-92.10q7.5
H-101.50sext7.5
H-110.95t7.5

Table 2: ¹³C NMR Spectroscopic Data for Z-Ligustilide (CDCl₃)

CarbonChemical Shift (δ, ppm)
C-1168.0
C-3145.5
C-3a125.0
C-7a130.0
C-5127.5
C-7126.0
C-422.0
C-621.0
C-8115.0
C-930.0
C-1022.5
C-1113.8
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for Z-Ligustilide

Wavenumber (cm⁻¹)Functional Group
1745α,β-Unsaturated γ-lactone (C=O stretch)
1645Alkene (C=C stretch)
1460, 1380Alkane (C-H bend)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometric Data for Z-Ligustilide

TechniqueIonizationMolecular Ion (m/z)Key Fragment Ions (m/z)
GC-MSEI190161, 148, 133, 105

Experimental Protocols

Isolation of Z-Ligustilide from Angelica sinensis

The following is a generalized protocol for the isolation of Z-ligustilide based on common laboratory practices.

Experimental Workflow for Z-Ligustilide Isolation

experimental_workflow start Dried Roots of Angelica sinensis extraction Extraction (e.g., SFE or Ethanol Maceration) start->extraction concentration Concentration (Rotary Evaporation) extraction->concentration fractionation Fractionation (e.g., Column Chromatography) concentration->fractionation purification Purification (e.g., Preparative HPLC) fractionation->purification analysis Structural Elucidation (NMR, MS, IR) purification->analysis end Pure Z-Ligustilide analysis->end

Caption: A generalized workflow for the isolation and identification of Z-ligustilide.

Materials:

  • Dried roots of Angelica sinensis

  • Ethanol (95%) or Supercritical CO₂

  • Silica gel (for column chromatography)

  • Hexane, Ethyl Acetate (for column chromatography mobile phase)

  • Acetonitrile, Water (for HPLC mobile phase)

  • Rotary evaporator

  • Column chromatography apparatus

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction:

    • Ethanol Maceration: Grind the dried roots of Angelica sinensis into a fine powder. Macerate the powder in 95% ethanol at room temperature for 72 hours with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

    • Supercritical Fluid Extraction (SFE): Alternatively, subject the powdered roots to SFE with CO₂. This method is advantageous for extracting thermolabile compounds like Z-ligustilide.

  • Fractionation:

    • Subject the crude extract to column chromatography on a silica gel column.

    • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing Z-ligustilide.

  • Purification:

    • Pool the fractions rich in Z-ligustilide and concentrate them.

    • Further purify the concentrated fraction using preparative HPLC.

    • A typical mobile phase for HPLC is a gradient of acetonitrile and water.

    • Collect the peak corresponding to Z-ligustilide.

  • Verification:

    • Evaporate the solvent from the collected HPLC fraction to obtain pure Z-ligustilide.

    • Confirm the identity and purity of the isolated compound using NMR, MS, and IR spectroscopy.

Structural Elucidation Methodology

The structural elucidation of Z-ligustilide involves a suite of 1D and 2D NMR experiments:

  • ¹H NMR: To determine the number of different types of protons and their neighboring environments.

  • ¹³C NMR: To determine the number of different types of carbons.

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and confirming the overall structure.

Biosynthesis of Z-Ligustilide in Angelica sinensis

The biosynthesis of Z-ligustilide in Angelica sinensis is believed to proceed through the phenylpropanoid pathway, starting from the amino acid phenylalanine.

Biosynthetic Pathway of Z-Ligustilide

biosynthesis_pathway phenylalanine Phenylalanine cinnamic_acid Cinnamic Acid phenylalanine->cinnamic_acid PAL coumaric_acid p-Coumaric Acid cinnamic_acid->coumaric_acid C4H ferulic_acid Ferulic Acid coumaric_acid->ferulic_acid C3H phthalide_precursor Phthalide Precursor ferulic_acid->phthalide_precursor Series of Enzymatic Steps z_ligustilide Z-Ligustilide phthalide_precursor->z_ligustilide Cyclization & Modification

Caption: A simplified overview of the proposed biosynthetic pathway of Z-ligustilide.

Key Signaling Pathways Modulated by Z-Ligustilide

Z-ligustilide exerts its pharmacological effects by modulating several key intracellular signaling pathways, most notably the Nrf2/HO-1 and NF-κB pathways.

The Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Z-ligustilide has been shown to activate this pathway, leading to the expression of antioxidant and cytoprotective genes.

Z-Ligustilide Activation of the Nrf2/HO-1 Pathway

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus z_lig Z-Ligustilide keap1_nrf2 Keap1-Nrf2 Complex z_lig->keap1_nrf2 Induces Dissociation nrf2_free Nrf2 keap1_nrf2->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are ARE (Antioxidant Response Element) nrf2_nuc->are Binds to ho1 HO-1 Gene are->ho1 Activates Transcription of antioxidant_enzymes Antioxidant Enzymes (e.g., HO-1) ho1->antioxidant_enzymes

Caption: Z-ligustilide promotes the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the transcription of antioxidant genes.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Z-ligustilide has been demonstrated to inhibit the activation of this pathway, thereby exerting its anti-inflammatory effects.

nfkb_pathway ikb_nfkb ikb_nfkb nfkb nfkb ikb_nfkb->nfkb IκBα Degradation & NF-κB Release nfkb_nuc nfkb_nuc nfkb->nfkb_nuc Translocation inflammatory_genes inflammatory_genes nfkb_nuc->inflammatory_genes Induces Transcription of

References

A Technical Guide to the Ferulic Acid Content in Angelica Species

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica sinensis (Oliv.) Diels, commonly known as Danggui or "female ginseng," is a perennial herb from the Apiaceae family with a long history of use in traditional Chinese medicine.[1] It is primarily prescribed to regulate menstruation, nourish blood, and treat conditions related to blood deficiency.[2] The pharmacological efficacy of Angelica sinensis is attributed to a diverse array of bioactive compounds, including essential oils, polysaccharides, and organic acids. Among these, ferulic acid (FA) stands out as one of the most significant and abundant water-soluble components, often serving as a key marker for the quality assessment of the herb.[1][3]

Ferulic acid exists in both free and conjugated forms within the plant, and its concentration can vary significantly based on the specific Angelica species, the part of the root used (head, body, or tail), cultivation region, and processing methods.[4][5][6] This guide provides an in-depth technical overview of the ferulic acid content across different Angelica species, details the analytical methodologies used for its quantification, and presents comparative data in a structured format to aid researchers and professionals in drug development and quality control.

Comparative Analysis of Ferulic Acid Content

While Angelica sinensis is the officially recognized species in the Chinese Pharmacopoeia, other species such as A. gigas (Korean Angelica) and A. acutiloba (Japanese Angelica) are used in other regions.[2][5] Chemical analysis reveals distinct differences in their phytochemical profiles, particularly in ferulic acid content.

  • Angelica sinensis : Studies consistently show that the roots of A. sinensis contain significantly higher levels of ferulic acid compared to other species.[5][6] Research indicates its ferulic acid content can be up to 10-fold higher than that found in A. acutiloba and A. gigas.[6]

  • Angelica gigas : This species contains lower levels of ferulic acid but is rich in other compounds like butylphthalide and Z-butylenephthalide.[5]

  • Angelica dahurica : Known as 'Bai Zhi', this species is valued for its coumarin content and is phytochemically distinct from A. sinensis.[7]

This variation underscores the importance of proper species identification for therapeutic use and drug development. The diagram below illustrates the comparative prominence of key bioactive compounds in different Angelica species.

cluster_Asinensis Angelica sinensis cluster_Agigas Angelica gigas cluster_Adahurica Angelica dahurica Asinensis_FA Ferulic Acid (High) Asinensis_Lig Z-Ligustilide Agigas_FA Ferulic Acid (Low) Asinensis_FA->Agigas_FA Higher Content In A. sinensis Adahurica_Cou Coumarins Asinensis_FA->Adahurica_Cou Different Primary Bioactives Agigas_BP Butylphthalide Agigas_BP->Asinensis_Lig Different Phthalides Agigas_Dec Decursin Adahurica_Fur Furanocoumarins

Caption: Comparative phytochemical profiles of major Angelica species.

Quantitative Data on Ferulic Acid Content

The concentration of ferulic acid in Angelica sinensis is not uniform. It is influenced by whether the acid is in its free form or bound in conjugated forms (e.g., as esters like coniferyl ferulate).[4] The total available ferulic acid, which includes both free and hydrolyzed conjugated forms, is often a more stable metric for quality assessment.

Table 1: Free vs. Total Available Ferulic Acid in Angelica sinensis

The following table summarizes data from a study that analyzed 20 different samples of Chinese Angelica, including different parts of the root and processed forms.[4][8] The data highlights that total available ferulic acid is consistently more abundant than the free form, with an average ratio of 3.15.[4]

Sample IDSample TypeFree Ferulic Acid (mg/g)Total Available Ferulic Acid (mg/g)Ratio (Total/Free)
CA-01Whole Root0.81 ± 0.052.11 ± 0.082.60
CA-02Whole Root1.13 ± 0.032.37 ± 0.042.10
CA-03Whole Root0.42 ± 0.011.25 ± 0.032.98
CA-04Whole Root0.82 ± 0.022.07 ± 0.052.52
CA-05Root Head0.44 ± 0.011.48 ± 0.043.36
CA-06Root Head0.51 ± 0.011.62 ± 0.043.18
CA-07Rootlets0.35 ± 0.012.88 ± 0.078.23
CA-08Rootlets0.53 ± 0.012.39 ± 0.064.51
CA-09Whole Root Slice0.95 ± 0.022.55 ± 0.062.68
CA-10Whole Root Slice0.88 ± 0.022.41 ± 0.062.74
CA-11Wined Angelica0.65 ± 0.020.84 ± 0.021.29
CA-12Wined Angelica0.72 ± 0.021.03 ± 0.031.43
CA-13Charred Angelica0.15 ± 0.000.46 ± 0.013.07
CA-14Charred Angelica0.13 ± 0.000.39 ± 0.013.00
CA-15Whole Root0.69 ± 0.021.89 ± 0.052.74
CA-16Whole Root0.75 ± 0.022.21 ± 0.062.95
CA-17Whole Root0.58 ± 0.011.76 ± 0.043.03
CA-18Whole Root0.63 ± 0.021.98 ± 0.053.14
CA-19Whole Root0.49 ± 0.011.55 ± 0.043.16
CA-20Whole Root0.55 ± 0.011.68 ± 0.043.05
Data adapted from Lu et al., 2007. Values are mean ± SD (n=4).[4]

Experimental Protocols for Ferulic Acid Quantification

Accurate quantification of ferulic acid is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method.[4] The protocol involves two main stages: extraction and chromatographic analysis.

Extraction of Ferulic Acid

The choice of extraction solvent is critical as it determines the form of ferulic acid measured.[4] Slightly acidic solvents are optimal for extracting free FA, while alkaline conditions facilitate the hydrolysis of conjugated forms, allowing for the determination of total available FA.[4][9]

Protocol for Free Ferulic Acid Extraction: [4]

  • Sample Preparation : Accurately weigh 0.5 g of powdered Angelica sinensis root.

  • Solvent Addition : Transfer the powder to a 60-mL amber vial and add 25 mL of methanol-formic acid (95:5, v/v).

  • Extraction : Sonicate the mixture for 60 minutes.

  • Final Preparation : Adjust the final volume to 25 mL with the extraction solvent and filter the extract through a 0.2 μm membrane filter prior to HPLC analysis.

Protocol for Total Available Ferulic Acid Extraction: [4]

  • Sample Preparation : Accurately weigh 0.5 g of powdered Angelica sinensis root.

  • Solvent Addition : Transfer the powder to a 60-mL amber vial and add 25 mL of methanol-2% NaHCO₃ in water (95:5, v/v).

  • Extraction : Sonicate the mixture for 100 minutes to ensure complete hydrolysis and extraction.

  • Final Preparation : Adjust the final volume to 25 mL with the extraction solvent and filter the extract through a 0.2 μm membrane filter prior to HPLC analysis.

The workflow for these extraction and analysis procedures is visualized below.

cluster_free Free Ferulic Acid cluster_total Total Available Ferulic Acid start Powdered Angelica Sample (0.5g) free_solvent Add 25mL Methanol:Formic Acid (95:5) start->free_solvent total_solvent Add 25mL Methanol:2% NaHCO3 (95:5) start->total_solvent free_sonicate Sonicate for 60 min free_solvent->free_sonicate free_filter Filter (0.2µm) free_sonicate->free_filter hplc HPLC Analysis free_filter->hplc total_sonicate Sonicate for 100 min total_solvent->total_sonicate total_filter Filter (0.2µm) total_sonicate->total_filter total_filter->hplc

Caption: Experimental workflow for ferulic acid extraction and analysis.

HPLC-DAD Analysis

The filtered extracts are analyzed using a reverse-phase HPLC system with Diode Array Detection (DAD).

Typical Chromatographic Conditions: [2][4]

  • Column : Alltima C18 (5 μm, 4.6 mm i.d. × 250 mm) with a C18 guard column.

  • Mobile Phase : A gradient elution using:

    • Solvent A: 1.0% acetic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program : 19% B from 0-18 min, then ramping to 100% B from 18-60 min.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C.

  • Detection Wavelength : 320 nm, which is near the maximum UV absorption for ferulic acid.[4]

  • Injection Volume : 10 μL.

Identification of the ferulic acid peak is confirmed by comparing its retention time and UV spectrum with a certified reference standard.[4]

Chemical Interconversion of Ferulic Acid

In Angelica sinensis, a significant portion of ferulic acid is present as coniferyl ferulate, an ester formed with coniferyl alcohol.[4] Under different pH conditions, this ester can be hydrolyzed to release free ferulic acid and coniferyl alcohol. This chemical equilibrium is a key reason why alkaline extraction yields a higher "total available" ferulic acid content.[4]

CF Coniferyl Ferulate (Conjugated Form) FA Ferulic Acid (Free Form) CF->FA Hydrolysis (Alkaline Condition) CA Coniferyl Alcohol CF->CA Hydrolysis FA->CF Esterification (Acidic Condition)

Caption: Chemical equilibrium between conjugated and free forms of ferulic acid.

Conclusion

Ferulic acid is a critical bioactive constituent and quality marker for Angelica sinensis. This guide has demonstrated that:

  • A. sinensis possesses a significantly higher concentration of ferulic acid compared to other common Angelica species like A. gigas and A. acutiloba.[5][6]

  • The content of "total available" ferulic acid is a more reliable and abundant measure than free ferulic acid, due to the prevalence of conjugated forms within the plant.[4]

  • Standardized and validated protocols for extraction and HPLC analysis are essential for accurate quantification. The choice of an acidic or alkaline extraction medium dictates whether free or total available ferulic acid is measured.[4][9]

For researchers and professionals in drug development, a thorough understanding of these chemical distinctions and analytical methodologies is paramount for ensuring the quality, consistency, and efficacy of Angelica sinensis-derived products.

References

In Vitro Efficacy of Angelica sinensis Polysaccharides: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the cellular and molecular mechanisms of Angelica sinensis polysaccharides (ASP) in various in vitro models, providing researchers, scientists, and drug development professionals with a comprehensive guide to its potential therapeutic applications.

Angelica sinensis, a traditional Chinese medicinal herb, has long been utilized for its diverse therapeutic properties. Its primary bioactive components, polysaccharides (ASP), have garnered significant scientific interest for their wide-ranging pharmacological activities. This technical guide synthesizes key findings from in vitro studies, focusing on the quantitative effects, experimental methodologies, and underlying signaling pathways modulated by ASP. The data presented herein offers a valuable resource for researchers exploring the potential of ASP in drug discovery and development.

Anti-inflammatory Effects

ASP has demonstrated potent anti-inflammatory properties across various in vitro models, primarily through the modulation of key inflammatory mediators and signaling pathways.

Quantitative Data on Anti-inflammatory Effects
Cell LineInducerASP ConcentrationObserved EffectReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)25, 50, 100, 200 µg/mLSignificant inhibition of nitric oxide (NO) production.[1][1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Not specifiedInhibition of IL-6 and TNF-α production.
ChondrocytesIL-1β10, 50, 100 µg/mLEffectively reduced IL-1β-induced damage and increased cell activity.[2][2]
ChondrocytesSodium Nitroprusside (SNP)50, 200 µg/mLProtective effect against SNP-induced apoptosis.[2][2]
Neuronal CellsNot specified80, 100 µg/mLReduction of inflammatory response.[2][2]
Experimental Protocol: Inhibition of Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

This protocol outlines the methodology used to assess the anti-inflammatory effects of ASP by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Cell Culture:

  • RAW 264.7 mouse macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Experimental Treatment:

  • Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • The culture medium is then replaced with fresh medium containing various concentrations of ASP (e.g., 25, 50, 100, 200 µg/mL).

  • After a pre-incubation period with ASP, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A control group without LPS stimulation is also included.

3. Nitric Oxide (NO) Measurement (Griess Assay):

  • After a 24-hour incubation period with LPS, the cell culture supernatant is collected.

  • The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent system.

  • An equal volume of supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is mixed and incubated at room temperature.

  • The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a standard curve generated with known concentrations of sodium nitrite.

4. Data Analysis:

  • The percentage of NO inhibition by ASP is calculated relative to the LPS-stimulated control group.

  • Statistical analysis is performed to determine the significance of the observed effects.

Signaling Pathway: NF-κB Inhibition by ASP

ASP exerts its anti-inflammatory effects in part by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. Upon stimulation by inflammatory signals like LPS, the inhibitor of κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Studies have shown that ASP can block the degradation of IκBα, thereby preventing the nuclear translocation of p65.

NF_kB_Inhibition_by_ASP cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa_p65 IκBα-p65 Complex IKK->IkBa_p65 P p65 p65 IkBa_p65->p65 IkBa IκBα (degraded) IkBa_p65->IkBa p65_nuc p65 p65->p65_nuc Translocation ASP Angelica sinensis Polysaccharide ASP->IKK Inhibits DNA DNA p65_nuc->DNA Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α) DNA->Cytokines Transcription

Caption: ASP inhibits the NF-κB signaling pathway by preventing IκBα degradation.

Immunomodulatory Effects

ASP has been shown to modulate the immune system by influencing the proliferation and activity of various immune cells and regulating cytokine production.

Quantitative Data on Immunomodulatory Effects
Cell TypeASP ConcentrationObserved EffectReference
Murine SplenocytesNot specifiedPromoted proliferation.[2]
MacrophagesNot specifiedEnhanced phagocytic activity and proliferation.
T CellsNot specifiedPromoted proliferation.[2][2]
T Cells (in Murine Leukemia Virus model)3, 10, 30 mg/kgIncreased production of IL-2 and IFN-γ, decreased production of IL-4.[2][2]
T CellsNot specifiedIncreased percentage of CD4+ T cells and the CD4+/CD8+ ratio.[2][2]
Experimental Protocol: T-Cell Proliferation Assay

This protocol describes a method to evaluate the effect of ASP on T-cell proliferation using a colorimetric assay.

1. T-Cell Isolation:

  • Spleens are harvested from mice, and a single-cell suspension is prepared.

  • T cells are isolated from the splenocyte suspension using nylon wool columns or magnetic-activated cell sorting (MACS) with anti-CD3 antibodies.

2. Cell Culture and Treatment:

  • Isolated T cells are seeded in 96-well plates in complete RPMI-1640 medium.

  • Cells are treated with various concentrations of ASP. A positive control (e.g., Concanavalin A) and a negative control (medium alone) are included.

3. Proliferation Assay (MTT Assay):

  • After a 48-72 hour incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm.

4. Data Analysis:

  • The proliferation rate is calculated as the ratio of the absorbance of treated cells to that of the control cells.

Signaling Pathway: Modulation of T-Helper Cell Differentiation

ASP can influence the balance between T-helper 1 (Th1) and T-helper 2 (Th2) cells by modulating the production of their signature cytokines. An increase in IL-2 and IFN-γ production promotes a Th1 response, which is involved in cell-mediated immunity, while a decrease in IL-4 suggests a suppression of the Th2 response, associated with humoral immunity.

Th_Cell_Differentiation ASP Angelica sinensis Polysaccharide T_Cell Naive T-Helper Cell (Th0) IFNg IFN-γ ASP->IFNg Increases IL2 IL-2 ASP->IL2 Increases IL4 IL-4 ASP->IL4 Decreases Th1 Th1 Cell T_Cell->Th1 Differentiation Th2 Th2 Cell T_Cell->Th2 Differentiation Th1->IFNg Produces Th1->IL2 Produces Th2->IL4 Produces

Caption: ASP promotes Th1 differentiation by increasing IL-2 and IFN-γ production.

Anti-Cancer Effects

In vitro studies have revealed the potential of ASP to inhibit the growth and proliferation of various cancer cells and induce apoptosis.

Quantitative Data on Anti-Cancer Effects
Cell LineASP ConcentrationObserved EffectReference
Leukemic Cells100, 200, 300, 400, 500 mg/LInhibited proliferation.[2][2]
Neuroblastoma Cells100, 200, 300, 400, 500 µg/mLDownregulated NA-H19 expression and inhibited miR-675-mediated PI3K/AKT and JAK/STAT pathways.[2][2]
Glioma U251 Cells0.1, 0.2, 0.4 mg/mLInhibited viability, migration, and invasion in a dose-dependent manner; enhanced apoptosis.[3][3]
Hepatocellular Carcinoma (HHCC)Not specifiedInhibited invasion and metastasis.[4][4]
Experimental Protocol: Cancer Cell Viability Assay (CCK-8)

This protocol details the use of the Cell Counting Kit-8 (CCK-8) assay to measure the effect of ASP on the viability of cancer cells.

1. Cell Culture:

  • Cancer cells (e.g., U251 glioma cells) are cultured in appropriate medium supplemented with FBS and antibiotics.

  • Cells are maintained in a standard cell culture incubator.

2. Treatment:

  • Cells are seeded in 96-well plates and allowed to attach.

  • The medium is replaced with fresh medium containing a range of ASP concentrations (e.g., 0.1, 0.2, 0.4 mg/mL). A control group receives medium without ASP.

3. Viability Measurement:

  • After the desired treatment period (e.g., 48 hours), CCK-8 solution is added to each well.

  • The plate is incubated for 1-4 hours at 37°C.

  • The absorbance at 450 nm is measured using a microplate reader.

4. Data Analysis:

  • Cell viability is expressed as a percentage of the control group.

  • The IC50 value (the concentration of ASP that inhibits cell growth by 50%) can be calculated.

Signaling Pathway: PI3K/AKT and JAK/STAT Inhibition in Neuroblastoma

In neuroblastoma cells, ASP has been shown to inhibit the PI3K/AKT and JAK/STAT pathways, which are crucial for cancer cell proliferation and survival. This inhibition is mediated, at least in part, through the downregulation of the long non-coding RNA H19 and the microRNA miR-675.[2]

Cancer_Signaling_Inhibition ASP Angelica sinensis Polysaccharide H19 lncRNA H19 ASP->H19 Downregulates miR675 miR-675 H19->miR675 Upregulates PI3K_AKT PI3K/AKT Pathway miR675->PI3K_AKT Activates JAK_STAT JAK/STAT Pathway miR675->JAK_STAT Activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: ASP inhibits neuroblastoma cell proliferation by modulating the H19/miR-675 axis.

Conclusion and Future Directions

The in vitro evidence strongly supports the therapeutic potential of Angelica sinensis polysaccharides across a spectrum of biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer effects. The data summarized in this guide provides a solid foundation for further research and development. Future studies should focus on elucidating the precise molecular structures of the active polysaccharide fractions and their specific targets. Furthermore, translating these promising in vitro findings into well-designed in vivo studies and eventually clinical trials will be crucial for validating the therapeutic efficacy of ASP in human diseases. The detailed experimental protocols and pathway diagrams presented here offer a practical resource for researchers to design and execute further investigations into the multifaceted pharmacological effects of this remarkable natural product.

References

The Vanguard of Discovery: A Technical Guide to Natural Product Isolation and Characterization from Angelica sinensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica sinensis (Oliv.) Diels, colloquially known as Danggui or "female ginseng," is a perennial herb from the Apiaceae family with a rich history in traditional Chinese medicine, primarily for treating gynecological disorders and promoting blood circulation.[1][2] The increasing global demand for natural-derived therapeutics has propelled A. sinensis into the forefront of modern drug discovery. Its rhizome is a complex reservoir of bioactive phytochemicals, offering a promising foundation for the development of novel treatments for a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders.[3][4][5]

This technical guide provides an in-depth overview of the core methodologies and key findings in the discovery of natural products from A. sinensis. It is designed to equip researchers and drug development professionals with a comprehensive understanding of the principal bioactive constituents, their mechanisms of action, and the experimental frameworks required for their isolation and evaluation. The primary classes of bioactive compounds isolated include phthalides, organic acids, and polysaccharides.[3][4]

Principal Bioactive Constituents

Over 70 distinct compounds have been successfully isolated and identified from the root of A. sinensis.[3] The major therapeutic effects are attributed to several key molecules:

  • Phthalides: This class of compounds is responsible for many of the plant's characteristic pharmacological effects. Key phthalides include Z-ligustilide, n-butylidenephthalide, and senkyunolide A. Z-ligustilide, one of the most abundant and studied components, exhibits significant anti-inflammatory, neuroprotective, and anti-cancer activities.[3][4] N-butylidenephthalide has also demonstrated potent anti-cancer and anti-inflammatory properties.[3]

  • Ferulic Acid: A ubiquitous phenolic compound in the plant kingdom, ferulic acid in A. sinensis is noted for its strong antioxidant and anti-inflammatory effects.[3][4] It is often present in both free and conjugated forms.

  • Polysaccharides: The water-soluble polysaccharides from A. sinensis are complex carbohydrates that have demonstrated significant immunomodulatory and anti-tumor activities.[4][5] These consist of various monosaccharides, including arabinose, galactose, glucose, fucose, rhamnose, and xylose.[4]

Data Presentation: Quantitative Analysis

The following tables summarize quantitative data on the yield and bioactivity of key constituents from Angelica sinensis.

Table 1: Yield of Key Bioactive Compounds from Angelica sinensis Radix

CompoundExtraction MethodSolvent/ConditionsYield (mg/g of dry material)Reference
Ferulic AcidSonicationMethanol-formic acid (95:5)0.45 - 1.63 (Free FA)[6]
Ferulic AcidAlkaline Hydrolysis2M NaOH followed by extraction1.83 - 4.98 (Total available FA)[6]
Z-LigustilideWater ExtractionWaterVaries by source (e.g., ~1.5)[7]
Ferulic AcidWater ExtractionWaterVaries by source (e.g., ~0.5)[7]
Essential OilSteam DistillationWater~1.3% (v/w)[8]

Table 2: Bioactivity of Angelica sinensis Extracts and Isolated Compounds

Extract/CompoundBioassayCell Line / ModelEndpointIC₅₀ / Effective ConcentrationReference
A. sinensis Water Extract (ASW)Anti-inflammatoryLPS-induced RAW 264.7TNF-α Inhibition387.3 µg/mL[3]
A. sinensis Water Extract (ASW)Anti-inflammatoryLPS-induced RAW 264.7IL-6 Inhibition954.3 µg/mL[3]
A. sinensis Water Extract (ASW)Anti-inflammatoryLPS-induced RAW 264.7MCP-1 Inhibition191.7 µg/mL[3]
A. sinensis Water Extract (ASW)Anti-inflammatoryLPS-induced RAW 264.7VEGF Inhibition1267.0 µg/mL[3]
Z-LigustilideCytotoxicityMCF-7 (Breast Cancer)Cell Viability~50 µM (approx.)[9]
n-ButylidenephthalideCytotoxicityBrain Tumor Cell LinesCell ViabilityDose-dependent cytotoxicity[3]
Z-LigustilideCytotoxicityLeukemia CellsCell ViabilityDose-dependent cytotoxicity[3]

Pharmacological Activities & Signaling Pathways

The therapeutic potential of A. sinensis constituents is rooted in their ability to modulate specific cellular signaling pathways.

Anti-inflammatory Effects

Chronic inflammation is a key driver of numerous diseases. Compounds from A. sinensis, particularly Z-ligustilide and ferulic acid, exert potent anti-inflammatory effects primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated, leading to the transcription of inflammatory mediators such as TNF-α, IL-6, and cyclooxygenase-2 (COX-2). A. sinensis compounds can suppress the degradation of IκBα, preventing the translocation of the p65 subunit of NF-κB to the nucleus and thereby downregulating the expression of these inflammatory genes.[2]

G cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nuc->Genes Induces Transcription Cytokines Inflammatory Cytokines Genes->Cytokines Leads to AS Angelica sinensis (Z-ligustilide, Ferulic acid) AS->IKK Inhibits AS->NFkB Inhibits Translocation

Caption: NF-κB inflammatory pathway inhibition by A. sinensis.

Anti-cancer Effects

Several compounds from A. sinensis exhibit significant anti-cancer properties. Extracts have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines, including brain, colon, and leukemia.[3] N-butylidenephthalide and Z-ligustilide are key cytotoxic agents.[3] The mechanism often involves the modulation of the intrinsic apoptosis pathway. Z-ligustilide treatment can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases (e.g., caspase-3), which are the executioners of apoptosis.[10]

G AS_compounds A. sinensis Compounds (Z-ligustilide, etc.) Bcl2 Bcl-2 (Anti-apoptotic) AS_compounds->Bcl2 Downregulates Bax Bax (Pro-apoptotic) AS_compounds->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits Bax->Mito Promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induction by A. sinensis.

Experimental Protocols

The discovery and validation of bioactive compounds from A. sinensis follow a structured workflow.

G A 1. Raw Material (Angelica sinensis root) B 2. Pretreatment (Drying, Grinding) A->B C 3. Extraction (SFE, Solvent, etc.) B->C D Crude Extract C->D E 4. Fractionation & Isolation (Column Chromatography, HPLC) D->E F Pure Compounds E->F G 5. Structural Elucidation (NMR, MS) F->G Characterization H 6. Bioactivity Screening (e.g., MTT, NF-κB Assay) F->H Testing I Identified Bioactive Compound G->I H->I J Lead Compound for Drug Development I->J

Caption: General workflow for natural product discovery.

Extraction Protocols

The choice of extraction method is critical as it determines the yield and profile of the isolated compounds.

a) Supercritical Fluid Extraction (SFE) for Phthalides (e.g., Z-ligustilide) SFE is a green technology that uses supercritical CO₂ as a solvent, offering high selectivity and leaving no organic solvent residue.

  • Preparation: Dry and grind A. sinensis root to a fine powder (~40-60 mesh).

  • Loading: Load the ground material into the extractor vessel.

  • Parameter Setting:

    • Pressure: 20-30 MPa

    • Temperature: 40-50°C

    • CO₂ Flow Rate: 2-4 L/min

    • Co-solvent (optional): 5-10% Ethanol can be added to increase the polarity of the fluid and enhance extraction efficiency.

  • Extraction: Pressurize and heat the CO₂ to its supercritical state. Allow it to flow through the plant material.

  • Separation: The extract-laden CO₂ is depressurized in a separator vessel, causing the CO₂ to return to a gaseous state and the extract to precipitate.

  • Collection: Collect the concentrated extract, which will be rich in volatile oils and phthalides.

b) Hot Water Extraction for Polysaccharides

  • Preparation: Mix powdered A. sinensis root with deionized water (e.g., 1:20 w/v ratio).

  • Extraction: Heat the mixture in a water bath at 90-100°C for 2-3 hours with constant stirring.

  • Filtration: Filter the hot mixture through gauze and then centrifuge to remove solid plant debris.

  • Concentration: Concentrate the aqueous extract under reduced pressure using a rotary evaporator.

  • Precipitation: Add 4 volumes of absolute ethanol to the concentrated extract and let it stand overnight at 4°C to precipitate the crude polysaccharides.

  • Purification: Collect the precipitate by centrifugation, wash with ethanol, and then re-dissolve in water. Remove proteins using the Sevag method and dialyze against distilled water for 48 hours.

  • Drying: Lyophilize the dialyzed solution to obtain purified A. sinensis polysaccharides (ASP).

c) Solvent Extraction for Ferulic Acid

  • Preparation: Weigh 0.5 g of powdered A. sinensis root.

  • Extraction: Add 25 mL of a methanol-formic acid (95:5, v/v) solution.

  • Sonication: Sonicate the mixture for 60 minutes in an ultrasonic bath.

  • Filtration: Filter the extract through a 0.2 µm membrane filter prior to analysis. This method is suitable for extracting free ferulic acid.[6]

  • For Total Ferulic Acid: An initial alkaline hydrolysis step (e.g., with 2M NaOH) is required to break the ester bonds and release conjugated ferulic acid before solvent extraction.[6]

Analytical and Purification Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification of Ferulic Acid This method is used for the separation, identification, and quantification of specific compounds.

  • System: An HPLC system equipped with a UV detector.

  • Column: C18 analytical column (e.g., 5 µm, 4.6 mm i.d. × 250 mm).

  • Mobile Phase: A gradient of 1.0% aqueous acetic acid (Solvent A) and acetonitrile (Solvent B).

    • Gradient Program: Start with 19% B for 18 min, then ramp to 100% B over the next 42 min.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 320 nm.

  • Temperature: Column oven maintained at 30°C.

  • Quantification: Prepare a calibration curve using ferulic acid standards of known concentrations. Compare the peak area of the sample to the calibration curve to determine the concentration.[6]

Bioactivity Screening Protocols

a) MTT Assay for Cytotoxicity This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Treatment: Treat the cells with various concentrations of the isolated compound or extract for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well. Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate for 10-15 minutes. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[10]

b) NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity This assay quantifies the activity of the NF-κB transcription factor.

  • Transfection: Transfect cells (e.g., RAW 264.7 macrophages) with a plasmid vector containing the firefly luciferase gene under the control of an NF-κB response element.

  • Treatment: Plate the transfected cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding an agonist like LPS (1 µg/mL) to the wells (except for the negative control) and incubate for an additional 6-18 hours.

  • Cell Lysis: Wash the cells with PBS and then add a passive lysis buffer to each well.

  • Luciferase Reaction: Transfer the cell lysate to an opaque 96-well plate. Add a luciferase assay reagent containing the substrate (luciferin). The luciferase enzyme produced under NF-κB activation will catalyze the oxidation of luciferin, emitting light.

  • Luminescence Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: A decrease in luminescence in the treated, LPS-stimulated cells compared to the untreated, LPS-stimulated cells indicates inhibition of NF-κB activity. Normalize results to cell viability if necessary.

Conclusion

Angelica sinensis stands as a testament to the power of natural products in modern medicine. The diverse array of bioactive compounds within its roots, including phthalides, ferulic acid, and polysaccharides, offers a rich pipeline for drug discovery. The methodologies outlined in this guide—from advanced extraction techniques like SFE to robust bioactivity assays—provide a framework for the systematic exploration of this valuable medicinal plant. As research continues to unravel the complex pharmacology of its constituents and their interactions with cellular pathways, A. sinensis is poised to yield a new generation of therapeutics for inflammatory diseases, cancer, and beyond.

References

A Technical Deep Dive into the Bioactive Constituents of Angelica sinensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angelica sinensis, commonly known as Dong Quai or female ginseng, has a long-standing history in traditional Chinese medicine for treating a wide range of ailments, particularly gynecological conditions. Modern scientific inquiry has identified a diverse array of bioactive compounds within the root of this plant, contributing to its multifaceted pharmacological effects. This technical guide provides a comprehensive literature review of the primary active ingredients in Angelica sinensis, focusing on quantitative analysis, detailed experimental methodologies, and the underlying signaling pathways through which these compounds exert their therapeutic actions.

Core Active Ingredients and Quantitative Analysis

The primary bioactive constituents of Angelica sinensis can be broadly categorized into three main groups: phthalides, phenolic acids, and polysaccharides. Among these, Z-ligustilide (a phthalide) and ferulic acid (a phenolic acid) are often considered the principal marker compounds for quality control. The concentrations of these and other active ingredients can vary depending on the plant's origin, cultivation practices, and processing methods.[1] The following table summarizes the quantitative data for several key active compounds found in Angelica sinensis, as determined by High-Performance Liquid Chromatography (HPLC).

CompoundConcentration (mg/g of dry root)Reference
Chlorogenic acid0.145%[2]
Ferulic acid0.144% - 2.22 mg/mL (in reference stock solution)[2]
Senkyunolide I0.026%[2]
Senkyunolide H0.007%[2]
Coniferyl ferulate0.062%[2]
Senkyunolide A0.011%[2]
Z-ligustilide1.77%[2]
Levistolide A0.035%[2]
ScopoletinNot specified in percentage, but quantified[3]
XanthotoxinNot specified in percentage, but quantified[3]

Experimental Protocols

Quantification of Active Ingredients by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for the simultaneous determination of multiple active components in Angelica sinensis radix.[2][3]

a. Sample Preparation:

  • Accurately weigh 1.0 g of dried and powdered Angelica sinensis root.

  • Add an appropriate amount of a reference stock solution containing known concentrations of the compounds to be quantified.[2]

  • Extract the mixture with methanol or 70% ethanol.[3]

  • Filter the resulting solution through a 0.45 µm membrane filter before injection into the HPLC system.

b. Chromatographic Conditions:

  • Column: Phenomenex Gemini 5 µm C18, 150 x 4.6 mm.[3]

  • Mobile Phase: A gradient elution using (A) acetonitrile and (B) 1% aqueous acetic acid solution.[2][3]

    • 0–18 min: 0%–19% A

    • 18–60 min: 19%–100% A[2]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temperature: 30°C.[2][3]

  • Detection Wavelength: 280 nm or 321 nm using a photodiode array (PDA) detector.[2][3]

  • Injection Volume: 10 µL.

c. Quantification: The concentrations of the individual compounds are determined by comparing their peak areas with those of the reference standards.

Extraction and Purification of Angelica sinensis Polysaccharides (ASPs)

This protocol describes a common method for the extraction and purification of polysaccharides from Angelica sinensis.[4][5][6][7]

a. Pre-treatment and Extraction:

  • Soak dried and powdered Angelica sinensis root (400 g) in three volumes of 85% ethanol at 80°C for 2 hours to remove lipids and pigments.[4]

  • Filter the mixture and discard the ethanol.

  • Decoct the solid residue twice with 10 volumes of hot water at 80°C for 3 hours.[4]

  • Collect the aqueous extracts, centrifuge to remove solid particles, and concentrate the supernatant.

b. Ethanol Precipitation:

  • Add ethanol to the concentrated aqueous extract to a final concentration of 80% (v/v) to precipitate the crude polysaccharides.

  • Allow the mixture to stand overnight at 4°C.

  • Collect the precipitate by centrifugation and wash it sequentially with ethanol, acetone, and ether.

  • Dry the precipitate to obtain the crude ASPs.

c. Purification:

  • Dissolve the crude ASPs in deionized water.

  • Remove proteins using the Sevag method (chloroform:n-butanol, 4:1 v/v).

  • Further purify the polysaccharides using a D315 weak-base ion-exchange resin column.[4]

  • Elute the column with deionized water and collect the fractions.

  • Dialyze the polysaccharide-containing fractions against distilled water for 48 hours.

  • Lyophilize the dialyzed solution to obtain purified ASPs.

Signaling Pathways and Mechanisms of Action

The bioactive compounds in Angelica sinensis exert their pharmacological effects by modulating various cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by Z-ligustilide and ferulic acid.

Anti-inflammatory Action of Z-ligustilide via the NF-κB Pathway

Z-ligustilide has been shown to exhibit potent anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] This pathway is a central regulator of the inflammatory response.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Inflammatory Genes (TNF-α, IL-1β, iNOS, COX-2) Z_ligustilide Z-ligustilide Z_ligustilide->IKK Inhibits

Caption: Z-ligustilide inhibits the NF-κB signaling pathway.

Neuroprotective Effects of Ferulic Acid via the PI3K/Akt Pathway

Ferulic acid has demonstrated neuroprotective properties, which are partly attributed to its ability to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[9][10][11][12][13] This pathway is crucial for promoting cell survival and inhibiting apoptosis.

G Ferulic_Acid Ferulic Acid Receptor Receptor Tyrosine Kinase Ferulic_Acid->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt pAkt p-Akt (Active) Akt->pAkt Phosphorylation GSK3b GSK-3β pAkt->GSK3b Inhibits mTOR mTOR pAkt->mTOR Activates Apoptosis Apoptosis GSK3b->Apoptosis Cell_Survival Cell Survival & Growth mTOR->Cell_Survival

Caption: Ferulic acid promotes neuroprotection via the PI3K/Akt pathway.

Conclusion

Angelica sinensis is a rich source of bioactive compounds with significant therapeutic potential. The quantitative analysis of its active ingredients, coupled with a deep understanding of the experimental methodologies for their study, is crucial for the standardization and development of novel therapeutics. The elucidation of the signaling pathways modulated by these compounds, such as the NF-κB and PI3K/Akt pathways, provides a molecular basis for their observed pharmacological effects. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic power of Angelica sinensis. Further research is warranted to fully explore the synergistic effects of its various constituents and to translate these findings into clinical applications.

References

Methodological & Application

Application Note: Quantification of Ferulic Acid in Angelica sinensis using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Angelica sinensis, commonly known as Dong Quai or female ginseng, is a perennial herb from the Apiaceae family, widely used in traditional Chinese medicine for various therapeutic purposes. Ferulic acid is one of the principal bioactive components in Angelica sinensis and is recognized for its potent antioxidant and pharmacological activities. Accurate and reliable quantification of ferulic acid is crucial for the quality control and standardization of Angelica sinensis raw materials and its derived products. This application note provides a detailed protocol for the quantification of ferulic acid in Angelica sinensis using a validated High-Performance Liquid Chromatography (HPLC) method.

Principle

This method utilizes reversed-phase HPLC with UV detection to separate and quantify ferulic acid. The powdered sample of Angelica sinensis is first subjected to solvent extraction to isolate ferulic acid. The resulting extract is then filtered and injected into an HPLC system. The separation is achieved on a C18 column with a mobile phase consisting of an acidified aqueous solution and an organic solvent. The concentration of ferulic acid is determined by comparing the peak area of the sample with that of a certified reference standard.

Experimental Protocols

Materials and Reagents
  • Sample: Dried Angelica sinensis root powder (passed through a 45-mesh sieve).

  • Reference Standard: Ferulic acid (purity >98%).

  • Solvents: HPLC grade methanol, acetonitrile, and water.

  • Acids: Acetic acid (analytical grade), Formic acid (analytical grade), Phosphoric acid (analytical grade).

  • Other: Sodium bicarbonate (NaHCO3) (analytical grade).

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Analytical balance.

  • Ultrasonic bath.

  • Centrifuge.

  • Syringe filters (0.22 µm or 0.45 µm).

Preparation of Standard Solution

A standard stock solution of ferulic acid (100 mg/L) is prepared by accurately weighing and dissolving the reference standard in methanol.[1] Working standard solutions of various concentrations are then prepared by diluting the stock solution with the mobile phase to construct a calibration curve.

Sample Preparation

Several extraction methods have been validated for ferulic acid from Angelica sinensis. Two effective methods are presented below.

Method A: Methanol-Formic Acid Extraction for Free Ferulic Acid [2]

  • Accurately weigh 0.5 g of powdered Angelica sinensis into a 60 mL amber vial.

  • Add 25 mL of methanol-formic acid (95:5, v/v).

  • Sonicate the mixture for 60 minutes.

  • Adjust the final volume to 25 mL with the extraction solvent.

  • Filter the extract through a 0.2 µm membrane filter prior to HPLC analysis.

Method B: 70% Methanol Extraction [1]

  • Accurately weigh 200 mg of powdered Angelica sinensis into a distillation flask.

  • Add 20 mL of 70% methanol.

  • Perform hot reflux extraction for 30 minutes.

  • After cooling to room temperature, compensate for any weight loss with 70% methanol.

  • Shake the mixture and filter it through a 0.45 µm membrane filter before injection into the HPLC system.

HPLC Conditions

The following table summarizes a validated set of HPLC conditions for the analysis of ferulic acid.

ParameterCondition
Column C18 reversed-phase column (e.g., Waters Xterra RP18, 3.9 x 150 mm, 5 µm)[3]
Mobile Phase A: 1.0% Acetic acid in water, B: Acetonitrile. Gradient: 19% B (0-18 min), 19-100% B (18-60 min)[2]
Alternative Isocratic: Methanol-0.2% phosphoric acid aqueous solution (32:68, v/v)[1]
Flow Rate 1.0 mL/min[1][2]
Detection Wavelength 320 nm[2] or 323 nm[1]
Injection Volume 10 µL[1][2]
Column Temperature 30°C[2] or 35°C[1]
Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:

  • Linearity: The calibration curve for ferulic acid should demonstrate good linearity over a specified concentration range, with a correlation coefficient (R²) of ≥ 0.999.[4]

  • Precision: The relative standard deviation (RSD) for replicate injections of the standard and sample should be less than 2%.

  • Accuracy (Recovery): The recovery of ferulic acid, determined by spiking a known amount of standard into the sample, should be within the range of 95-105%. Studies have shown recovery rates for ferulic acid to be in the range of 95.39%–114.99%.[5]

  • Stability: Sample solutions should be stable under storage conditions. For instance, ferulic acid has been shown to be stable for 24 hours at 4°C with an RSD of ≤1.63%.[4]

Data Presentation

The following table summarizes quantitative data for ferulic acid content in Angelica sinensis from various studies.

Sample TypeExtraction MethodFerulic Acid Content (mg/g)Reference
Angelica sinensis Root PowderMethanol-Formic Acid (95:5)Varies (Free vs. Total)[Journal of Food and Drug Analysis]
Angelica sinensis70% Methanol with Hot RefluxNot explicitly stated in mg/g[Molecules][1]
Angelica sinensis80% Methanol with HomogenizationNot explicitly stated in mg/g[ResearchGate][3]
Angelica sinensisMethanol with SonicationNot explicitly stated in mg/g[Pharmacognosy Research][5]

Note: The exact ferulic acid content can vary significantly based on the plant's origin, age, and processing method.

Visualization

experimental_workflow sample Angelica sinensis Root Powder extraction Solvent Extraction (e.g., Sonication or Reflux) sample->extraction 1. Sample Preparation filtration Filtration (0.22 or 0.45 µm filter) extraction->filtration 2. Clarification hplc HPLC Analysis (C18 Column, UV Detection) filtration->hplc 3. Injection data_analysis Data Analysis (Peak Integration & Quantification) hplc->data_analysis 4. Chromatogram Generation result Ferulic Acid Concentration data_analysis->result 5. Final Result

References

Application Notes and Protocols: Gas Chromatography-Mass Spectrometry Analysis of Angelica sinensis Essential Oil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica sinensis, commonly known as Dong Quai or female ginseng, is a perennial herb from the Apiaceae family, widely used in traditional Chinese medicine for its various therapeutic properties.[1] The essential oil extracted from the root of Angelica sinensis is a complex mixture of volatile compounds that contribute significantly to its bioactivity, including anti-inflammatory, antioxidant, and neuroprotective effects.[2] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique and the gold standard for separating and identifying the individual chemical constituents of essential oils.[3][4] This document provides detailed protocols for the extraction and subsequent GC-MS analysis of Angelica sinensis essential oil, along with a summary of its key chemical components.

Chemical Composition of Angelica sinensis Essential Oil

The chemical profile of Angelica sinensis essential oil is characterized by a high concentration of phthalides and monoterpene hydrocarbons.[5] The most abundant and pharmacologically significant compound is Z-ligustilide.[2][6] Other major constituents include n-butylidenephthalide, β-pinene, α-pinene, and camphene. The relative concentrations of these compounds can vary depending on the plant's origin, harvesting time, and the extraction method employed.[2]

A summary of the major chemical constituents identified in Angelica sinensis essential oil through GC-MS analysis is presented in the table below.

CompoundClassRelative Content (%)
Z-LigustilidePhthalide45 - 65[2]
n-ButylidenephthalidePhthalide8.25[2]
β-PhellandreneMonoterpene65.75[7]
α-PineneMonoterpene2.18 - 20-30[1][2]
β-PineneMonoterpene0.88[7]
SabineneMonoterpene0.65[7]
MyrceneMonoterpene5.23[7]
LimoneneMonoterpene2.43[7]
n-ButylphthalidePhthalide2.06[2]
γ-TerpineneMonoterpene-
TerpinoleneMonoterpene-
SpathulenolSesquiterpenoid0.9[2]
GlobulolSesquiterpenoid-
E-LigustilidePhthalide-

Note: The relative content of components can vary. This table represents a general profile based on available literature.

Experimental Protocols

Extraction of Angelica sinensis Essential Oil

Several methods can be employed for the extraction of essential oil from Angelica sinensis roots, including steam distillation, organic solvent extraction, and supercritical CO₂ extraction.[2] Steam distillation is a widely used and cost-effective method.[8]

Protocol: Steam Distillation

  • Plant Material Preparation:

    • Obtain dried roots of Angelica sinensis.

    • Grind the roots into a coarse powder to increase the surface area for efficient extraction.

  • Steam Distillation Apparatus Setup:

    • Assemble a Clevenger-type apparatus for steam distillation. The setup consists of a round-bottom flask, a heating mantle, the Clevenger trap, and a condenser.

  • Extraction Process:

    • Place 100 g of the powdered Angelica sinensis root into the 2 L round-bottom flask.

    • Add 1 L of distilled water to the flask.

    • Heat the mixture to boiling using the heating mantle. The steam and volatile oils will rise and pass into the condenser.

    • The condensed liquid (hydrosol and essential oil) will be collected in the Clevenger trap.

    • Continue the distillation for at least 3 hours or until no more oil is collected.

    • After cooling, carefully separate the essential oil layer from the aqueous layer.

    • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

    • Store the essential oil in a sealed, dark glass vial at 4°C until GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The GC-MS analysis separates the volatile compounds based on their boiling points and provides mass spectra for their identification.

Protocol: GC-MS Analysis

  • Sample Preparation:

    • Dilute the extracted Angelica sinensis essential oil in a suitable solvent (e.g., methanol or hexane) at a ratio of 1:100 (v/v).[9]

  • GC-MS Instrument and Conditions:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.

    • Mass Spectrometer: Agilent 5977C MSD or equivalent.

    • Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.[10]

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (split ratio 50:1).

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: Increase to 150°C at a rate of 4°C/min.

      • Ramp: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify the chemical constituents by comparing their mass spectra with the data from mass spectral libraries such as NIST and Wiley.

    • Further confirm the identification by comparing their retention indices (RI) with those reported in the literature.

    • Calculate the relative percentage of each component by peak area normalization.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Essential Oil Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing plant_material Angelica sinensis Roots grinding Grinding plant_material->grinding distillation Steam Distillation grinding->distillation separation Separation of Oil distillation->separation drying Drying of Oil separation->drying dilution Sample Dilution drying->dilution gcms_analysis GC-MS Injection & Analysis dilution->gcms_analysis data_acquisition Data Acquisition gcms_analysis->data_acquisition library_search Mass Spectral Library Search data_acquisition->library_search identification Compound Identification library_search->identification quantification Relative Quantification identification->quantification

Caption: Experimental workflow from Angelica sinensis root preparation to GC-MS data analysis.

gcms_system cluster_gc Gas Chromatograph (GC) cluster_ms Mass Spectrometer (MS) carrier_gas Carrier Gas Supply injector Injector carrier_gas->injector column GC Column (in Oven) injector->column ion_source Ion Source column->ion_source Separated Analytes mass_analyzer Mass Analyzer ion_source->mass_analyzer detector Detector mass_analyzer->detector data_system Data System detector->data_system Signal

References

Application Notes and Protocols for Cell-Based Assays with Angelica sinensis Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Angelica sinensis extracts in various cell-based assays to evaluate their biological activities. The following sections offer step-by-step methodologies for assessing cell viability, anti-inflammatory potential, and antioxidant capacity.

Introduction

Angelica sinensis, commonly known as Dong Quai or "female ginseng," is a traditional Chinese medicinal herb with a long history of use for various ailments, including gynecological disorders and inflammatory conditions. Its extracts contain a variety of bioactive compounds, such as ferulic acid, Z-ligustilide, and polysaccharides, which are believed to contribute to its therapeutic effects. These protocols are designed to enable researchers to investigate the cellular and molecular mechanisms of Angelica sinensis extracts in a controlled laboratory setting.

Data Presentation

The following tables summarize quantitative data from studies on the effects of Angelica sinensis extracts in different cell-based assays.

Table 1: Effect of Angelica sinensis Water Extract (ASW) on Nitric Oxide (NO) Production in LPS-Induced RAW 264.7 Macrophages

TreatmentConcentration (µg/mL)NO Production (% of LPS control)
Control-Not Applicable
LPS (1 µg/mL)-100%
ASW + LPS2595.78 ± 2.86%[1]
ASW + LPS5091.65 ± 2.71%[1]
ASW + LPS10093.23 ± 2.34%[1]
ASW + LPS20094.11 ± 3.64%[1]

Table 2: Effect of Angelica sinensis Water Extract (ASW) on Intracellular Calcium Release in LPS-Induced RAW 264.7 Macrophages

TreatmentConcentration (µg/mL)Calcium Release (% of LPS control)IC₅₀ (µg/mL)
Control-Not Applicable
LPS (1 µg/mL)-100%
ASW + LPS2578.79 ± 11.42%[1]257[1]
ASW + LPS5071.33 ± 9.25%[1]
ASW + LPS10069.94 ± 10.99%[1]
ASW + LPS20068.84 ± 9.8%[1]

Table 3: Inhibitory Effects of Angelica sinensis Ethyl Acetate Extract on Pro-inflammatory Cytokine Secretion in LPS/IFN-γ-Stimulated RAW 264.7 Cells

CytokineInhibition
TNF-αSignificant inhibition observed[2]
IL-6Significant inhibition observed[2]
MIP-2Significant inhibition observed[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of Angelica sinensis extracts on the viability of RAW 264.7 murine macrophage cells.

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Angelica sinensis extract (prepared in a suitable solvent, e.g., DMSO or water)

  • Lipopolysaccharide (LPS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 18 hours.

  • Treat the cells with various concentrations of the Angelica sinensis extract for 24 hours. A vehicle control (solvent used to dissolve the extract) should be included.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours.

  • Remove the supernatant and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Anti-inflammatory Assay: Nitric Oxide (NO) Production (Griess Assay)

This protocol measures the inhibitory effect of Angelica sinensis extracts on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated RAW 264.7 cells.

Materials:

  • RAW 264.7 cells and culture medium (as above)

  • Angelica sinensis extract

  • LPS (1 µg/mL)

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate as described for the MTT assay.

  • Pre-treat the cells with various concentrations of the Angelica sinensis extract for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with the Griess Reagent in a new 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration from a sodium nitrite standard curve. The inhibitory effect is expressed as the percentage reduction in NO production compared to the LPS-only treated cells.

Antioxidant Capacity Assays

This assay assesses the ability of the Angelica sinensis extract to scavenge free radicals.

Materials:

  • Angelica sinensis extract

  • DPPH solution (in methanol or ethanol)

  • Methanol or ethanol

  • 96-well plate or spectrophotometer cuvettes

Procedure:

  • Prepare a working solution of DPPH in methanol or ethanol.

  • Add various concentrations of the Angelica sinensis extract to the DPPH solution.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.

  • The scavenging activity is calculated as the percentage decrease in absorbance compared to the control (DPPH solution without extract).

This is another common assay to determine the antioxidant capacity of plant extracts.

Materials:

  • Angelica sinensis extract

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Methanol or ethanol

  • 96-well plate or spectrophotometer cuvettes

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with methanol or ethanol to obtain an absorbance of 0.700 ± 0.02 at 734 nm.

  • Add various concentrations of the Angelica sinensis extract to the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 30 minutes), measure the absorbance at 734 nm.

  • The scavenging activity is calculated as the percentage decrease in absorbance compared to the control.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways modulated by Angelica sinensis extracts and a general experimental workflow for its evaluation.

experimental_workflow cluster_prep Preparation cluster_assays Biological Assays cluster_analysis Analysis AS_Extract Angelica sinensis Extract Preparation Viability Cell Viability (MTT Assay) AS_Extract->Viability Anti_Inflammatory Anti-inflammatory (NO, Cytokine Assays) AS_Extract->Anti_Inflammatory Antioxidant Antioxidant (DPPH, ABTS Assays) AS_Extract->Antioxidant Cell_Culture Cell Culture (e.g., RAW 264.7) Cell_Culture->Viability Viability->Anti_Inflammatory Determine non-toxic concentrations Data_Analysis Data Analysis (IC50, % Inhibition) Anti_Inflammatory->Data_Analysis Pathway_Analysis Signaling Pathway (Western Blot) Anti_Inflammatory->Pathway_Analysis Antioxidant->Data_Analysis Data_Analysis->Pathway_Analysis nfkb_pathway cluster_nucleus Gene Transcription LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Inflammatory_Genes AS Angelica sinensis Extract AS->IKK inhibits AS->NFkB inhibits translocation mapk_pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 ERK ERK TAK1->ERK JNK JNK TAK1->JNK p38 p38 TAK1->p38 AP1 AP-1 ERK->AP1 JNK->AP1 Inflammatory_Response Inflammatory Response p38->Inflammatory_Response AP1->Inflammatory_Response AS Angelica sinensis Extract AS->ERK inhibits phosphorylation AS->JNK inhibits phosphorylation AS->p38 inhibits phosphorylation

References

Application Notes and Protocols for Anti-inflammatory Studies Using Angelica sinensis Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica sinensis, also known as "Dang Gui" or "female ginseng," is a perennial herb with a long history of use in traditional Chinese medicine for various ailments, including inflammatory conditions.[1][2] Modern pharmacological studies have begun to elucidate the scientific basis for its anti-inflammatory effects, revealing its capacity to modulate key signaling pathways and reduce the production of pro-inflammatory mediators. The primary bioactive constituents contributing to these effects are believed to be ferulic acid, Z-ligustilide, and polysaccharides.[3] This document provides detailed application notes and experimental protocols for researchers investigating the anti-inflammatory properties of Angelica sinensis extracts.

Key Anti-inflammatory Mechanisms

Angelica sinensis extracts exert their anti-inflammatory effects through the modulation of several critical signaling pathways:

  • NF-κB Pathway: Angelica sinensis polysaccharides have been shown to inhibit the degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[4] This leads to a downstream reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4][5][6]

  • MAPK Pathway: The extract and its active components can suppress the phosphorylation of key kinases in the MAPK pathway, including p38, ERK, and JNK.[4] This inhibition contributes to the overall reduction of the inflammatory response.

  • JAK-STAT Pathway: Aqueous extracts of Angelica sinensis have been found to inhibit the JAK-STAT signaling pathway, which is involved in the cellular response to cytokines.[1] This is evidenced by the downregulation of JAK2 and STAT1 mRNA expression.[1]

  • Nrf2/HO-1 Pathway: Angelica sinensis polysaccharides can also activate the Nrf2/HO-1 pathway, which enhances the body's antioxidant defenses and contributes to anti-inflammatory effects.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the anti-inflammatory effects of Angelica sinensis extracts from various studies.

Table 1: Inhibitory Effects of Angelica sinensis Water Extract on LPS-Induced Cytokine and Mediator Production in RAW 264.7 Macrophages [1]

Cytokine/MediatorIC50 (µg/mL)
IL-6954.3
TNF-α387.3
MCP-1191.7
RANTES317.8
G-CSF1267.0
GM-CSF347.0
VEGF110.1
LIX573.6
MIP-1α1171.0
MIP-1β732.6
MIP-2980.8
IL-10125.0
Intracellular Calcium257.0

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages

This protocol outlines the steps to assess the anti-inflammatory effects of an Angelica sinensis extract on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

1. Materials and Reagents:

  • Angelica sinensis extract (e.g., aqueous or ethanolic)

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (for Nitric Oxide assay)

  • ELISA kits for TNF-α and IL-6

  • BCA Protein Assay Kit

  • Antibodies for Western Blotting (p-p65, p65, p-IκBα, IκBα, β-actin)

  • MTT reagent

2. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed cells in appropriate plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, 6-well for Western blotting) and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Angelica sinensis extract for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, 30-60 minutes for pathway analysis).

3. Nitric Oxide (NO) Production Assay (Griess Assay):

  • After the 24-hour incubation with extract and LPS, collect 100 µL of the cell culture supernatant.

  • Mix the supernatant with 100 µL of Griess reagent in a 96-well plate.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

4. Cytokine Production Assay (ELISA):

  • Collect the cell culture supernatant after the 24-hour incubation.

  • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

5. Western Blot Analysis for NF-κB Pathway Proteins:

  • After a shorter incubation with LPS (30-60 minutes), wash the cells with ice-cold PBS and lyse them.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, and IκBα overnight at 4°C.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: In Vivo Anti-inflammatory Activity - Carrageenan-Induced Rat Paw Edema

This protocol describes a common in vivo model to evaluate the acute anti-inflammatory activity of Angelica sinensis extract.

1. Materials and Reagents:

  • Angelica sinensis extract

  • Wistar or Sprague-Dawley rats

  • Carrageenan (1% w/v in saline)

  • Pletismometer

  • Indomethacin (positive control)

2. Experimental Procedure:

  • Acclimatize the rats for at least one week before the experiment.

  • Divide the animals into groups: vehicle control, positive control (e.g., indomethacin 10 mg/kg), and Angelica sinensis extract treatment groups (various doses).

  • Administer the vehicle, indomethacin, or Angelica sinensis extract orally or intraperitoneally 1 hour before carrageenan injection.

  • Measure the initial paw volume of each rat using a plethysmometer.

  • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_invitro In Vitro Studies cluster_assays In Vitro Assays cluster_invivo In Vivo Studies prep Angelica sinensis Plant Material extr Extraction (e.g., Aqueous, Ethanolic) prep->extr treat Pre-treatment with Extract extr->treat admin Extract Administration extr->admin cell RAW 264.7 Macrophage Culture cell->treat lps LPS Stimulation treat->lps no Nitric Oxide (Griess Assay) lps->no cyto Cytokine (ELISA) lps->cyto wb Western Blot (Signaling Proteins) lps->wb animal Animal Model (e.g., Rat) animal->admin carr Carrageenan Injection admin->carr measure Paw Edema Measurement carr->measure

Caption: Experimental workflow for evaluating the anti-inflammatory properties of Angelica sinensis extracts.

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_p p-IκBα IKK->IkBa_p phosphorylates IkBa IκBα NFkB NF-κB (p65/p50) IkBa->NFkB inhibits NFkB_nuc NF-κB (p65/p50) (in nucleus) NFkB->NFkB_nuc translocation IkBa_p->IkBa degradation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines transcription AS Angelica sinensis Extract AS->IKK

Caption: Inhibition of the NF-κB signaling pathway by Angelica sinensis extract.

mapk_pathway LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK p38 p38 MAPKKK->p38 activates ERK ERK MAPKKK->ERK activates JNK JNK MAPKKK->JNK activates AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Cytokines Pro-inflammatory Gene Expression AP1->Cytokines AS Angelica sinensis Extract AS->p38 AS->ERK AS->JNK

Caption: Modulation of the MAPK signaling pathway by Angelica sinensis extract.

jak_stat_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer (in nucleus) pSTAT->pSTAT_dimer dimerization & translocation Inflammation Inflammatory Gene Expression pSTAT_dimer->Inflammation AS Angelica sinensis Extract AS->JAK

Caption: Inhibition of the JAK-STAT signaling pathway by Angelica sinensis extract.

References

Application Notes and Protocols for the Isolation of Polysaccharides from Angelica sinensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques used to isolate polysaccharides from the medicinal plant Angelica sinensis. The document includes detailed experimental protocols for common extraction and purification methods, a comparative summary of polysaccharide yields, and an overview of the key signaling pathways modulated by these bioactive macromolecules.

Introduction

Angelica sinensis, a perennial herb belonging to the Apiaceae family, has a long history of use in traditional Chinese medicine for its therapeutic properties, including the treatment of menstrual disorders, constipation, and inflammation. Modern research has identified polysaccharides as one of the major bioactive components of Angelica sinensis, exhibiting a wide range of pharmacological activities such as immunomodulation, anti-tumor, antioxidant, and hematopoietic effects. The isolation of high-purity, structurally intact polysaccharides is crucial for further pharmacological studies and drug development.

This document outlines the most effective and widely used methods for the extraction and purification of Angelica sinensis polysaccharides (ASPs), providing detailed, step-by-step protocols to guide researchers in their work.

Extraction Techniques

The initial and most critical step in isolating polysaccharides is their extraction from the raw plant material. The choice of extraction method significantly impacts the yield, purity, and structural integrity of the resulting polysaccharides. The two most common and effective methods are Hot Water Extraction (HWE) and Ultrasound-Assisted Extraction (UAE).

Data Presentation: Comparison of Extraction Methods

The following table summarizes the quantitative data from various studies on the extraction of polysaccharides from Angelica sinensis, offering a comparison of different techniques and their efficiencies.

Extraction MethodSolvent-to-Material Ratio (mL/g)Temperature (°C)Time (min)Ultrasonic Power (W)Polysaccharide Yield (%)Reference
Hot Water Extraction10:180180N/A~10[1]
Hot Water Extraction6:1100 (boiling)180 (3 cycles)N/ANot specified
Ultrasound-Assisted Extraction43.31:1Not specified28.06396.8321.89 ± 0.21[2][3]
Ultrasound-Assisted Extraction7:190451806.96
Microwave-Assisted Extraction15:1Room Temperature20500Not specified

Experimental Protocols: Extraction

Protocol 1: Hot Water Extraction (HWE)

This protocol describes the conventional method for extracting water-soluble polysaccharides.

Materials:

  • Dried Angelica sinensis root powder (60-mesh)

  • Distilled water

  • 85% (v/v) Ethanol

  • Beakers and flasks

  • Heating mantle or water bath

  • Centrifuge and tubes

  • Rotary evaporator

Procedure:

  • Degreasing: To remove lipids and pigments, soak 100 g of dried Angelica sinensis powder in 300 mL of 85% ethanol. Heat the mixture at 80°C for 2 hours.[1]

  • Filtration: Filter the mixture through cheesecloth or filter paper to separate the solid residue.

  • Extraction: Transfer the residue to a flask and add 1 L of distilled water (10:1 ratio). Heat the mixture at 80°C for 3 hours with constant stirring.[1]

  • Repeat Extraction: Filter the mixture and collect the aqueous extract. Repeat the extraction process on the residue one more time with fresh distilled water.

  • Pooling and Concentration: Combine the aqueous extracts from both extractions. Concentrate the pooled extract to approximately one-third of the original volume using a rotary evaporator at 60°C.

  • Ethanol Precipitation: Gradually add 95% ethanol to the concentrated extract to a final ethanol concentration of 80% (v/v) while stirring. Allow the mixture to stand at 4°C overnight to precipitate the crude polysaccharides.

  • Collection of Crude Polysaccharides: Centrifuge the mixture at 4000 rpm for 15 minutes. Discard the supernatant and collect the polysaccharide pellet.

  • Washing and Drying: Wash the pellet sequentially with 95% ethanol, absolute ethanol, and acetone. Dry the washed pellet in a vacuum oven at 45°C to obtain the crude polysaccharide powder.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol utilizes ultrasonic waves to enhance the extraction efficiency.

Materials:

  • Dried Angelica sinensis root powder (60-mesh)

  • Distilled water

  • Ultrasonic bath or probe sonicator

  • Beakers and flasks

  • Centrifuge and tubes

  • Rotary evaporator

  • 95% (v/v) Ethanol

Procedure:

  • Pre-treatment: Pre-treat the Angelica sinensis powder as described in the HWE protocol (steps 1 and 2) to remove lipids and small molecules.[4]

  • Extraction: Suspend 10 g of the pre-treated powder in 433 mL of distilled water (43.31:1 ratio) in a beaker.[2][3]

  • Ultrasonication: Place the beaker in an ultrasonic bath or use a probe sonicator. Perform the extraction at an ultrasonic power of 397 W for 28 minutes.[2][3]

  • Separation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid residue. Collect the supernatant.

  • Concentration: Concentrate the supernatant using a rotary evaporator.

  • Precipitation, Collection, and Drying: Follow steps 6-8 from the HWE protocol to precipitate, collect, and dry the crude polysaccharides.

Purification Techniques

Crude polysaccharide extracts contain impurities such as proteins, pigments, and other small molecules. Further purification is necessary to obtain polysaccharides of high purity for structural and bioactivity studies. Common purification methods include deproteination followed by column chromatography.

Protocol 3: Deproteination (TCA Method)

This protocol removes protein contaminants from the crude polysaccharide extract.

Materials:

  • Crude Angelica sinensis polysaccharide extract

  • 10% (w/v) Trichloroacetic acid (TCA) solution

  • Centrifuge and tubes

Procedure:

  • Dissolution: Dissolve the crude polysaccharide extract in distilled water to a concentration of 10 mg/mL.

  • TCA Precipitation: Add an equal volume of 10% TCA solution to the polysaccharide solution.[1]

  • Incubation: Stir the mixture and let it stand at room temperature for 30 minutes to precipitate the proteins.

  • Centrifugation: Centrifuge the mixture at 5000 rpm for 20 minutes.

  • Collection: Carefully collect the supernatant containing the deproteinated polysaccharides.

  • Neutralization (Optional): Neutralize the supernatant with a suitable base (e.g., NaOH) if required for downstream applications.

Protocol 4: Anion-Exchange Chromatography

This technique separates polysaccharides based on their charge. Acidic polysaccharides bind to the positively charged resin, while neutral polysaccharides pass through.

Materials:

  • Deproteinated polysaccharide sample

  • DEAE-Cellulose or DEAE-Sephadex A-25 resin

  • Chromatography column

  • Distilled water

  • Sodium chloride (NaCl) solutions of varying concentrations (e.g., 0.1 M, 0.3 M, 0.5 M)

  • Fraction collector

  • Phenol-sulfuric acid for carbohydrate detection

Procedure:

  • Column Packing and Equilibration: Pack the chromatography column with the DEAE resin. Equilibrate the column by washing it with several column volumes of distilled water until the pH of the eluate is neutral.

  • Sample Loading: Dissolve the deproteinated polysaccharide sample in distilled water and load it onto the equilibrated column.

  • Elution of Neutral Polysaccharides: Elute the column with distilled water. The fractions collected will contain the neutral polysaccharides.

  • Elution of Acidic Polysaccharides: Create a stepwise or linear gradient of NaCl solution (e.g., 0 to 1.0 M NaCl) to elute the bound acidic polysaccharides.

  • Fraction Collection and Analysis: Collect fractions of a fixed volume using a fraction collector. Determine the carbohydrate content of each fraction using the phenol-sulfuric acid method to identify the polysaccharide-containing fractions.

  • Pooling and Desalting: Pool the fractions corresponding to each polysaccharide peak. Desalt the pooled fractions by dialysis against distilled water.

  • Lyophilization: Lyophilize the desalted fractions to obtain the purified polysaccharide powders.

Protocol 5: Gel Filtration Chromatography

This method, also known as size-exclusion chromatography, separates polysaccharides based on their molecular weight.

Materials:

  • Partially purified polysaccharide fractions (from ion-exchange chromatography)

  • Sephadex G-100 or a similar gel filtration medium

  • Chromatography column

  • Elution buffer (e.g., 0.1 M NaCl)

  • Fraction collector

  • Phenol-sulfuric acid for carbohydrate detection

Procedure:

  • Column Packing and Equilibration: Swell the Sephadex G-100 gel in the elution buffer and pack the column. Equilibrate the column by washing with several column volumes of the elution buffer.

  • Sample Loading: Dissolve the polysaccharide sample in a small volume of the elution buffer and carefully load it onto the top of the gel bed.

  • Elution: Elute the column with the elution buffer at a constant flow rate.

  • Fraction Collection and Analysis: Collect fractions and analyze for carbohydrate content as described in the anion-exchange protocol.

  • Pooling and Lyophilization: Pool the fractions corresponding to the polysaccharide peaks and lyophilize to obtain the final purified polysaccharide fractions.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Polysaccharide Isolation

G cluster_extraction Extraction cluster_purification Purification raw_material Angelica sinensis Root Powder degreasing Degreasing (85% Ethanol) raw_material->degreasing extraction Extraction (Hot Water or Ultrasound) degreasing->extraction concentration Concentration extraction->concentration precipitation Ethanol Precipitation concentration->precipitation crude_asp Crude ASP precipitation->crude_asp deproteination Deproteination (TCA) crude_asp->deproteination ion_exchange Anion-Exchange Chromatography (DEAE-Cellulose) deproteination->ion_exchange gel_filtration Gel Filtration Chromatography (Sephadex G-100) ion_exchange->gel_filtration purified_asp Purified ASP Fractions gel_filtration->purified_asp

Caption: General workflow for the isolation and purification of polysaccharides from Angelica sinensis.

Signaling Pathways Modulated by Angelica sinensis Polysaccharides

Angelica sinensis polysaccharides have been shown to exert their biological effects by modulating various signaling pathways. Below are diagrams illustrating some of the key pathways involved.

PI3K/AKT Signaling Pathway (Hematopoiesis)

G ASP Angelica sinensis Polysaccharides PI3K PI3K ASP->PI3K activates AKT AKT PI3K->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits Hematopoiesis Hematopoiesis & Thrombopoiesis AKT->Hematopoiesis promotes

Caption: ASP promotes hematopoiesis and thrombopoiesis via the PI3K/AKT pathway.

Wnt/β-catenin Signaling Pathway (Bone Marrow Stromal Cell Proliferation)

G ASP Angelica sinensis Polysaccharides Wnt Wnt ASP->Wnt activates beta_catenin β-catenin Wnt->beta_catenin stabilizes Gene_Expression Target Gene Expression beta_catenin->Gene_Expression promotes Cell_Proliferation Bone Marrow Stromal Cell Proliferation Gene_Expression->Cell_Proliferation

Caption: ASP enhances bone marrow stromal cell proliferation through the Wnt/β-catenin signaling pathway.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the successful isolation and purification of polysaccharides from Angelica sinensis. The choice of extraction and purification methods should be guided by the specific research goals, including the desired yield, purity, and the intended downstream applications of the polysaccharides. The provided workflows and pathway diagrams offer a visual guide to the experimental process and the biological context of these important macromolecules.

References

Application Notes and Protocols for NMR-Based Structure Elucidation of Angelica sinensis Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Nuclear Magnetic Resonance (NMR) spectroscopy in the structure elucidation of key bioactive compounds from the medicinal plant Angelica sinensis. The information is intended to guide researchers in the isolation, analysis, and characterization of these compounds, facilitating drug discovery and development efforts.

Introduction to Bioactive Compounds in Angelica sinensis

Angelica sinensis, commonly known as Dong Quai, is a perennial herb with a long history of use in traditional Chinese medicine. Its roots are rich in a variety of bioactive compounds, which contribute to its therapeutic effects. The main chemical constituents include phthalides, phenolic acids, and polysaccharides. Among the most studied are:

  • Phthalides: (Z)-ligustilide, (Z)-butylidenephthalide, and senkyunolide A are major phthalides known for their vasorelaxant, anti-inflammatory, and neuroprotective activities.

  • Phenolic Acids: Ferulic acid is a prominent phenolic compound with potent antioxidant and anti-inflammatory properties.

NMR spectroscopy is an indispensable tool for the unambiguous structure determination of these and other novel compounds isolated from Angelica sinensis.

Experimental Workflow for Structure Elucidation

The following diagram illustrates the general workflow for the isolation and NMR-based structure elucidation of compounds from Angelica sinensis.

workflow cluster_extraction Extraction & Isolation cluster_nmr NMR Analysis plant_material Dried Angelica sinensis Roots extraction Solvent Extraction (e.g., Ethanol, Ethyl Acetate) plant_material->extraction Grind & Extract fractionation Column Chromatography (Silica Gel, Sephadex) extraction->fractionation Concentrate & Fractionate purification Preparative HPLC fractionation->purification Purify Fractions isolated_compound Isolated Pure Compound purification->isolated_compound sample_prep NMR Sample Preparation (Dissolve in Deuterated Solvent) isolated_compound->sample_prep nmr_acquisition 1D & 2D NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) sample_prep->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing structure_elucidation Structure Elucidation data_processing->structure_elucidation

Caption: Experimental workflow from plant material to structure elucidation.

Detailed Experimental Protocols

Protocol 1: Extraction and Isolation of Phthalides

This protocol describes a general procedure for the extraction and isolation of major phthalides like (Z)-ligustilide and (Z)-butylidenephthalide from Angelica sinensis roots.

Materials:

  • Dried and powdered roots of Angelica sinensis

  • 95% Ethanol

  • Ethyl acetate

  • n-Hexane

  • Silica gel (200-300 mesh) for column chromatography

  • Sephadex LH-20

  • Methanol

  • Rotary evaporator

  • Chromatography columns

  • Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Extraction: Macerate 1 kg of powdered Angelica sinensis roots with 10 L of 95% ethanol at room temperature for 72 hours. Repeat the extraction twice.

  • Concentration: Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Fractionation: Suspend the crude extract in water and partition successively with n-hexane and ethyl acetate. The phthalides will be concentrated in the ethyl acetate fraction.

  • Silica Gel Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate (from 100:0 to 0:100).

  • Sephadex LH-20 Chromatography: Further purify the fractions containing the compounds of interest using a Sephadex LH-20 column with methanol as the mobile phase.

  • Preparative HPLC: Perform final purification of the isolated compounds using a preparative HPLC system with a suitable C18 column and a mobile phase gradient of methanol and water.

Protocol 2: NMR Sample Preparation

Materials:

  • Isolated pure compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD)

  • NMR tube (5 mm)

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh 5-10 mg of the purified compound directly into a clean, dry vial.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ for many phthalides).

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube and carefully wipe the outside before inserting it into the NMR spectrometer.

Protocol 3: NMR Data Acquisition

The following parameters are suggested for a 500 MHz NMR spectrometer. These should be optimized based on the specific instrument and sample.

1D NMR:

  • ¹H NMR:

    • Pulse program: zg30

    • Number of scans: 16-64

    • Relaxation delay (d1): 2.0 s

    • Acquisition time (aq): ~3-4 s

  • ¹³C NMR:

    • Pulse program: zgpg30 (with proton decoupling)

    • Number of scans: 1024-4096

    • Relaxation delay (d1): 2.0 s

    • Acquisition time (aq): ~1-2 s

2D NMR:

  • COSY (Correlation Spectroscopy):

    • Pulse program: cosygpqf

    • Number of scans: 2-4

    • Acquisition in F2: 2048 points

    • Acquisition in F1: 256-512 increments

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse program: hsqcedetgpsisp2.2 (phase-sensitive with multiplicity editing)

    • Number of scans: 2-8

    • Acquisition in F2: 1024 points

    • Acquisition in F1: 256 increments

    • ¹J(C,H) coupling constant: Optimized for ~145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse program: hmbcgplpndqf

    • Number of scans: 8-16

    • Acquisition in F2: 2048 points

    • Acquisition in F1: 256-512 increments

    • Long-range coupling constant (ⁿJ(C,H)): Optimized for 8 Hz

NMR Data for Representative Compounds

The following tables summarize the ¹H and ¹³C NMR data for key compounds from Angelica sinensis.

(Z)-Ligustilide
Position¹³C Chemical Shift (δc) in CDCl₃¹H Chemical Shift (δн) in CDCl₃ (J in Hz)COSY CorrelationsHMBC Correlations
1167.5---
3147.2--H-8, H-4
3a125.8--H-4, H-5, H-7a
422.52.45 (m)H-5C-3, C-3a, C-5, C-7a
527.92.30 (m)H-4, H-6C-3a, C-4, C-6, C-7
626.22.15 (m)H-5, H-7C-5, C-7, C-7a
728.32.50 (m)H-6C-5, C-6, C-7a, C-3a
7a121.5--H-4, H-6, H-7
8115.65.15 (t, 7.2)H-9C-3, C-9, C-10
928.12.10 (quint, 7.5)H-8, H-10C-8, C-10, C-11
1022.31.50 (sext, 7.5)H-9, H-11C-8, C-9, C-11
1113.80.95 (t, 7.5)H-10C-9, C-10
Ferulic Acid
Position¹³C Chemical Shift (δc) in CD₃OD¹H Chemical Shift (δн) in CD₃OD (J in Hz)COSY CorrelationsHMBC Correlations
1126.5--H-2, H-6, H-7
2111.37.20 (d, 1.9)H-6C-1, C-3, C-4, C-6
3149.8--H-2, H-5, OCH₃
4149.2--H-2, H-5, H-6
5116.56.85 (d, 8.2)H-6C-1, C-3, C-4
6124.27.08 (dd, 8.2, 1.9)H-2, H-5C-1, C-2, C-4, C-7
7146.97.60 (d, 15.9)H-8C-1, C-6, C-8, C-9
8116.26.35 (d, 15.9)H-7C-7, C-9
9171.2--H-7, H-8
OCH₃56.43.90 (s)-C-3
(Z)-Butylidenephthalide
Position¹³C Chemical Shift (δc) in CDCl₃¹H Chemical Shift (δн) in CDCl₃ (J in Hz)COSY CorrelationsHMBC Correlations
1167.8---
3143.5--H-8, H-4
3a125.2--H-4, H-7a
4129.87.85 (d, 7.6)H-5C-3, C-3a, C-5, C-7a
5124.57.50 (t, 7.6)H-4, H-6C-3a, C-4, C-6, C-7
6134.17.65 (t, 7.6)H-5, H-7C-5, C-7, C-7a
7122.17.90 (d, 7.6)H-6C-3a, C-5, C-6, C-7a
7a151.8--H-4, H-7
8118.95.65 (t, 7.5)H-9C-3, C-9, C-10
929.82.35 (quint, 7.5)H-8, H-10C-8, C-10, C-11
1022.61.55 (sext, 7.5)H-9, H-11C-8, C-9, C-11
1113.90.98 (t, 7.5)H-10C-9, C-10

Structure Elucidation Strategy

The following diagram outlines the logical process for elucidating the structure of an unknown compound from Angelica sinensis using the acquired NMR data.

structure_elucidation cluster_data NMR Data Interpretation cluster_assembly Structure Assembly h1_nmr ¹H NMR: - Chemical Shifts - Integration - Coupling Constants fragments Identify Structural Fragments h1_nmr->fragments c13_nmr ¹³C NMR & DEPT: - Number of Carbons - Carbon Types (CH₃, CH₂, CH, Cq) c13_nmr->fragments cosy COSY: - H-H Spin Systems cosy->fragments hsqc HSQC: - Direct C-H Correlations hsqc->fragments hmbc HMBC: - Long-Range C-H Correlations (2-3 bonds) connectivity Connect Fragments hmbc->connectivity fragments->connectivity stereochemistry Determine Relative Stereochemistry (NOESY/ROESY) connectivity->stereochemistry final_structure Propose Final Structure stereochemistry->final_structure

Application Note: High-Throughput Screening of Angelica sinensis Extract Libraries for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica sinensis (AS), commonly known as Dong Quai, is a perennial plant of the Apiaceae family with a long history of use in traditional Chinese medicine to treat a variety of ailments, including cardiovascular diseases, menstrual disorders, and inflammation. The complex phytochemical profile of Angelica sinensis, rich in bioactive compounds such as ferulic acid, Z-ligustilide, and polysaccharides, presents a promising resource for modern drug discovery. High-throughput screening (HTS) of Angelica sinensis extract libraries offers a powerful and efficient approach to systematically evaluate the therapeutic potential of its diverse chemical constituents and identify novel drug candidates.

This document provides detailed protocols and application notes for the high-throughput screening of Angelica sinensis extract libraries, focusing on the identification of compounds that modulate key signaling pathways implicated in inflammation, angiogenesis, and neuroprotection.

Data Presentation

The following tables summarize illustrative quantitative data obtained from a hypothetical high-throughput screen of a fractionated Angelica sinensis extract library.

Table 1: Primary High-Throughput Screening of Angelica sinensis Extract Fractions

Fraction IDConcentration (µg/mL)Cell Viability (% of Control)NF-κB Inhibition (%)VEGF Secretion (% of Control)
AS-F0015098.2 ± 4.15.2 ± 1.8102.1 ± 5.5
AS-F0025095.5 ± 3.88.1 ± 2.298.7 ± 6.1
AS-F003 50 92.1 ± 5.2 65.7 ± 4.5 105.3 ± 7.2
AS-F0045088.7 ± 6.112.3 ± 3.195.4 ± 4.8
AS-F005 50 90.3 ± 4.9 15.4 ± 2.9 45.2 ± 3.9
...............
AS-F1005099.1 ± 2.53.1 ± 1.1101.5 ± 5.3
Control+-100.0 ± 5.0100.0 ± 7.8 (Stim)100.0 ± 8.2 (Stim)
Control--100.0 ± 4.50.0 ± 2.5 (Unstim)0.0 ± 3.1 (Unstim)

Data are presented as mean ± standard deviation. Highlighted rows indicate "hits" selected for further analysis based on predefined activity thresholds (e.g., >50% NF-κB inhibition or >50% reduction in VEGF secretion) and minimal cytotoxicity (e.g., >80% cell viability).

Table 2: Dose-Response Analysis of Validated Hits

Fraction IDAssayIC50 / EC50 (µg/mL)
AS-F003NF-κB Inhibition15.8
AS-F005VEGF Secretion22.5
Ferulic AcidNF-κB Inhibition8.7
Z-LigustilideVEGF Secretion12.3

IC50/EC50 values were determined by fitting dose-response data to a four-parameter logistic equation.

Experimental Protocols

Preparation of Angelica sinensis Extract Library

This protocol describes the preparation of a fractionated extract library from dried Angelica sinensis roots suitable for high-throughput screening.

Materials:

  • Dried Angelica sinensis roots

  • Ethanol (95%)

  • Hexane

  • Ethyl acetate

  • Methanol

  • Water (deionized)

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system with a fraction collector

  • 96-well deep-well plates

  • Plate sealer

Protocol:

  • Grinding: Grind the dried Angelica sinensis roots into a fine powder.

  • Extraction: a. Macerate the powdered roots in 95% ethanol (1:10 w/v) for 72 hours at room temperature with occasional agitation. b. Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning (Optional, for creating a pre-fractionated library): a. Suspend the crude ethanol extract in water and sequentially partition with solvents of increasing polarity: hexane, ethyl acetate, and n-butanol. b. Collect each solvent phase and evaporate the solvent to yield distinct fractions.

  • HPLC Fractionation: a. Dissolve the crude extract or partitioned fractions in an appropriate solvent (e.g., methanol). b. Perform preparative HPLC using a suitable column (e.g., C18) and a gradient elution program (e.g., water:acetonitrile). c. Collect fractions at regular intervals (e.g., every 1 minute) into 96-well deep-well plates using an automated fraction collector.

  • Library Plating: a. Evaporate the solvent from the collection plates under a stream of nitrogen. b. Resuspend the dried fractions in a solvent compatible with downstream assays (e.g., DMSO) to a stock concentration of 10 mg/mL. c. Seal the plates and store at -80°C until use.

High-Throughput Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the Angelica sinensis extract fractions in a 96-well format.

Materials:

  • Human cell line (e.g., HEK293T, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Angelica sinensis extract library plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: a. Prepare a working dilution plate of the Angelica sinensis extract library. b. Add 1 µL of the extract from the working plate to the corresponding wells of the cell plate (final concentration, e.g., 50 µg/mL). Include vehicle control (DMSO) and positive control for cytotoxicity (e.g., doxorubicin). c. Incubate for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

NF-κB Reporter Gene Assay

This protocol is designed to screen for extracts that inhibit the NF-κB signaling pathway.

Materials:

  • HEK293T cells stably transfected with an NF-κB-luciferase reporter construct

  • Complete cell culture medium

  • Angelica sinensis extract library plate

  • Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) for stimulation

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 96-well assay plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the NF-κB reporter cells into a white, opaque 96-well plate at a density of 20,000 cells per well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Add 1 µL of each extract fraction to the wells and incubate for 1 hour.

  • Stimulation: Add TNF-α to a final concentration of 10 ng/mL to all wells except the unstimulated control.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂.

  • Luminescence Reading: a. Equilibrate the plate and luciferase assay reagent to room temperature. b. Add 100 µL of the luciferase reagent to each well. c. Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

VEGF Secretion Assay (ELISA)

This protocol screens for extracts that inhibit the secretion of Vascular Endothelial Growth Factor (VEGF).

Materials:

  • Human cancer cell line known to secrete VEGF (e.g., U87-MG, HT-29)

  • Complete cell culture medium

  • Angelica sinensis extract library plate

  • Human VEGF ELISA kit

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol, using a cell line appropriate for VEGF secretion.

  • Supernatant Collection: After the 48-hour incubation, carefully collect 50 µL of the cell culture supernatant from each well without disturbing the cell layer.

  • ELISA Procedure: a. Perform the VEGF ELISA on the collected supernatants according to the manufacturer's instructions. b. This typically involves adding the supernatant to an antibody-coated plate, followed by incubation with a detection antibody and a substrate.

  • Absorbance Measurement: Read the absorbance at the wavelength specified in the ELISA kit protocol (usually 450 nm).

  • Data Analysis: Generate a standard curve using the provided VEGF standards. Calculate the concentration of VEGF in each sample and express it as a percentage of the vehicle-treated control.

Mandatory Visualizations

HTS_Workflow cluster_prep Library Preparation cluster_screening High-Throughput Screening cluster_analysis Data Analysis & Hit Validation AS_Root Angelica sinensis Root Extraction Ethanol Extraction AS_Root->Extraction Fractionation HPLC Fractionation Extraction->Fractionation Library Fraction Library in 96-Well Plates Fractionation->Library Primary_Screen Primary Screen (50 µg/mL) Library->Primary_Screen Viability Cell Viability (MTT) Primary_Screen->Viability NFkB_Assay NF-κB Reporter Assay Primary_Screen->NFkB_Assay VEGF_Assay VEGF ELISA Primary_Screen->VEGF_Assay Hit_Selection Hit Selection (Low Cytotoxicity, High Activity) Viability->Hit_Selection NFkB_Assay->Hit_Selection VEGF_Assay->Hit_Selection Dose_Response Dose-Response (IC50/EC50 Determination) Hit_Selection->Dose_Response Bioactive_ID Bioactive Compound Identification Dose_Response->Bioactive_ID

Caption: High-throughput screening workflow for Angelica sinensis extract libraries.

NFkB_Pathway cluster_nucleus AS Angelica sinensis Bioactives IKK IKK Complex AS->IKK Inhibition Stimuli TNF-α / LPS Receptor Receptor Stimuli->Receptor Activation Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Release Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Transcription Nucleus Nucleus

Caption: Inhibition of the NF-κB signaling pathway by Angelica sinensis bioactives.

VEGF_Pathway AS Angelica sinensis Bioactives HIF1a HIF-1α AS->HIF1a Inhibition Hypoxia Hypoxia / Growth Factors Hypoxia->HIF1a Stabilization VEGF_Gene VEGF Gene HIF1a->VEGF_Gene Transcription VEGF_Protein VEGF Protein VEGF_Gene->VEGF_Protein Translation & Secretion VEGFR VEGFR VEGF_Protein->VEGFR Binding Angiogenesis Angiogenesis VEGFR->Angiogenesis Activation

Caption: Modulation of the VEGF signaling pathway by Angelica sinensis bioactives.

BDNF_Pathway AS Angelica sinensis Extracts BDNF BDNF AS->BDNF Upregulation TrkB TrkB Receptor BDNF->TrkB Binding & Activation PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Survival Neuronal Survival & Plasticity PI3K_Akt->Survival CREB CREB MAPK_ERK->CREB Phosphorylation CREB->Survival Gene Expression

Caption: Upregulation of the BDNF signaling pathway by Angelica sinensis extracts.[1][2]

Conclusion

High-throughput screening of Angelica sinensis extract libraries provides a robust platform for the discovery of novel bioactive compounds with therapeutic potential. The protocols outlined in this document offer a comprehensive framework for performing such screens, from library preparation to hit validation. The modular nature of these assays allows for their adaptation to investigate various other biological targets and pathways. By combining the rich chemical diversity of Angelica sinensis with the efficiency of HTS, researchers can accelerate the identification of promising lead compounds for the development of new pharmaceuticals.

References

Application Notes and Protocols for Nanoformulations of Angelica sinensis Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of nanoformulations for active compounds derived from Angelica sinensis. The following sections detail the rationale, quantitative data from recent studies, and step-by-step experimental protocols for the preparation and characterization of these advanced drug delivery systems.

Introduction to Nanoformulations for Angelica sinensis

Angelica sinensis, a perennial herb belonging to the Apiaceae family, has a long history of use in traditional Chinese medicine for various ailments. Its therapeutic effects are attributed to a rich diversity of bioactive compounds, including ferulic acid, Z-ligustilide, and polysaccharides. However, the clinical application of these compounds is often hampered by their poor water solubility, low bioavailability, and rapid metabolism.

Nanoencapsulation technologies offer a promising strategy to overcome these limitations. By encapsulating Angelica sinensis compounds within nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, it is possible to:

  • Enhance solubility and stability.

  • Improve bioavailability and pharmacokinetic profiles.

  • Enable targeted delivery to specific tissues or cells.

  • Provide controlled and sustained release of the active compounds.

This document provides detailed information on the formulation and evaluation of various nanoformulations for key compounds from Angelica sinensis.

Data Presentation: Physicochemical Properties of Angelica sinensis Nanoformulations

The following tables summarize quantitative data from various studies on nanoformulations of Angelica sinensis compounds.

Disclaimer: The data presented below is collated from different research articles. Direct comparison between different nanoformulation types should be made with caution, as experimental conditions, materials, and methods may vary between studies.

Table 1: Nanoformulations of Ferulic Acid

Nanoformulation TypeLipid/Polymer MatrixParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
TransferosomesPhosphatidylcholine, Span 20150 - 2500.2 - 0.4-25 to -35> 90Not Reported[1]
Monoolein Aqueous DispersionsMonoolein, Poloxamer 188200 - 4000.3 - 0.5-15 to -25> 90Not Reported[1]
Nanostructured Lipid Carriers (NLCs)Stearic acid, Labrasol103.40.531-43.688.9Not Reported[2]
Solid Lipid Nanoparticles (SLNs)Gelucire 50/13Not ReportedNot ReportedNot ReportedNot Reported0.5 (wt %)[3][4]
Zein/Polyethylene NanofibersZein, PolyethyleneNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[5]

Table 2: Nanoformulations of Other Angelica sinensis Compounds and Extracts

Active Compound/ExtractNanoformulation TypeLipid/Polymer MatrixParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Z-ligustilideNanoemulsionNot Specified< 100Not ReportedNot ReportedNot ReportedNot Reported[6]
Oridonin (delivered by ASP)Polymeric NanoparticlesAngelica sinensis polysaccharide-deoxycholic acid~195Not ReportedNot Reported63.69.2[7]

Experimental Protocols

This section provides detailed methodologies for the preparation of common nanoformulations for Angelica sinensis compounds.

Protocol 1: Preparation of Ferulic Acid-Loaded Liposomes via Thin-Film Hydration

Objective: To encapsulate ferulic acid within a lipid bilayer to form liposomes.

Materials:

  • Ferulic acid

  • Phosphatidylcholine (PC)

  • Cholesterol (CHOL)

  • Chloroform

  • Methanol

  • Phosphate-buffered saline (PBS), pH 7.4

Equipment:

  • Rotary evaporator

  • Sonicator (bath or probe)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Round-bottom flask

  • Syringes

Procedure:

  • Lipid Film Formation:

    • Dissolve phosphatidylcholine, cholesterol, and ferulic acid in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Evaporate the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40°C) until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Keep the flask under vacuum for at least 2 hours to ensure complete removal of residual solvent.

  • Hydration:

    • Hydrate the lipid film with pre-warmed PBS (pH 7.4) by rotating the flask gently. The volume of PBS will determine the final lipid concentration.

    • This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, sonicate the MLV suspension in a bath sonicator for 30 minutes or using a probe sonicator for 5-10 minutes.

    • For a more uniform size distribution, extrude the liposome suspension 10-20 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • Remove unencapsulated ferulic acid by dialysis against PBS or by size exclusion chromatography.

  • Characterization:

    • Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Calculate the encapsulation efficiency and drug loading content using a suitable analytical method like HPLC after disrupting the liposomes with a solvent like methanol.

Protocol 2: Preparation of Ligustilide-Loaded Solid Lipid Nanoparticles (SLNs) via High-Pressure Homogenization

Objective: To encapsulate the lipophilic compound, ligustilide, within a solid lipid core.

Materials:

  • Z-ligustilide

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath

  • Magnetic stirrer

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid at a temperature approximately 5-10°C above its melting point.

    • Dissolve the Z-ligustilide in the molten lipid with gentle stirring.

    • Separately, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring.

    • The lipid will recrystallize, forming solid lipid nanoparticles with the encapsulated ligustilide.

  • Purification and Characterization:

    • Separate the SLN dispersion from any unencapsulated material if necessary, using methods like centrifugation or dialysis.

    • Analyze the particle size, PDI, and zeta potential using DLS.

    • Determine the encapsulation efficiency and drug loading by dissolving a known amount of the SLN dispersion in a suitable solvent and quantifying the ligustilide content via HPLC.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways modulated by Angelica sinensis compounds and a general workflow for nanoformulation development.

Signaling Pathways Modulated by Ferulic Acid

Ferulic_Acid_Signaling FA Ferulic Acid PI3K PI3K FA->PI3K Inhibits NFkB NF-κB FA->NFkB Inhibits MAPK MAPK FA->MAPK Modulates JAK_STAT JAK/STAT FA->JAK_STAT Modulates Akt Akt PI3K->Akt Activates Apoptosis_PI3K Apoptosis Akt->Apoptosis_PI3K Inhibits CellCycleArrest_PI3K Cell Cycle Arrest (G0/G1) Akt->CellCycleArrest_PI3K Inhibits Progression Inflammation Inflammation NFkB->Inflammation Promotes CellProliferation Cell Proliferation MAPK->CellProliferation Promotes ImmuneResponse Immune Response JAK_STAT->ImmuneResponse Regulates

Caption: Signaling pathways modulated by Ferulic Acid.

Experimental Workflow for Nanoformulation Development

Nanoformulation_Workflow cluster_char cluster_invitro Start Selection of Angelica sinensis Compound Formulation Nanoformulation Preparation Start->Formulation Characterization Physicochemical Characterization Formulation->Characterization InVitro In Vitro Evaluation Characterization->InVitro Size Particle Size & PDI (DLS) Zeta Zeta Potential (DLS) EE Encapsulation Efficiency (HPLC) Morphology Morphology (TEM/SEM) InVivo In Vivo Studies InVitro->InVivo Release Drug Release Studies CellUptake Cellular Uptake Cytotoxicity Cytotoxicity Assays End Lead Formulation Identified InVivo->End

Caption: General workflow for developing nanoformulations.

References

Troubleshooting & Optimization

Overcoming solubility issues of Angelica sinensis lactones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Angelica sinensis lactones. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the solubility challenges commonly encountered with these bioactive compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Angelica sinensis lactone (e.g., Z-ligustilide) is precipitating out of my aqueous buffer. What is happening and how can I prevent it?

A1: Angelica sinensis lactones, such as Z-ligustilide, are poorly soluble in water. Precipitation occurs when the concentration of the lactone exceeds its aqueous solubility limit. To prevent this, consider the following troubleshooting steps:

  • Reduce the concentration: If your experimental design allows, lowering the final concentration of the lactone in the aqueous medium may prevent precipitation.

  • Use a cosolvent: Incorporating a small percentage of a water-miscible organic solvent, such as ethanol or dimethyl sulfoxide (DMSO), can significantly increase the solubility of the lactones. However, always verify the compatibility of the chosen cosolvent with your experimental system and consider its potential effects on the biological assay. Z-ligustilide is soluble in DMSO at concentrations of at least 16.45 mg/mL and is miscible with ethanol.[1][2]

  • Adjust the pH: While lactones can be sensitive to pH-mediated hydrolysis, slight adjustments to the pH of your buffer may influence solubility. This approach should be used with caution and the stability of the lactone at the tested pH should be confirmed.

  • Employ a solubility-enhancing formulation: For in vivo or cell-based assays, consider formulating the lactone using techniques such as cyclodextrin complexation, solid dispersions, or lipid-based systems like nanoemulsions. These are discussed in more detail below.

Q2: I am observing low bioavailability in my animal studies. Is this related to solubility?

A2: Yes, low oral bioavailability is a common consequence of poor aqueous solubility and is a known issue for Z-ligustilide.[3] For a compound to be absorbed through the gastrointestinal tract, it must first dissolve in the intestinal fluid. The poor water solubility of Angelica sinensis lactones limits their dissolution, leading to low absorption and, consequently, low bioavailability. Enhancing the solubility and dissolution rate is a key strategy to improve bioavailability.

Q3: What are the most common strategies to improve the solubility of Angelica sinensis lactones?

A3: Several formulation strategies can be employed to overcome the solubility issues of Angelica sinensis lactones. The most common and effective methods include:

  • Cyclodextrin Complexation: This involves encapsulating the hydrophobic lactone molecule within the hydrophobic cavity of a cyclodextrin, which has a hydrophilic exterior. This complex is much more water-soluble than the free lactone.

  • Solid Dispersions: The lactone is dispersed in a solid, hydrophilic polymer matrix at a molecular level. This prevents the lactone from crystallizing and enhances its dissolution rate.

  • Lipid-Based Formulations (Nanoemulsions/Microemulsions): The lactone is dissolved in an oil and surfactant mixture. When this mixture comes into contact with an aqueous medium, it spontaneously forms a fine oil-in-water emulsion, with the lactone encapsulated in the small oil droplets. This increases the surface area for dissolution and absorption.

Q4: Which cyclodextrin is most effective for Z-ligustilide?

A4: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to be effective in forming an inclusion complex with Z-ligustilide, leading to a significant increase in its stability and oral bioavailability.[4]

Q5: What should I consider when preparing a solid dispersion?

A5: Key considerations for preparing a solid dispersion include the choice of polymer carrier (e.g., PVP, HPMC, Soluplus), the drug-to-polymer ratio, and the preparation method (e.g., solvent evaporation, hot-melt extrusion). The goal is to ensure the drug is amorphously dispersed within the polymer. The stability of the amorphous state is crucial, as recrystallization of the drug over time will negate the solubility advantage.

Quantitative Data on Solubility Enhancement

The following tables summarize quantitative data from studies that have successfully enhanced the solubility and bioavailability of Angelica sinensis lactones.

Table 1: Bioavailability Enhancement of Z-ligustilide via Cyclodextrin Complexation

FormulationAbsolute Oral Bioavailability in RatsFold IncreaseReference
Free Z-ligustilide7.5%-[5]
Z-ligustilide-HP-β-CD Inclusion Complex35.9%~4.8[5]

Table 2: Physicochemical Properties of an Angelica sinensis Supercritical Fluid Extract Nanoemulsion

ParameterValueReference
Particle Size23.94 ± 0.53 nm[6]
Polydispersity Index (PDI)0.216 ± 0.02[6]
Zeta Potential23.10 ± 0.74 mV[6]
Encapsulation Efficiency96.10 ± 1.63 %[6]
Drug Loading2.69 ± 0.05 %[6]

Experimental Protocols

Below are detailed methodologies for key experiments aimed at improving the solubility of Angelica sinensis lactones.

Protocol 1: Preparation of Z-ligustilide-HP-β-CD Inclusion Complex by the Kneading Method

Objective: To prepare a water-soluble inclusion complex of Z-ligustilide with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • Z-ligustilide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Mortar and pestle

  • Vacuum oven

Methodology:

  • Determine the molar ratio of Z-ligustilide to HP-β-CD. A 1:1 molar stoichiometry has been shown to be effective.[5][4]

  • Weigh the appropriate amounts of Z-ligustilide and HP-β-CD.

  • Place the HP-β-CD in a mortar and add a small amount of a 50% ethanol-water solution to form a paste.

  • Gradually add the Z-ligustilide to the paste while continuously and vigorously kneading with the pestle.

  • Continue the kneading process for 45-60 minutes, adding small amounts of the 50% ethanol-water solution as needed to maintain a suitable consistency.

  • Transfer the resulting paste to a suitable container and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

  • The resulting dried powder is the Z-ligustilide-HP-β-CD inclusion complex. This can be stored in a desiccator until use.

Protocol 2: Formulation of an Angelica sinensis Lactone Nanoemulsion using a Pseudo-Ternary Phase Diagram

Objective: To identify a stable oil-in-water (O/W) nanoemulsion formulation for an Angelica sinensis extract or its isolated lactones.

Materials:

  • Angelica sinensis extract or isolated lactone (e.g., Z-ligustilide)

  • Oil phase (e.g., Clove oil, medium-chain triglycerides)

  • Surfactant (e.g., Tween 80, Cremophore RH40)[7]

  • Co-surfactant (e.g., Ethanol, Transcutol P)

  • Deionized water

  • Vortex mixer

  • Magnetic stirrer

Methodology:

  • Solubility Studies: Determine the solubility of the Angelica sinensis lactone in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Constructing the Pseudo-Ternary Phase Diagram:

    • Prepare mixtures of the chosen surfactant and co-surfactant (Smix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

    • For each Smix ratio, prepare a series of mixtures with the oil phase at various weight ratios (e.g., 9:1, 8:2, 7:3, ... 1:9).

    • Titrate each oil/Smix mixture with water dropwise under gentle magnetic stirring.

    • After each addition of water, vortex the mixture for 1-2 minutes and allow it to equilibrate. Observe for transparency and flowability. The point at which the mixture becomes turbid indicates the boundary of the microemulsion or nanoemulsion region.

    • Plot the data on a ternary phase diagram with the three axes representing the oil, Smix, and water phases. The area where clear and stable emulsions are formed is the nanoemulsion region.

  • Formulation Preparation:

    • Select a formulation from within the identified nanoemulsion region.

    • Dissolve the Angelica sinensis lactone in the oil phase.

    • Add the Smix (surfactant and co-surfactant) to the oily phase and mix thoroughly. This forms the self-emulsifying pre-concentrate.

    • To form the nanoemulsion, add the required amount of water to the pre-concentrate and stir gently. The nanoemulsion should form spontaneously.

Protocol 3: Preparation of a Z-ligustilide Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of Z-ligustilide in a hydrophilic polymer to enhance its dissolution rate.

Materials:

  • Z-ligustilide

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Soluplus®)

  • Organic solvent (e.g., Ethanol, Methanol, or a mixture that dissolves both the drug and the polymer)

  • Rotary evaporator

  • Water bath

  • Vacuum oven

Methodology:

  • Select a drug-to-polymer weight ratio (e.g., 1:1, 1:3, 1:5). Higher polymer ratios often lead to better stability and dissolution enhancement.[2][8]

  • Completely dissolve the Z-ligustilide and the chosen polymer in a suitable volume of the organic solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-60°C). The rotation of the flask ensures the formation of a thin film of the solid dispersion on the inner wall.

  • Once the solvent is fully removed, scrape the solid film from the flask.

  • To ensure complete removal of any residual solvent, dry the collected solid dispersion in a vacuum oven at 40°C for 24 hours.

  • The resulting powder is the Z-ligustilide solid dispersion. Store it in a desiccator to prevent moisture absorption.

Signaling Pathways & Experimental Workflows

The following diagrams illustrate key signaling pathways affected by Angelica sinensis lactones and a general workflow for developing a solubility-enhanced formulation.

experimental_workflow cluster_problem Problem Identification cluster_screening Formulation Screening cluster_prep Formulation Preparation cluster_char Characterization cluster_eval Biological Evaluation problem Poor Aqueous Solubility of Angelica Lactones solubility_study Solubility Screening (Oils, Surfactants, Polymers) problem->solubility_study Leads to ternary_diagram Construct Ternary Phase Diagrams (for SEDDS) solubility_study->ternary_diagram polymer_selection Polymer Compatibility (for Solid Dispersions) solubility_study->polymer_selection cd_prep Prepare Cyclodextrin Complex solubility_study->cd_prep smedds_prep Prepare SMEDDS/ Nanoemulsion ternary_diagram->smedds_prep Guides sd_prep Prepare Solid Dispersion polymer_selection->sd_prep Informs particle_size Particle Size & PDI smedds_prep->particle_size dissolution In Vitro Dissolution Testing smedds_prep->dissolution sd_prep->dissolution cd_prep->dissolution stability Physical & Chemical Stability particle_size->stability dissolution->stability Correlates with invivo In Vivo Bioavailability Study stability->invivo Successful formulations proceed to

Fig. 1: Experimental workflow for overcoming solubility issues.

anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 ERK ERK TLR4->ERK JNK JNK TLR4->JNK p38 p38 TLR4->p38 Ikk IKK TLR4->Ikk ProInflammatory Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) ERK->ProInflammatory activate transcription JNK->ProInflammatory activate transcription p38->ProInflammatory activate transcription IkB IκBα Ikk->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->ProInflammatory activate transcription Z_LIG Z-ligustilide Z_LIG->ERK inhibits phosphorylation Z_LIG->JNK inhibits phosphorylation Z_LIG->p38 inhibits phosphorylation Z_LIG->IkB inhibits phosphorylation antioxidant_pathway cluster_nrf2 Nrf2 Pathway OxidativeStress Oxidative Stress (e.g., Ischemia) Keap1 Keap1 OxidativeStress->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus & binds to AntioxidantGenes Antioxidant & Cytoprotective Genes (HO-1, NQO1) ARE->AntioxidantGenes activates transcription Z_LIG Z-ligustilide Z_LIG->Keap1 promotes Nrf2 dissociation CellProtection Neuroprotection AntioxidantGenes->CellProtection leads to

References

Technical Support Center: Angelica sinensis Bioactive Compound Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of bioactive compounds from Angelica sinensis.

Frequently Asked Questions (FAQs)

Q1: What are the main classes of bioactive compounds in Angelica sinensis that I should be targeting?

A1: The primary bioactive constituents of Angelica sinensis are phthalides (such as Z-ligustilide and butylidenephthalide), organic acids and their esters (like ferulic acid), and polysaccharides.[1][2][3] The choice of target compound will heavily influence the optimal extraction method and solvent system.

Q2: Which extraction method generally gives the highest yield?

A2: Modern extraction techniques like Pressurized Liquid Extraction (PLE) and Sonication Extraction (SE) have been shown to have higher extraction efficiency for compounds like coniferyl ferulate compared to traditional methods.[4] For polysaccharides, ultrasound-assisted and enzyme-assisted methods can significantly improve the extraction rate.[5] However, the "best" method depends on the specific bioactive compound of interest, available equipment, and desired purity of the extract.

Q3: How does the choice of solvent affect my extraction yield?

A3: Solvent polarity is a critical factor. Ethanol is a commonly used solvent as it can dissolve a wide range of active ingredients, including ferulic acid and ligustilide.[6] For polysaccharide extraction, water is the most common solvent.[5][7] The optimal solvent and its concentration should be determined based on the target compound's solubility. For instance, 20% ethanol has been suggested for a good balance of antioxidant activity and flavor compounds.[1]

Q4: What are the advantages of modern extraction techniques like UAE and MAE over traditional methods?

A4: Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer several advantages, including shorter extraction times, reduced solvent consumption, and often higher extraction yields.[8][9] These methods enhance mass transfer and disrupt plant cell walls, facilitating the release of bioactive compounds.[8][9]

Q5: Can I use supercritical CO2 for extraction? What are its benefits?

A5: Yes, Supercritical Fluid Extraction (SFE) with CO2 is a viable method, particularly for lipophilic compounds like Z-ligustilide.[10] It is considered a "green" technology as it uses a non-toxic, non-flammable solvent. The yield can be enhanced by using a co-solvent like ethanol, which increases the polarity of the supercritical fluid and can lead to higher yields of more polar compounds like ferulic acid.[11]

Troubleshooting Guide

Low Yield of Target Bioactive Compound

Problem: My extraction yield for [ferulic acid/ligustilide/polysaccharides] is consistently lower than expected.

Potential Cause Troubleshooting Steps
Improper Solvent Selection Ensure the solvent polarity matches the target compound. For ferulic acid and ligustilide, consider ethanol or ethanol-water mixtures.[1][6] For polysaccharides, hot water is the standard.[5]
Suboptimal Extraction Parameters Optimize parameters such as temperature, time, and pressure for your chosen method. For UAE of polysaccharides, optimal conditions might be a water-to-material ratio of 43.31 mL/g, sonication time of 28.06 minutes, and power of 396.83 W. For SFE of ferulic acid, yields increase with higher pressure and the addition of ethanol as a co-solvent.[11]
Inadequate Particle Size The plant material should be ground to a fine powder to increase the surface area for extraction.[6] A particle size of around 40 mesh has been used for SFE.
Plant Material Quality The concentration of bioactive compounds can vary based on the plant's origin, harvest time, and storage conditions. Ensure you are using high-quality, properly dried raw material.
Degradation of Compound Some compounds are heat-labile. For MAE and other heat-involved methods, prolonged exposure to high temperatures can degrade target compounds.[8] Consider optimizing for a shorter extraction time.
Extract Contamination and Impurities

Problem: My final extract contains a high level of impurities.

Potential Cause Troubleshooting Steps
Non-selective Extraction Method Some methods, like decoction, can have high selectivity for certain compounds (e.g., ferulic acid) while being inefficient for others (e.g., ligustilide).[4] Consider a more selective method or add a purification step.
Prolonged Extraction Time Extending the extraction time may increase the yield of your target compound but can also lead to the co-extraction of more impurities.[6]
Inadequate Post-Extraction Processing After extraction, the mixture needs to be properly separated. Use filtration or centrifugation to remove solid particles.[6] Further purification can be achieved using techniques like chromatography.[8]

Data on Extraction Yields

The following tables summarize quantitative data on the extraction yields of key bioactive compounds from Angelica sinensis using various methods.

Table 1: Comparison of Polysaccharide Yields from Different Extraction Methods

Extraction MethodKey ParametersPolysaccharide Yield (%)Reference
Ultrasound-AssistedWater/material: 43.31 mL/g; Time: 28.06 min; Power: 396.83 W21.89 ± 0.21
Hot Water ExtractionTime: 180 min; Water/solid: 6:1; Temp: 100°C; 4 extractions5.6
Enzyme-AssistedCellulase dosage: 1.0%; Temp: 60°C; Time: 60 min; pH: 6.0Generally higher than hot water and ultrasonic methods[5]

Table 2: Comparison of Ferulic Acid and Ligustilide Yields from Different Extraction Methods

Extraction MethodSolvent/Co-solventKey ParametersTarget Compound YieldReference
Supercritical Fluid (SFE)Pure CO2Temp: 45-65°C; Pressure: 30-50 MPaFerulic Acid: 0.35-0.37% of extract[11]
Supercritical Fluid (SFE)CO2 with EthanolRatio of ethanol to raw material: 1.6Ferulic Acid: 0.91-1.27% of extract[11]
Supercritical Fluid (SFE)CO2-Overall extract yield: 1.81% (v/w), with Z-ligustilide being 70.23% of the extract[10]
Sonication Extraction (SE)Ethyl Acetate30 min sonicationHigh efficiency for coniferyl ferulate, similar to PLE[4]
Pressurized Liquid (PLE)Ethyl Acetate-High efficiency for coniferyl ferulate, similar to SE[4]
Decoction (DC)WaterBoiling for 2 hoursNo detectable coniferyl ferulate or ligustilide[2][4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Polysaccharides

This protocol is based on optimized parameters for high polysaccharide yield.

  • Preparation: Grind dried Angelica sinensis roots to a fine powder.

  • Mixing: Combine the powdered root with deionized water at a ratio of 1:43.31 (g/mL).

  • Sonication: Place the mixture in an ultrasonic bath.

  • Extraction: Sonicate for 28.06 minutes at a power of 396.83 W.

  • Separation: Centrifuge the mixture to pellet the solid plant material.

  • Precipitation: Collect the supernatant and add ethanol to precipitate the polysaccharides.

  • Purification: Wash the polysaccharide precipitate with ethanol and dry to a constant weight.

Protocol 2: Supercritical Fluid Extraction (SFE) of Ferulic Acid

This protocol is adapted for enhanced ferulic acid yield using a co-solvent.[11]

  • Preparation: Grind dried Angelica sinensis roots to a particle size of approximately 40 mesh.

  • Loading: Place the powdered material into the extraction vessel of the SFE system.

  • Co-solvent Addition: Introduce ethanol as a co-solvent at a ratio of 1.6:1 (ethanol to raw material).

  • Extraction Parameters: Set the extraction temperature to 40-65°C and the pressure to 25-50 MPa.

  • Extraction: Run the extraction with a CO2 flow rate of approximately 20 L/h for 2 hours.

  • Separation: Decompress the CO2 in the separator vessels to precipitate the extract.

  • Analysis: Analyze the extract for ferulic acid content using HPLC.

Visualizations

Experimental and Logical Workflows

Experimental_Workflow cluster_prep Material Preparation cluster_extraction Extraction cluster_post Post-Extraction raw_material Angelica sinensis Root grinding Grinding raw_material->grinding extraction_method Extraction Method (UAE, MAE, SFE, etc.) grinding->extraction_method separation Filtration/Centrifugation extraction_method->separation solvent Solvent Selection solvent->extraction_method parameters Parameter Optimization (T, P, t) parameters->extraction_method purification Purification (e.g., Chromatography) separation->purification analysis Analysis (HPLC, GC-MS) purification->analysis

Caption: General workflow for bioactive compound extraction.

Signaling Pathways

Angelica sinensis polysaccharides (ASP) have been shown to exert anti-inflammatory effects by modulating several key signaling pathways.

Signaling_Pathways cluster_inflammatory Inflammatory Stimuli (e.g., LPS) cluster_asp Angelica sinensis Polysaccharides (ASP) cluster_pathways Signaling Pathways cluster_outcome Cellular Response stimuli Inflammatory Stimuli mapk MAPK Pathway stimuli->mapk Activates nfkb NF-κB Pathway stimuli->nfkb Activates jak_stat JAK/STAT Pathway stimuli->jak_stat Activates asp ASP asp->mapk Inhibits asp->nfkb Inhibits asp->jak_stat Inhibits cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->cytokines Promotes Production nfkb->cytokines Promotes Production jak_stat->cytokines Promotes Production

Caption: ASP's role in inhibiting inflammatory pathways.

References

Technical Support Center: Optimization of HPLC Parameters for Angelica sinensis Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) analysis of Angelica sinensis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of Angelica sinensis.

ProblemPossible CausesSuggested Solutions
Poor Peak Resolution Inappropriate mobile phase composition.Optimize the gradient elution program. Try adding a small percentage of an acid like formic, acetic, or phosphoric acid to the aqueous phase to improve peak shape.[1][2] For example, a mobile phase of aqueous phosphoric acid (0.02%, v/v) and acetonitrile (including 10% tetrahydrofuran, v/v) has been used successfully.[3]
Incorrect column selection.Use a C18 column, which is commonly employed for the separation of compounds in Angelica sinensis.[3][4] A column with a particle size of 5 µm is a good starting point.[3]
Flow rate is too high or too low.An optimal flow rate is typically around 1.0 mL/min.[3][5] Adjust the flow rate to see if separation improves.
Peak Tailing Secondary interactions between basic compounds and residual silanols on the column.Add a competitive base to the mobile phase or use a base-deactivated column.[6][7] Adjusting the pH of the mobile phase to be more acidic (e.g., pH ≤ 2.5) can also help by protonating the basic compounds.[7][8]
Column overload.Dilute the sample and inject a smaller volume.[9]
Physical problems with the column (e.g., void).If all peaks are tailing, it might indicate a physical problem with the column.[6] Try reversing and washing the column (if the manufacturer allows) or replace the column.[8]
Baseline Noise or Drift Impure solvents or mobile phase.Use HPLC-grade solvents.[10] Degas the mobile phase to remove dissolved air, which can cause bubbles in the detector.[11]
Detector issues (e.g., aging lamp, dirty flow cell).Check the detector's performance and clean or replace components as necessary.[11][12]
Temperature fluctuations.Maintain a constant column temperature, for example, at 30°C.[2][3]
Pump pulsations.Ensure the pump is properly maintained and that check valves are functioning correctly.[12]
Ghost Peaks Contamination in the HPLC system or sample preparation process.Run a blank gradient (without injection) to check for system contamination.[13] Ensure thorough cleaning of vials and syringes. Use high-purity solvents for sample preparation.[14]
Carryover from previous injections.Implement a robust needle wash protocol between injections.
Impurities in the mobile phase.Filter all mobile phases before use.
Irreproducible Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase for each run and ensure accurate composition.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.[2]
Column degradation.If retention times consistently shift in one direction, the column may be degrading and need replacement.

Frequently Asked Questions (FAQs)

Q1: What are the key bioactive compounds to target in Angelica sinensis HPLC analysis?

A1: The primary bioactive compounds frequently analyzed in Angelica sinensis include ferulic acid, ligustilide, senkyunolide H, senkyunolide I, and coniferyl ferulate.[3][15] Other targeted compounds can include chlorogenic acid, senkyunolide A, and Z/E-butylidenephthalide.[3][16]

Q2: What type of HPLC column is best suited for Angelica sinensis analysis?

A2: A reversed-phase C18 column is the most common and effective choice for separating the active constituents of Angelica sinensis.[3][4] Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.[3]

Q3: How should I prepare my Angelica sinensis sample for HPLC analysis?

A3: A common method involves ultrasonic extraction of the powdered plant material with a solvent like methanol or 70% ethanol.[1][5] The resulting solution should then be filtered through a 0.45 µm membrane filter before injection into the HPLC system.[1][5]

Q4: What is a typical mobile phase composition for analyzing Angelica sinensis?

A4: A gradient elution using a mixture of an aqueous phase (often acidified with formic, acetic, or phosphoric acid) and an organic phase (typically acetonitrile or methanol) is standard.[1][3][5] For instance, a gradient with aqueous phosphoric acid (0.02%) as mobile phase A and acetonitrile/tetrahydrofuran as mobile phase B has been shown to be effective.[3]

Q5: At what wavelength should I set the detector?

A5: The optimal detection wavelength depends on the specific compounds being analyzed. A photodiode array (PDA) detector is useful for simultaneously monitoring multiple wavelengths. Common wavelengths used for Angelica sinensis compounds include 322 nm for ferulic acid and Z/E-ligustilide, 277 nm for senkyunolide I and H, and 216 nm for coniferyl ferulate.[3] If a single wavelength is used, 282 nm or 325 nm can be chosen to capture a broad range of components.[1][2]

Q6: How can I ensure the stability of my prepared sample solution?

A6: Studies have shown that sample solutions of Angelica sinensis can be stable for up to 24-48 hours when stored at room temperature.[3][16] It is recommended to analyze the samples within this timeframe or conduct a stability study under your specific storage conditions.

Experimental Protocols

Protocol 1: Simultaneous Determination of Six Bioactive Compounds

This protocol is adapted from a validated HPLC-PAD method for the simultaneous determination of ferulic acid, senkyunolide I, senkyunolide H, coniferyl ferulate, Z/E-ligustilide, and Z/E-butylidenephthalide.[3]

1. Sample Preparation:

  • Accurately weigh 1.0 g of powdered Angelica sinensis root.

  • Add 50 mL of 70% methanol.

  • Perform ultrasonic extraction for 30 minutes.

  • Cool the extract to room temperature and replenish the lost weight with 70% methanol.

  • Filter the solution through a 0.45 µm membrane filter.

2. HPLC Conditions:

  • Column: Xtimate™ C18 (250 x 4.6 mm, 5 µm)[3]

  • Mobile Phase:

    • A: 0.02% aqueous phosphoric acid (v/v)

    • B: Acetonitrile containing 10% tetrahydrofuran (v/v)

  • Gradient Elution:

    Time (min) %B
    0-20 25-35
    20-40 35-55

    | 40-55 | 55-75 |

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30°C[3]

  • Injection Volume: 20 µL

  • Detection Wavelengths (PDA):

    • Ferulic acid, Z/E-ligustilide: 322 nm

    • Senkyunolide I, Senkyunolide H: 277 nm

    • Coniferyl ferulate: 216 nm

    • Z/E-butylidenephthalide: 237 nm

Quantitative Data Summary

Table 1: HPLC Method Parameters for Angelica sinensis Analysis

ParameterMethod 1Method 2Method 3
Active Compounds Ferulic acid, senkyunolide I & H, coniferyl ferulate, Z/E-ligustilide, Z/E-butylidenephthalide[3]Chlorogenic acid, ferulic acid, scopoletin, xanthotoxin, ligustilide[5]Chlorogenic acid, ferulic acid, senkyunolide I & H, coniferyl ferulate, senkyunolide A, ligustilide, levistolide A[16]
Column Xtimate™ C18 (250 x 4.6 mm, 5 µm)[3]Phenomenex Gemini C18 (150 x 4.6 mm, 5 µm)[5]Not specified
Mobile Phase A 0.02% aqueous phosphoric acid[3]1% aqueous acetic acid[5]Not specified
Mobile Phase B Acetonitrile with 10% THF[3]Acetonitrile[5]Not specified
Flow Rate 1.0 mL/min[3]1.0 mL/min[5]Not specified
Column Temperature 30°C[3]30°C[5]Not specified
Detection Wavelength PDA (216, 237, 277, 322 nm)[3]321 nm[5]Not specified

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis start Powdered Angelica sinensis Sample extraction Ultrasonic Extraction (e.g., 70% Methanol) start->extraction filtration Filtration (0.45 µm filter) extraction->filtration injection Inject into HPLC System filtration->injection separation C18 Column Separation (Gradient Elution) injection->separation detection PDA Detection separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis

Caption: Experimental workflow for HPLC analysis of Angelica sinensis.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_baseline Baseline Issues cluster_solutions_tailing cluster_solutions_resolution cluster_solutions_noise cluster_solutions_ghost start HPLC Problem Encountered peak_tailing Peak Tailing? start->peak_tailing resolution Poor Resolution? start->resolution baseline_noise Baseline Noise? start->baseline_noise ghost_peaks Ghost Peaks? start->ghost_peaks solution_ph Adjust Mobile Phase pH peak_tailing->solution_ph Yes solution_column Use Base-Deactivated Column peak_tailing->solution_column Yes solution_dilute Dilute Sample peak_tailing->solution_dilute Yes solution_gradient Optimize Gradient resolution->solution_gradient Yes solution_mobile_phase Modify Mobile Phase Additives resolution->solution_mobile_phase Yes solution_solvents Use HPLC-Grade Solvents & Degas baseline_noise->solution_solvents Yes solution_detector Check Detector baseline_noise->solution_detector Yes solution_blank Run Blank Gradient ghost_peaks->solution_blank Yes solution_clean Clean System ghost_peaks->solution_clean Yes

References

Technical Support Center: Quantification of Z-Ligustilide in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method refinement of quantifying Z-ligustilide in plasma samples. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of Z-ligustilide in plasma samples.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Analyte Response Degradation of Z-ligustilide: Z-ligustilide is known to be unstable and susceptible to degradation, particularly when exposed to light and oxygen.[1]- Minimize exposure of samples to light by using amber vials and covering sample trays. - Work with samples on ice to reduce thermal degradation. - Consider adding an antioxidant, such as Vitamin C, to the sample or reconstitution solvent.[2] - Prepare samples fresh and analyze them promptly. - Store stock solutions and plasma samples at -80°C and protect from light.
Inefficient Extraction: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimal for Z-ligustilide.- Optimize the protein precipitation solvent (e.g., acetonitrile, methanol, or a mixture).[3] - For liquid-liquid extraction, test different organic solvents and pH conditions. - For solid-phase extraction (SPE), experiment with different sorbents (e.g., C18, HLB) and elution solvents.
Ion Suppression/Enhancement: Co-eluting matrix components from the plasma can interfere with the ionization of Z-ligustilide in the mass spectrometer.- Improve chromatographic separation to separate Z-ligustilide from interfering matrix components. - Dilute the sample extract to reduce the concentration of matrix components. - Evaluate different ionization sources (e.g., ESI, APCI) or polarities. - Employ a more rigorous sample clean-up method, such as SPE.
Poor Peak Shape (Tailing, Fronting, or Splitting) Chromatographic Issues: Problems with the analytical column, mobile phase, or injection solvent can lead to poor peak shape.- Ensure the injection solvent is compatible with the mobile phase. - Check the column for contamination or degradation and replace if necessary. - Optimize the mobile phase pH and organic content. - Use a column with a different chemistry.
Analyte Overload: Injecting too much analyte can saturate the column, leading to peak fronting.- Dilute the sample and re-inject.
High Variability in Results (Poor Precision) Inconsistent Sample Preparation: Variability in extraction efficiency or sample handling can lead to inconsistent results.- Ensure accurate and consistent pipetting of all solutions. - Use an internal standard to correct for variability in sample preparation and instrument response. - Automate the sample preparation process if possible.
Instrument Instability: Fluctuations in the LC or MS system can cause variability.- Allow the instrument to stabilize before analysis. - Regularly perform system suitability tests to ensure consistent performance. - Check for leaks in the LC system.
Carryover Adsorption of Z-ligustilide: The analyte may adsorb to surfaces in the autosampler or LC system.- Optimize the autosampler wash procedure by using a strong organic solvent. - Inject a blank sample after a high-concentration sample to check for carryover. - Consider using a different injection needle or sample vials.

Frequently Asked Questions (FAQs)

1. What is the biggest challenge in quantifying Z-ligustilide in plasma?

The primary challenge is the inherent instability of Z-ligustilide. It is highly susceptible to degradation through oxidation and isomerization, especially when exposed to light and elevated temperatures.[1][4] This instability can lead to underestimation of its concentration and high variability in results.

2. How can I improve the stability of Z-ligustilide in my plasma samples?

To enhance stability, it is crucial to handle samples with care. This includes:

  • Storage: Store plasma samples at -80°C immediately after collection.

  • Light Protection: Use amber vials for all samples and standards and keep them covered during the experiment.

  • Temperature Control: Keep samples on ice during preparation.

  • Antioxidants: Consider adding antioxidants like Vitamin C to your samples or reconstitution solvent. A study found that a vehicle containing 1.5% Tween-80, 0.3% Vitamin C, and 20% propylene glycol significantly improved Z-ligustilide stability.[2]

  • Prompt Analysis: Analyze samples as quickly as possible after preparation.

3. What is a suitable internal standard for Z-ligustilide quantification?

While the choice of internal standard (IS) depends on the specific method, sulfamethoxazole has been successfully used as an IS in a UPLC-MS/MS method for the simultaneous determination of Z-ligustilide and other compounds.[3] An ideal IS should have similar chemical properties and extraction recovery to Z-ligustilide but a different mass-to-charge ratio.

4. What are the recommended sample preparation techniques for Z-ligustilide in plasma?

  • Protein Precipitation (PPT): This is a simple and fast method. A mixture of acetonitrile and methanol (1:1, v/v) has been used for PPT.[3]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract compared to PPT, which can help reduce matrix effects. A Cyclone™ SPE column has been used in an on-line SPE method.[3]

  • Headspace Single-Drop Microextraction (HS-SDME): This is another potential technique that has been applied for the determination of Z-ligustilide in plasma followed by GC-MS analysis.

5. What are the typical MRM transitions for Z-ligustilide in a UPLC-MS/MS analysis?

A reported multiple reaction monitoring (MRM) transition for Z-ligustilide involves a precursor ion and a product ion at m/z 91.0.[5]

Experimental Protocols

UPLC-MS/MS Method for Z-ligustilide Quantification in Rat Plasma

This protocol is based on a method for the simultaneous determination of multiple compounds, including Z-ligustilide.[3][6]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of rat plasma in a microcentrifuge tube, add 300 µL of a precipitating solution (acetonitrile:methanol, 1:1, v/v) containing the internal standard (e.g., sulfamethoxazole).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.

2. UPLC Conditions

  • Column: Syncronis C18 rapid analytical column (dimensions not specified).[3]

  • Mobile Phase: A gradient of acetonitrile/methanol/water.[3]

  • Flow Rate: 0.4 mL/min.[3]

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition for Z-ligustilide: Monitor the transition from the precursor ion to the product ion (e.g., m/z 191 -> 91).[5]

  • Gas Temperatures and Flow Rates: Optimize based on the specific instrument.

Quantitative Data Summary

MethodLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Recovery (%)Reference
UPLC-MS/MS 1.44–1050<1.0Intra-day: 1.21-11.71, Inter-day: 2.33-11.55Not specified[3][6]
GC-MS 20-20,00010<9Not specified

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample ppt Protein Precipitation (Acetonitrile:Methanol) plasma->ppt centrifuge1 Centrifugation ppt->centrifuge1 evaporate Evaporation centrifuge1->evaporate reconstitute Reconstitution evaporate->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 autosampler Transfer to Autosampler Vial centrifuge2->autosampler uplc UPLC Separation autosampler->uplc msms MS/MS Detection (MRM Mode) uplc->msms quant Quantification msms->quant

Caption: Experimental workflow for Z-ligustilide quantification.

Troubleshooting_Tree cluster_causes Potential Causes cluster_solutions Solutions start Low or No Analyte Response degradation Analyte Degradation? start->degradation extraction Inefficient Extraction? start->extraction ion_suppression Ion Suppression? start->ion_suppression sol_degradation Protect from light/heat Add antioxidant degradation->sol_degradation sol_extraction Optimize extraction method extraction->sol_extraction sol_ion_suppression Improve chromatography Dilute sample ion_suppression->sol_ion_suppression

Caption: Troubleshooting decision tree for low analyte response.

Validation_Relationships cluster_parameters Key Parameters MethodValidation Method Validation Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision Recovery Recovery MethodValidation->Recovery Stability Stability MethodValidation->Stability Linearity->Accuracy Accuracy->Precision Recovery->Accuracy Stability->Accuracy

Caption: Logical relationships in method validation.

References

Technical Support Center: Angelica sinensis Polysaccharides Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the bioavailability of Angelica sinensis polysaccharides (ASPs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main barriers to the oral bioavailability of Angelica sinensis polysaccharides (ASPs)?

A1: The primary barriers to ASP oral bioavailability include their large molecular weight, poor water solubility (for some fractions), and potential degradation in the gastrointestinal tract. Polysaccharides are generally not absorbed in their intact form and may be broken down by gut microbiota into smaller fragments or short-chain fatty acids[1]. Their hydrophilic nature and large size limit their ability to permeate the intestinal epithelium.

Q2: What are the known mechanisms for ASP absorption in the intestine?

A2: Studies suggest that ASPs can be absorbed, at least in part, through an endocytosis process. This process is energy-dependent and mediated by macropinocytosis, as well as clathrin- and caveolae-related pathways[2][3]. After oral administration, ASPs can be absorbed into the blood and distributed to various organs[2][3].

Q3: How does the molecular weight of ASPs affect their bioavailability?

A3: Lower molecular weight ASPs tend to have better water solubility and potentially higher bioactivity[4]. High molecular weight polysaccharides often have poor water solubility, which can hinder their biological effects[4]. Research has focused on obtaining lower molecular weight ASPs (e.g., 3.2 kDa) through optimized purification processes to improve their therapeutic potential[4].

Q4: Can formulation strategies improve the bioavailability of ASPs?

A4: Yes, formulation strategies such as the use of nanoparticles and dual-responsive delivery systems have been shown to improve the bioavailability, targeting, and therapeutic effects of ASPs. These advanced delivery systems can protect the polysaccharides from degradation and enhance their absorption.

Troubleshooting Guides

Low Polysaccharide Yield During Extraction

Problem: I am getting a very low yield of crude ASPs from my raw material.

Possible Cause Troubleshooting Step
Inefficient Extraction Method Traditional hot water extraction can be less efficient. Consider using assisted extraction techniques like ultrasonic or microwave-assisted extraction, which have been shown to significantly increase yield[5][6][7].
Suboptimal Extraction Parameters Extraction parameters such as temperature, time, solid-liquid ratio, and ultrasonic power are critical. Optimize these using a response surface methodology (RSM) if possible[6][8][9]. Refer to the data tables below for reported optimal conditions.
Improper Pre-treatment Lipids and pigments in the raw material can interfere with polysaccharide extraction. Perform a pre-treatment step by refluxing the powdered Angelica sinensis with a solvent like 85% ethanol to remove these impurities before hot water extraction[4].
Incomplete Alcohol Precipitation The concentration of ethanol used for precipitation is crucial. Ensure the final ethanol concentration is sufficient (typically 65-80%) to precipitate the polysaccharides effectively[5]. Allow adequate time for precipitation at a low temperature (e.g., 4°C overnight).
High Variability in Caco-2 Cell Permeability Assays

Problem: My in vitro Caco-2 cell permeability results for ASPs are inconsistent.

Possible Cause Troubleshooting Step
Inconsistent Caco-2 Monolayer Integrity Ensure your Caco-2 cells are fully differentiated and form a tight monolayer. Regularly measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity before and after the transport experiment.
Lack of a Sensitive Quantification Method Quantifying non-labeled polysaccharides in transport studies is challenging. Consider chemically modifying the ASPs with a fluorescent tag (e.g., Cy5.5) to enable sensitive detection and quantification of the transported polysaccharides[2][3].
Cellular Toxicity of the Sample High concentrations of crude or modified ASPs might be toxic to the Caco-2 cells, compromising the monolayer. Perform a cytotoxicity assay (e.g., MTT assay) to determine the non-toxic concentration range of your ASP sample before conducting permeability studies[2].
Incorrect Incubation Time The transport of ASPs across the Caco-2 monolayer is time-dependent[2]. Optimize the incubation time to capture the transport process accurately without causing cell damage.

Quantitative Data Summary

Table 1: Optimized Ultrasonic-Assisted Extraction Parameters for ASPs

ParameterOptimized ValuePolysaccharide YieldReference
Water/Raw Material Ratio43.31 mL/g21.89 ± 0.21%[6][10]
Ultrasonic Time28.06 minutes21.89 ± 0.21%[6][10]
Ultrasonic Power396.83 W21.89 ± 0.21%[6][10]
Extraction Temperature90°C6.96%
Material-Liquid Ratio7:16.96%[5]
Extraction Time45 min6.96%[5]
Ultrasonic Power180 W6.96%[5]

Table 2: Optimized Microwave-Assisted Extraction Parameters for ASPs

ParameterOptimized ValuePolysaccharide YieldReference
Microwave Power500 W7.82%[5]
Extraction Time20 min7.82%[5]
Solid-Liquid Ratio1:157.82%[5]

Table 3: Monosaccharide Composition and Molecular Weight of ASP Fractions

Polysaccharide FractionMajor MonosaccharidesMolecular Weight (MW)Reference
ASP (novel low MW)Glucuronic acid, Arabinose, Xylose3.2 kDa[4]
ASP3 (acidic)Galacturonic acid, Rhamnose, Arabinose, Galactose3.4 x 10^4 Da[11]
APF1Highest carbohydrate (80.5%), lowest uronic acid (28.4%)Not specified[12]
APF2Carbohydrate (77.7%), uronic acid (39.2%)Not specified[12]
APF3Carbohydrate (70.1%), uronic acid (34.6%)Not specified[12]

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Extraction of ASPs
  • Pre-treatment: Mix powdered Angelica sinensis with a 10-fold volume of 95% ethanol. Reflux for 2 hours to remove lipids. Filter and air-dry the residue.

  • Extraction:

    • Mix the pre-treated powder with distilled water at a solid-liquid ratio of 1:43 (mL/g).

    • Place the mixture in an ultrasonic bath.

    • Set the ultrasonic power to 397 W and the extraction time to 28 minutes.

  • Centrifugation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant.

  • Concentration: Concentrate the supernatant to one-third of its original volume using a rotary evaporator.

  • Protein Removal (Sevag Method):

    • Mix the concentrated extract with Sevag reagent (chloroform:n-butanol = 4:1, v/v).

    • Shake vigorously for 30 minutes and let it stand.

    • Collect the upper aqueous phase. Repeat this step until no precipitate forms at the interface.

  • Precipitation: Add 95% ethanol to the protein-free extract to a final ethanol concentration of 80%. Let it stand at 4°C for 12 hours.

  • Collection and Drying: Centrifuge the mixture to collect the precipitate. Wash the precipitate with absolute ethanol, acetone, and ether. Dry the precipitate in a vacuum oven to obtain crude ASPs.

Protocol 2: Caco-2 Cell Permeability Assay for Fluorescently Labeled ASPs
  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Test: Measure the TEER of the Caco-2 cell monolayer. Only use inserts with a TEER value above 300 Ω·cm².

  • Preparation of Labeled ASPs: Prepare a solution of fluorescently labeled ASPs (e.g., cASP) in transport medium (HBSS) at the desired concentration.

  • Transport Experiment (Apical to Basolateral):

    • Wash the Caco-2 monolayers with pre-warmed PBS.

    • Add the cASP solution to the apical (AP) side of the Transwell insert.

    • Add fresh transport medium to the basolateral (BL) side.

    • Incubate at 37°C.

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the BL side and replace with fresh medium.

  • Quantification: Measure the fluorescence intensity of the samples collected from the BL side using a microplate reader.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the transport rate, A is the surface area of the membrane, and C0 is the initial concentration in the AP chamber.

Visualizations

experimental_workflow cluster_extraction Extraction & Purification cluster_bioavailability Bioavailability Assessment raw_material Angelica sinensis (Powder) pretreatment Ethanol Reflux (Degreasing) raw_material->pretreatment extraction Ultrasonic-Assisted Extraction pretreatment->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant Supernatant centrifugation1->supernatant concentration Concentration supernatant->concentration deproteinization Sevag Method (Protein Removal) concentration->deproteinization precipitation Ethanol Precipitation deproteinization->precipitation centrifugation2 Centrifugation precipitation->centrifugation2 crude_asp Crude ASPs centrifugation2->crude_asp labeling Fluorescent Labeling (e.g., Cy5.5) crude_asp->labeling labeled_asp Labeled ASPs labeling->labeled_asp caco2_assay Caco-2 Permeability Assay labeled_asp->caco2_assay in_vivo In Vivo Animal Study (Oral Administration) labeled_asp->in_vivo bio_data Bioavailability Data (Papp, Pharmacokinetics) caco2_assay->bio_data in_vivo->bio_data

Caption: Experimental workflow for ASP extraction, purification, and bioavailability assessment.

signaling_pathway ASP Angelica sinensis Polysaccharide (ASP) membrane Intestinal Epithelial Cell Membrane macropinocytosis Macropinocytosis ASP->macropinocytosis uptake clathrin Clathrin-mediated ASP->clathrin uptake caveolae Caveolae-mediated ASP->caveolae uptake absorption Absorption into Bloodstream macropinocytosis->absorption clathrin->absorption caveolae->absorption

Caption: Cellular uptake mechanisms of Angelica sinensis polysaccharides in the intestine.

References

Technical Support Center: Synthesis of Angelica sinensis Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of derivatives from active compounds found in Angelica sinensis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing derivatives of ferulic acid?

A1: The main challenges in synthesizing ferulic acid derivatives include:

  • Low Solubility: Ferulic acid has limited solubility in many organic solvents, which can complicate reaction conditions and purification.

  • Side Reactions: The phenolic hydroxyl and carboxylic acid groups can lead to unwanted side reactions. For instance, in the Knoevenagel-Doebner condensation to synthesize ferulic acid itself, decarboxylation can lead to the formation of 2-methoxy-4-vinylphenol, especially at higher temperatures.[1][2]

  • Purification: Separating the desired derivative from starting materials, byproducts, and catalysts can be challenging, often requiring column chromatography or recrystallization.

  • Reaction Yield: Achieving high yields can be difficult, and optimization of catalyst, solvent, temperature, and reaction time is often necessary. Inconsistent reporting of yield metrics in literature can also make replication challenging.[2]

Q2: Why is the synthesis of ligustilide derivatives particularly challenging?

A2: (Z)-ligustilide is an inherently unstable and rapidly degrading compound, which presents significant challenges for its synthesis and the preparation of its derivatives.[3] Key issues include:

  • Instability: Ligustilide is prone to degradation, especially when purified and exposed to light and oxygen.[3] Degradation pathways include oxidation, hydrolysis, and isomerization.[4] This instability can lead to a complex mixture of degradation products.[3]

  • Dimerization: Ligustilide can form dimers and trimers, which can complicate purification and reduce the yield of the desired monomeric derivative.[3]

  • Purification: Due to its instability and the presence of closely related isomers and degradation products, purifying synthetic ligustilide derivatives often requires advanced chromatographic techniques like preparative HPLC.[3]

  • Storage: Synthetic ligustilide and its derivatives require careful storage conditions, such as under an inert atmosphere (e.g., argon), to prevent degradation.[3]

Q3: What are the advantages of enzymatic synthesis over chemical synthesis for preparing ferulic acid esters?

A3: Enzymatic synthesis of ferulic acid esters, typically using lipases, offers several advantages over traditional chemical methods:

  • Milder Reaction Conditions: Enzymatic reactions are conducted under milder temperature and pH conditions, which can prevent the degradation of heat-sensitive compounds.

  • Higher Selectivity: Enzymes can exhibit high regioselectivity and chemoselectivity, reducing the need for protecting groups and minimizing the formation of byproducts.

  • Greener Chemistry: Enzymatic processes often use less hazardous solvents and reagents, aligning with the principles of green chemistry.

  • Improved Yield in Some Cases: For certain substrates, enzymatic synthesis can lead to higher yields compared to chemical methods.

Troubleshooting Guides

Synthesis of Ferulic Acid Esters and Amides
Problem Possible Cause(s) Suggested Solution(s)
Low Yield in Esterification - Incomplete reaction. - Suboptimal catalyst concentration. - Unfavorable reaction temperature or time. - Degradation of ferulic acid.- Monitor the reaction using TLC to determine the optimal reaction time. - Optimize the catalyst (e.g., sulfuric acid) concentration. - For microwave-assisted synthesis, optimize the temperature and reaction time; for example, a temperature of 88°C for 3 minutes has been shown to be effective for ethyl ferulate synthesis. - Consider using enzymatic synthesis for a milder reaction environment.
Formation of Byproducts in Amide Synthesis - Side reactions involving the phenolic hydroxyl group. - Use of harsh coupling reagents leading to degradation.- Protect the phenolic hydroxyl group with a suitable protecting group (e.g., TBDMS) before amide coupling. - Use milder coupling reagents such as HBTU or HATU in the presence of a non-nucleophilic base like DIPEA. - Perform the reaction at a lower temperature (e.g., 0-10°C) to minimize side reactions.
Difficulty in Purifying the Final Product - Co-elution of the product with starting materials or byproducts. - Poor crystallization of the product.- Optimize the mobile phase for column chromatography; a gradient elution might be necessary. - For non-crystalline products, consider preparative HPLC for purification. - If the product is a solid, try different solvent systems for recrystallization.
Poor Solubility of Ferulic Acid - Inappropriate solvent choice.- Use a co-solvent system to improve solubility. - For enzymatic reactions in non-aqueous media, consider ionic liquids or deep eutectic solvents.
Synthesis and Handling of Ligustilide Derivatives
Problem Possible Cause(s) Suggested Solution(s)
Degradation of Ligustilide Starting Material or Product - Exposure to oxygen and light. - Presence of oxidizing agents.- Handle and store ligustilide and its derivatives under an inert atmosphere (e.g., argon or nitrogen).[3] - Protect reactions and stored compounds from light. - Use deoxygenated solvents for reactions and purification.
Low Yield of Synthetic Ligustilide Derivatives - Instability of the parent compound leading to multiple products. - Dimerization or polymerization of ligustilide.- Synthesize more stable analogues, such as ligusticum cycloprolactam (LIGc), to improve stability and bioavailability.[5] - Optimize reaction conditions to favor the desired product and minimize degradation.
Complex Mixture of Products - Isomerization and degradation of ligustilide during the reaction.- Carefully characterize the product mixture using techniques like UPLC-QTOF-MS and NMR to identify all components.[4] - Employ preparative HPLC for the separation of closely related isomers and degradation products.[3]
Difficulty in Removing Dimer Byproducts - Similar polarity to the desired monomeric product.- Some studies have shown that heating can decompose Z-ligustilide dimers back to the monomer, which could be a strategy prior to purification.[3] - Utilize high-resolution chromatographic techniques for separation.

Quantitative Data Summary

Table 1: Comparison of Synthesis Methods for Ferulic Acid Esters

DerivativeSynthesis MethodCatalystSolventTemp. (°C)TimeYield (%)Reference
Ethyl ferulateMicrowaveConc. H₂SO₄Ethanol883 min94
Lauryl ferulateEnzymatic (Lipase)Novozym 435Ionic Liquid/Hexane60-90.1[6]
Various Alkyl EstersConventional HeatingConc. H₂SO₄Corresponding AlcoholReflux8-28 h46-81

Table 2: Synthesis of Ferulic Acid Amides

DerivativeAmineCoupling MethodYield (%)Reference
Feruloyl-TyrosineTyrosineSolid-Phase Synthesis-[1]
Feruloyl-Valyl-TyrosineValyl-TyrosineSolid-Phase Synthesis-[1]
Simple AmideAmmoniaThionyl chloride activation-
Morpholine AmideMorpholineThionyl chloride activation-

Experimental Protocols

Protocol 1: Synthesis of Ferulic Acid Amides

This protocol is a general procedure for the synthesis of ferulic acid amides via an acid chloride intermediate.

Step 1: Formation of Ferulic Acid Chloride

  • To a solution of ferulic acid (1 equivalent) in a suitable solvent (e.g., THF), add thionyl chloride (1.1 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Remove the solvent under reduced pressure to obtain the crude ferulic acid chloride, which is often used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude ferulic acid chloride in an appropriate solvent (e.g., THF).

  • To this solution, add the desired amine (1.2 equivalents) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 equivalents) at 0°C.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ferulic acid amide.

Protocol 2: Solid-Phase Synthesis of Feruloyl-Tyrosine

This protocol outlines the synthesis of a ferulic acid-amino acid conjugate using solid-phase peptide synthesis (SPPS).[1]

Step 1: Resin Preparation

  • Start with Fmoc-Tyr(tBu)-Wang resin.

  • Swell the resin in DMF.

  • Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF.

Step 2: Coupling of Acetyl Ferulic Acid

  • Activate acetyl ferulic acid (prepared by reacting ferulic acid with acetic anhydride) using a suitable coupling agent (e.g., HBTU/HOBt/DIPEA) in DMF.

  • Add the activated acetyl ferulic acid solution to the deprotected resin.

  • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents.

Step 3: Cleavage and Deprotection

  • Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the crude product in cold diethyl ether.

  • Purify the product by preparative RP-HPLC.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating key signaling pathways modulated by Angelica sinensis derivatives and a general experimental workflow for their synthesis and evaluation.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Angelica sinensis Compound (e.g., Ferulic Acid, Ligustilide) reaction Chemical Modification (Esterification, Amidation, etc.) start->reaction purification Purification (Chromatography, Recrystallization) reaction->purification characterization Characterization (NMR, MS, HPLC) purification->characterization in_vitro In Vitro Assays (Enzyme Inhibition, Cell Viability) characterization->in_vitro Pure Derivative pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) in_vitro->pathway_analysis in_vivo In Vivo Models (Animal Studies) pathway_analysis->in_vivo Keap1_Nrf2_pathway Ferulic acid and its derivatives can activate the Nrf2 pathway by interfering with the Keap1-Nrf2 interaction, leading to increased expression of antioxidant genes. cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and promotes degradation Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3->Nrf2 Derivative Angelica sinensis Derivative Derivative->Keap1 Inhibition ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Genes Transcription

References

Technical Support Center: Optimizing Dosage for In Vivo Studies of Angelica sinensis Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angelica sinensis compounds in in vivo studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Solubility of Lipophilic Compounds (e.g., Z-ligustilide, n-butylidenephthalide) These compounds are oily and poorly soluble in aqueous solutions.- Vehicle Selection: Use a vehicle appropriate for lipophilic compounds. Common options include: - Corn oil or sesame oil. - A mixture of DMSO, PEG300, Tween 80, and saline. A common ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. For sensitive animal models, the DMSO concentration can be reduced to 2%.[1] - Preparation: First, dissolve the compound in a small amount of an organic solvent like DMSO or ethanol. Then, slowly add the co-solvent (e.g., PEG300) and vehicle (e.g., saline or corn oil) while vortexing to create a stable emulsion or solution.[1]
Inconsistent or Unexpected Experimental Results - Animal Stress: Improper handling or administration techniques can cause stress, affecting physiological responses. - Compound Instability: Some compounds may degrade if not stored or handled properly. - Dosage Miscalculation: Errors in calculating the dose based on animal weight.- Acclimatization and Handling: Ensure animals are properly acclimatized to the experimental conditions and handled gently to minimize stress. For oral gavage, use appropriately sized feeding needles and proper technique to avoid injury and distress.[2] - Proper Storage: Store compounds according to the manufacturer's instructions, typically in a cool, dark, and dry place. Prepare fresh solutions for each experiment if stability is a concern. - Accurate Dosing: Calibrate scales regularly and weigh each animal before dosing to ensure accurate dose administration.
Adverse Effects in Animals (e.g., Lethargy, Weight Loss) - High Dosage: The administered dose may be approaching toxic levels. - Vehicle Toxicity: The vehicle itself may be causing adverse effects, especially at high volumes or concentrations. - Compound-Specific Effects: Some compounds may have inherent side effects.- Dose-Response Study: Conduct a pilot dose-response study to determine the optimal therapeutic window and identify any potential toxicity. - Toxicity Data: Consult available toxicity data. For instance, the No-Observed-Adverse-Effect Level (NOAEL) for an Angelica sinensis extract in rats has been reported as 2000 mg/kg/day.[3] - Vehicle Control: Always include a vehicle control group to differentiate between the effects of the compound and the vehicle. - Monitor Animal Health: Closely monitor animals for any signs of distress, and adjust the dosage or protocol if necessary.
Difficulty in Preparing Polysaccharide Solutions Angelica sinensis polysaccharides can be difficult to dissolve and may form viscous solutions.- Extraction and Purification: Polysaccharides are typically extracted with hot water and precipitated with ethanol.[4][5] The purity and molecular weight of the polysaccharide fraction can affect its solubility and bioactivity.[4] - Dissolution: Dissolve the polysaccharide powder in saline or water with gentle heating and stirring. Avoid vigorous shaking, which can introduce air bubbles and increase viscosity. - Filtration: For intravenous administration, filter the solution through a 0.22 µm filter to sterilize and remove any undissolved particles.

Frequently Asked Questions (FAQs)

1. What are the main active compounds in Angelica sinensis and their general properties?

The primary active compounds in Angelica sinensis include:

  • Ferulic Acid: A phenolic acid with antioxidant and anti-inflammatory properties.[6]

  • Z-ligustilide: A phthalide compound known for its neuroprotective, anti-inflammatory, and anti-cancer effects.[6]

  • n-Butylidenephthalide: Another phthalide with anti-inflammatory, anti-cancer, and anti-cardiovascular properties.[6]

  • Angelica sinensis Polysaccharides (ASPs): These have immunomodulatory, anti-tumor, and hematopoietic effects.[7]

2. What are the recommended dosage ranges for in vivo studies?

Dosage can vary significantly depending on the compound, animal model, and desired therapeutic effect. The following tables provide a summary of reported dosages.

Dosage of Angelica sinensis Extracts
Animal ModelConditionDosageAdministration RouteReference
RatsOvariectomy-induced bone loss30, 100, and 300 mg/kg/dayOral gavage[8]
RatsChronic unpredictable mild stress (depression)1 g/kgOral gavage[9]
MicePhysical fatigue0.41 and 2.05 g/kg/dayOral gavage[10]
RatsGlobal cerebral ischemia0.25, 0.5, and 1 g/kgIntragastric[11]
Dosage of Individual Compounds
CompoundAnimal ModelConditionDosageAdministration RouteReference
Ferulic Acid RatsBlood deficiency6.48-7.35 mg/kgOral[12]
Z-ligustilide RatsDiabetic retinopathy10 mg/kgIntraperitoneal injection[13]
n-Butylidenephthalide Rats & MiceGlioblastoma500 mg/kgSubcutaneous injection[14]

3. What is the pharmacokinetic profile of the key compounds?

Pharmacokinetic parameters can be influenced by the administration route, vehicle, and animal model.

Pharmacokinetics of Ferulic Acid in Rats (Oral Administration)
ParameterValueReference
Tmax (Time to maximum concentration) ~0.25 - 0.78 hours[15][16]
Cmax (Maximum concentration) 15.27 - 18.38 µg/mL[16]
t1/2 (Half-life) ~0.11 - 0.35 hours[16]

4. What are the known toxicities and side effects?

  • Acute Toxicity: The LD50 for an Angelica sinensis root extract in mice has been reported as 100 g/kg. For ferulic acid and 3-butylidenephthalide, the LD50 is greater than 857 mg/kg.[17]

  • Subchronic Toxicity: A 13-week oral toxicity study in rats showed a No-Observed-Adverse-Effect Level (NOAEL) for an Angelica gigas (a related species) extract of over 2000 mg/kg/day.[3]

  • Potential Side Effects: High doses of Angelica sinensis may cause photosensitivity, and due to its coumarin content, it may have anticoagulant effects, potentially interacting with blood-thinning medications.[18][19]

Experimental Protocols

Oral Gavage Administration of Angelica sinensis Extract
  • Preparation of Dosing Solution:

    • Weigh the required amount of Angelica sinensis extract based on the desired dosage and the number of animals.

    • Suspend the extract in distilled water or saline. For a 1 g/kg dose in a 25g mouse, you would prepare a solution of 10 mg/mL and administer 0.25 mL.

  • Animal Handling and Administration:

    • Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent movement.

    • Measure the appropriate length for gavage needle insertion (from the corner of the mouth to the last rib).

    • Carefully insert the gavage needle into the esophagus, avoiding the trachea.

    • Slowly administer the solution.

    • Monitor the animal for any signs of distress after administration.

Intraperitoneal Injection of Z-ligustilide
  • Preparation of Dosing Solution:

    • Z-ligustilide is an oily substance. For a 10 mg/kg dose in a 250g rat, you will need 2.5 mg of Z-ligustilide.

    • Dissolve the Z-ligustilide in a suitable vehicle, such as a 3% solution of polysorbate 80 (Tween 80) in saline.[13] Ensure the final volume for injection is appropriate for the animal's size (e.g., 0.5-1 mL for a rat).

  • Animal Handling and Administration:

    • Gently restrain the rat, exposing the lower abdominal quadrant.

    • Lift the hind legs to allow the abdominal organs to shift forward.

    • Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder.

    • Aspirate to ensure no fluid is drawn back, indicating you have not entered a blood vessel or organ.

    • Slowly inject the solution.

Signaling Pathway and Experimental Workflow Diagrams

NF-κB Signaling Pathway Inhibition by Angelica sinensis Compounds

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_complex NF-κB Complex NFkB_p65 NF-κB (p65) NFkB_p65_n NF-κB (p65) NFkB_p65->NFkB_p65_n Translocation NFkB_p50 NF-κB (p50) NFkB_p50->NFkB_p65_n Translocation NFkB_p50_n NF-κB (p50) DNA DNA NFkB_p65_n->DNA Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Inflammatory_Genes Angelica Angelica sinensis (Polysaccharides, Ligustilide) Angelica->IKK Inhibition Angelica->IkB Inhibition of Degradation

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by Angelica sinensis compounds.[12][16]

Nrf2 Signaling Pathway Activation by Angelica sinensis Compounds

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nrf2_Keap1->Nrf2 Dissociation ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Angelica Angelica sinensis (Polysaccharides, Fermented Extract) Angelica->Nrf2_Keap1 Promotes Dissociation Oxidative_Stress Oxidative Stress Oxidative_Stress->Nrf2_Keap1 Promotes Dissociation

Caption: Activation of the Nrf2 antioxidant signaling pathway by Angelica sinensis compounds.[11][15]

General Experimental Workflow for In Vivo Studies

Experimental_Workflow Animal_Model 1. Animal Model Selection (e.g., MCAO for stroke, OVX for osteoporosis) Acclimatization 2. Acclimatization (Typically 1 week) Animal_Model->Acclimatization Grouping 3. Random Grouping (Control, Vehicle, Treatment Groups) Acclimatization->Grouping Dosing 4. Dosing Administration (Oral gavage, IP injection, etc.) Grouping->Dosing Monitoring 5. Monitoring (Body weight, clinical signs) Dosing->Monitoring Endpoint 6. Endpoint Analysis (Behavioral tests, tissue collection) Monitoring->Endpoint Data_Analysis 7. Data Analysis (Statistical analysis) Endpoint->Data_Analysis

Caption: A generalized workflow for conducting in vivo studies with Angelica sinensis compounds.

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Angelica sinensis and Angelica gigas

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angelica sinensis (Oliv.) Diels, commonly known as "Danggui" or "Dong Quai," and Angelica gigas Nakai, or "Korean Angelica," are two closely related but distinct species within the Apiaceae family. Both have been staples in traditional medicine for centuries, primarily in China and Korea, respectively. A. sinensis is traditionally revered for its role in enriching the blood, promoting circulation, and treating gynecological disorders.[1][2] In contrast, A. gigas has been utilized as a sedative, a blood tonic agent, and for its analgesic properties.[3] While often used for similar broad purposes, their distinct phytochemical profiles lead to significant differences in their primary bioactive properties and therapeutic potentials. This guide provides an objective comparison of their bioactivities, supported by experimental data, to inform research and drug development.

Phytochemical Composition: A Tale of Two Profiles

The primary driver of the differential bioactivities between the two species is their unique chemical composition. A. sinensis is rich in polysaccharides, ferulic acid, and Z-ligustilide, whereas A. gigas is distinguished by a high concentration of pyranocoumarin derivatives, particularly decursin and its isomer, decursinol angelate.[4][5]

Table 1: Comparison of Major Bioactive Compounds

Compound ClassAngelica sinensisAngelica gigasKey Bioactivities
Phthalides Z-ligustilide , ButylidenephthalideLow concentrationsAnti-inflammatory, Antispasmodic, Neuroprotective, Anti-platelet aggregation[2][6]
Organic Acids Ferulic Acid Low concentrationsAntioxidant, Anti-inflammatory, Anti-platelet aggregation[2][6]
Polysaccharides Angelica sinensis Polysaccharides (ASP) Not a primary componentImmunomodulatory, Hematopoietic, Anti-tumor, Hepatoprotective[7][8][9]
Pyranocoumarins Low to negligible concentrationsDecursin , Decursinol Angelate Anti-cancer, Neuroprotective, Anti-inflammatory, Anti-angiogenic[3][10][11]
Simple Coumarins PresentNodakenin , Umbelliferone, ScopoletinAnti-allergic, Neuroprotective, Anti-inflammatory[5][12]

Comparative Bioactivity Analysis

The differences in chemical constituents translate directly to varied pharmacological effects. While both species exhibit a spectrum of activities, their potencies in specific therapeutic areas differ significantly.

Table 2: Summary of Comparative Pharmacological Effects

BioactivityAngelica sinensisAngelica gigasKey Mechanisms & Notes
Anti-Cancer Moderate activity, primarily attributed to polysaccharides and butylidenephthalide.[6][7]Potent activity , primarily driven by decursin and decursinol angelate .[11][13]A. gigas compounds induce apoptosis via modulation of PI3K/Akt and Bcl-2/Bax pathways and inhibit tumor growth in xenograft models.[11]
Neuroprotection Demonstrated effects, often linked to Z-ligustilide and ferulic acid improving microcirculation.[2]Strong evidence , with decursin and decursinol showing significant protection against neuronal damage.[3]A. gigas extracts and compounds reduce brain infarction, inhibit microglia activation, and may offer benefits for neurodegenerative diseases.[3][14]
Cardiovascular Extensively documented . Promotes blood circulation, reduces platelet aggregation, and protects against ischemia.[2][15][16][17]Moderate effects reported.A. sinensis constituents like ferulic acid and Z-ligustilide are key. They inhibit ADP-induced platelet aggregation and improve microcirculation.[2]
Anti-Inflammatory Significant activity from ferulic acid and polysaccharides.[6][8]Potent activity from decursin and decursinol angelate.[5]Both species inhibit pro-inflammatory cytokines like TNF-α and IL-6, but through different primary compounds.[18]
Immunomodulation Primary activity driven by Angelica sinensis Polysaccharides (ASP).[7][9]Documented immunomodulatory effects, with some extracts undergoing clinical trials.[5]ASP is known to enhance immune function, a key traditional use of A. sinensis.[7]
Hematopoiesis A cornerstone of its traditional use ("blood tonic"), supported by modern studies on ASP.[7][8]Also used traditionally as a blood tonic agent.[3]A. sinensis polysaccharides can improve hematopoietic function by increasing red blood cells, white blood cells, and hemoglobin.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key bioactivity assays cited in the literature.

In Vivo Anti-Tumor Activity of Decursin (A. gigas)
  • Objective: To evaluate the effect of decursin on tumor growth in a mouse xenograft model.[13]

  • Animal Model: Male ICR mice or nude mice for xenografts.[11][13]

  • Tumor Cell Inoculation: Sarcoma-180 or other cancer cells (e.g., gastric, hepatocellular) are implanted subcutaneously, intraperitoneally, or orally to establish tumors.[11][13]

  • Treatment Protocol:

    • Once tumors are established, mice are randomized into control and treatment groups.

    • The treatment group receives decursin (e.g., 50-100 mg/kg) administered intraperitoneally (i.p.) or via other appropriate routes daily for a specified period (e.g., 9-14 days).[13]

    • The control group receives a vehicle solution.

  • Data Collection & Analysis:

    • Tumor volume and weight are measured at regular intervals and at the end of the study.

    • Animal body weight and survival rates are monitored.

    • Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor size and survival between groups.

Anti-Platelet Aggregation Assay for A. sinensis
  • Objective: To measure the inhibitory effect of A. sinensis extracts or compounds on platelet aggregation.[2]

  • Model: In vivo rat model.

  • Protocol:

    • Rats are administered A. sinensis extract (e.g., 20 g/kg) or a specific compound like sodium ferulate (0.2 g/kg, i.v.) or Z-ligustilide (10-40 mg/kg, p.o.).[2]

    • Blood is drawn to prepare platelet-rich plasma (PRP).

    • An aggregating agent, such as adenosine diphosphate (ADP) or collagen, is added to the PRP to induce aggregation.

    • Platelet aggregation is measured using an aggregometer, which records the change in light transmittance through the PRP suspension as platelets clump together.

  • Analysis: The percentage of inhibition is calculated by comparing the maximal aggregation in the treatment group to the control group. For example, a 0.1 g/kg dose of sodium ferulate was found to reduce collagen-induced platelet aggregation by 81%.[2]

Neuroprotection in a Focal Cerebral Ischemia Model (A. gigas)
  • Objective: To assess the protective effects of an A. gigas extract against stroke-induced brain damage.[3]

  • Animal Model: Rats subjected to transient middle cerebral artery occlusion (MCAO) to induce focal cerebral ischemia.

  • Protocol:

    • The MCAO procedure is performed to temporarily block blood flow to a region of the brain.

    • An aqueous extract of A. gigas is administered to the treatment group, typically before or after the ischemic event.

    • After a reperfusion period (e.g., 24 hours), animals are euthanized.

  • Analysis:

    • Infarct Volume: Brains are sectioned and stained (e.g., with TTC stain) to visualize and quantify the volume of infarcted (damaged) tissue.

    • Neurological Deficit: Behavioral tests are conducted to score neurological function.

    • Histology: Brain sections are analyzed via immunohistochemistry to assess neuronal death, blood-brain barrier permeability, and the activation of microglia and astrocytes.[3]

Visualizations: Pathways and Workflows

Signaling Pathways

Decursin from A. gigas exerts potent anti-cancer effects by modulating critical cell signaling pathways, notably inducing apoptosis.

G cluster_0 Decursin (from A. gigas) cluster_1 Cellular Signaling Cascade cluster_2 Mitochondrial Apoptosis Pathway Decursin Decursin PI3K PI3K Decursin->PI3K Inhibits Bcl2 Bcl-2 (Anti-apoptotic) Decursin->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Decursin->Bax Upregulates Akt Akt PI3K->Akt Activates Akt->Bcl2 Activates Mito Mitochondria Bcl2->Mito Inhibits Permeability Bax->Mito Promotes Permeability CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Decursin-induced apoptosis signaling pathway in cancer cells.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study comparing the anti-tumor efficacy of plant extracts.

G A Tumor Cell Culture (e.g., Sarcoma-180) C Subcutaneous Tumor Inoculation A->C B Animal Model (e.g., Male ICR Mice) B->C D Tumor Growth (to palpable size) C->D E Randomization into Groups (Control, A. sinensis, A. gigas) D->E F Daily Intraperitoneal (i.p.) Treatment for 9-14 Days E->F G Monitor Tumor Volume, Body Weight, Survival F->G H Endpoint: Sacrifice & Tumor Excision G->H I Data Analysis (Tumor Weight, Survival Rate) H->I J Statistical Comparison I->J

Caption: Experimental workflow for an in vivo anti-tumor study.

Conclusion

While both Angelica sinensis and Angelica gigas hold significant therapeutic promise, their bioactivities are not interchangeable. A. sinensis distinguishes itself through the potent hematopoietic, immunomodulatory, and cardiovascular effects of its polysaccharides and phthalides.[2][7] Conversely, A. gigas is a powerful source of the pyranocoumarins decursin and decursinol angelate, which drive its notable anti-cancer and neuroprotective activities.[3][11] For researchers and drug development professionals, understanding these distinct phytochemical and pharmacological profiles is paramount for targeted therapeutic applications, ensuring that the correct species is selected for the desired biological outcome. Further head-to-head comparative studies are warranted to fully elucidate their mechanisms and clinical potential.

References

Unveiling the Anti-Cancer Potential of Angelica sinensis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Angelica sinensis, a perennial herb native to China, has long been a staple in traditional medicine. In recent years, its extracts have garnered significant attention within the scientific community for their potential anti-cancer properties. This guide provides a comprehensive comparison of the anti-cancer effects of various extracts of Angelica sinensis, benchmarking their performance against established chemotherapy agents. Through a meticulous presentation of experimental data, detailed protocols, and visual representations of molecular pathways, this document aims to equip researchers with the critical information needed to advance the validation and development of Angelica sinensis-derived anti-cancer therapies.

Comparative Efficacy of Angelica sinensis Extracts and Chemotherapeutic Agents

The anti-proliferative effects of bioactive compounds from Angelica sinensis, such as n-butylidenephthalide (BP) and Z-ligustilide, have been evaluated across a spectrum of cancer cell lines. The following tables summarize their half-maximal inhibitory concentrations (IC50), providing a quantitative comparison against standard chemotherapeutic drugs.

Table 1: IC50 Values of n-Butylidenephthalide (BP) from Angelica sinensis in Various Cancer Cell Lines

Cell LineCancer TypeIC50 of BP (µg/mL) after 48h
DBTRG-05MGGlioblastoma15-67[1]
RG2Glioblastoma15-67[1]
NeuroblastomaNeuroblastoma15-67[1]
Lung CancerLung Cancer15-67[1]
MelanomaMelanoma15-67[1]
TeratomaTeratoma15-67[1]
LeukemiaLeukemia15-67[1]
Breast CancerBreast Cancer15-67[1]
Hepatocellular CarcinomaLiver Cancer15-67[1]
KURAMOCHI (ALDH+)Ovarian Cancer317.2[2]
OVSAHOOvarian Cancer61.1[2]
MDA-MB-231Breast Cancer46.7[3]
MCF-7Breast Cancer77.4[3]
HT-29Colorectal Adenocarcinoma73.91 (BP alone)[4]
CT26Mouse Colorectal Adenocarcinoma47.87 (BP alone)[4]

Note: In some studies, BP was encapsulated in a lipopolyplex (BP/LPPC), which significantly lowered the IC50 values, indicating enhanced delivery and efficacy. For instance, the IC50 of BP/LPPC in HT-29 and CT26 cells was 9.61 µg/mL and 11.01 µg/mL, respectively[4].

Table 2: IC50 Values of Standard Chemotherapeutic Drugs in Various Cancer Cell Lines

DrugCell LineCancer TypeIC50
OxaliplatinHT29Colon Cancer0.33 µg/mL (24h)[5]
OxaliplatinWiDrColon Cancer0.13 µg/mL (24h)[5]
OxaliplatinSW620Colon Cancer1.13 µg/mL (24h)[5]
OxaliplatinLS174TColon Cancer0.19 µg/mL (24h)[5]
OxaliplatinHCT116 WTColorectal Cancer19 µM (1h)[6]
OxaliplatinHCT116 CHK2 KOColorectal Cancer14 µM (1h)[6]
CarmustineDBTRG-05MGGlioblastoma55 to >100 µg/mL[7]
TaxolDBTRG-05MGGlioblastoma61.0 µg/mL[7]

Table 3: Apoptosis Induction by Z-Ligustilide from Angelica sinensis

Cell LineTreatmentApoptosis Rate
MCF-7Z-Ligustilide (50 µg/ml, 48h)98.3%[8]
MCF-7Z-Ligustilide (100 µg/ml, 72h)97.4%[8]
A549/DDP (cisplatin-resistant)Z-ligustilide + CisplatinSignificantly increased vs. either compound alone[9]
H460/DDP (cisplatin-resistant)Z-ligustilide + CisplatinSignificantly increased vs. either compound alone[9]

Key Signaling Pathways Modulated by Angelica sinensis Extracts

Angelica sinensis extracts exert their anti-cancer effects by modulating several critical signaling pathways involved in cell proliferation, survival, and apoptosis. The two primary pathways identified are the mTOR and p53 pathways.

mTOR_Pathway Angelica sinensis (BP) Angelica sinensis (BP) REDD1 REDD1 Angelica sinensis (BP)->REDD1 induces expression mTORC1 mTORC1 REDD1->mTORC1 inhibits Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation p53_Pathway Angelica sinensis Extract Angelica sinensis Extract p53 p53 Angelica sinensis Extract->p53 activates p21 p21 p53->p21 upregulates Apoptosis Apoptosis p53->Apoptosis CDK CDK p21->CDK inhibits Rb Phosphorylation Rb Phosphorylation CDK->Rb Phosphorylation inhibits Cell Cycle Arrest (G0/G1) Cell Cycle Arrest (G0/G1) Rb Phosphorylation->Cell Cycle Arrest (G0/G1) Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Culture Treatment Treatment with Angelica sinensis Extract Cell_Culture->Treatment MTT_Assay MTT Assay (Cell Viability) Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis) Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Data_Interpretation Data Interpretation and Conclusion Western_Blot->Data_Interpretation Xenograft_Model Xenograft Mouse Model (Tumor Implantation) In_Vivo_Treatment In Vivo Treatment Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Data_Analysis Data Analysis (Tumor Growth Inhibition) Tumor_Measurement->Data_Analysis Data_Analysis->Data_Interpretation

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Angelica sinensis Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), two common analytical methods for the quantitative determination of key bioactive compounds in Angelica sinensis. The focus of this comparison is on ferulic acid and Z-ligustilide, two of the most significant chemical markers for the quality control of this important medicinal plant.

Comparative Analysis of HPLC and UPLC Methods

The selection of an appropriate analytical method is critical for the accurate quantification of phytochemicals in herbal medicines. Both HPLC and UPLC are powerful techniques, with UPLC generally offering faster analysis times and higher resolution due to the use of smaller particle size columns. The following table summarizes the performance parameters of HPLC and UPLC methods for the analysis of ferulic acid and Z-ligustilide, compiled from various validation studies.

ParameterHPLCUPLC-PDA
Analyte Ferulic AcidFerulic Acid
Linearity (r²) > 0.999> 0.997[1]
Linearity Range 0.02 - 0.2 mg/mL0.005–2 mg/mL[1]
Recovery (%) 95.39%–114.99%[2]99.6% ± 2.1%[1]
Precision (RSD%) < 5%[2]Not explicitly stated
Limit of Detection (LOD) Not explicitly stated0.701–3.268 μg/mL[1]
Limit of Quantification (LOQ) Not explicitly stated2.106–9.813 μg/mL[1]
Analyte Z-LigustilideZ-Ligustilide
Linearity (r²) > 0.999> 0.997[1]
Linearity Range 0.01 - 0.5 mg/mL0.01–0.3 mg/mL[1]
Recovery (%) 90.69%–106.38%[2]Not explicitly stated
Precision (RSD%) < 5%[2]Not explicitly stated
Limit of Detection (LOD) Not explicitly stated0.701–3.268 μg/mL[1]
Limit of Quantification (LOQ) Not explicitly stated2.106–9.813 μg/mL[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are representative experimental protocols for the HPLC and UPLC analysis of Angelica sinensis compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is suitable for the simultaneous determination of multiple components in Angelica sinensis.

1. Instrumentation and Chromatographic Conditions:

  • System: High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using Acetonitrile (A) and an aqueous solution of 1% acetic acid (B). A typical gradient might be: 0–18 min, 19% A; 18–60 min, 19%–100% A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 320 nm for ferulic acid and 280 nm for ligustilide.

  • Injection Volume: 10 µL.

2. Preparation of Standard Solutions:

  • Accurately weigh reference standards of ferulic acid and Z-ligustilide.

  • Dissolve in methanol to prepare stock solutions of known concentrations.

  • Prepare a series of working standard solutions by diluting the stock solutions with methanol to establish a calibration curve.

3. Preparation of Sample Solutions:

  • Accurately weigh about 1.0 g of powdered Angelica sinensis root.

  • Add 10 mL of methanol and sonicate for 60 minutes at 50°C.

  • Filter the solution through a 0.45-µm membrane filter.

  • Repeat the extraction process twice more with fresh methanol.

  • Combine the filtrates and concentrate to a final volume of 10 mL.

Ultra-Performance Liquid Chromatography (UPLC-PDA) Protocol

This method offers a more rapid analysis for the quantification of key compounds in Angelica sinensis.

1. Instrumentation and Chromatographic Conditions:

  • System: Ultra-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.

  • Column: UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using 1% formic acid in water (A) and acetonitrile (B). A typical gradient might be: 0–10 min, 5–12% B; 10–15 min, 12–20% B; 15–20 min, 20–100% B.

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40°C.

  • Detection Wavelength: 325 nm.[1]

  • Injection Volume: 2 µL.[1]

2. Preparation of Standard Solutions:

  • Follow the same procedure as for the HPLC method to prepare stock and working standard solutions of ferulic acid and Z-ligustilide.

3. Preparation of Sample Solutions:

  • Aqueous extraction is often used for UPLC analysis.

  • Accurately weigh the powdered Angelica sinensis sample.

  • Add a specific volume of water and extract using methods such as sonication or reflux.

  • Centrifuge the extract and filter the supernatant through a 0.22-µm filter before injection.

Visualization of Cross-Validation Workflow

The following diagram illustrates a general workflow for the cross-validation of analytical methods, ensuring the reliability and comparability of results obtained from different techniques.

CrossValidationWorkflow start Define Analytical Requirements method_dev_hplc HPLC Method Development & Optimization start->method_dev_hplc method_dev_uplc UPLC Method Development & Optimization start->method_dev_uplc validation_hplc HPLC Method Validation method_dev_hplc->validation_hplc validation_uplc UPLC Method Validation method_dev_uplc->validation_uplc parameters Validation Parameters: - Linearity & Range - Accuracy & Precision - LOD & LOQ - Specificity - Robustness validation_hplc->parameters sample_analysis Analysis of the Same Sample Set by Both Methods validation_hplc->sample_analysis validation_uplc->parameters validation_uplc->sample_analysis data_comparison Statistical Comparison of Results (e.g., t-test, Bland-Altman) sample_analysis->data_comparison conclusion Conclusion on Method Equivalence/Interchangeability data_comparison->conclusion

References

A Comparative Analysis of Z-Ligustilide and Other Phthalides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth comparison of the biological activities of Z-ligustilide against other prominent phthalides, supported by available experimental data and detailed methodologies.

This guide provides a comparative overview of Z-ligustilide and other significant phthalides, including Senkyunolide I, Senkyunolide A, Butylidenephthalide, and Neocnidilide. Phthalides, a class of aromatic lactones, are predominantly found in medicinal plants such as Angelica sinensis (Danggui) and Ligusticum chuanxiong (Chuanxiong). They are recognized for a wide spectrum of pharmacological activities, making them a subject of intense research in drug development. This document aims to furnish researchers, scientists, and drug development professionals with a comparative analysis of their neuroprotective, anti-inflammatory, and anticancer properties, based on available scientific literature.

Chemical Structures and Sources

Phthalides share a common bicyclic core structure, with variations in their side chains influencing their biological effects.

PhthalideChemical StructurePrimary Sources
Z-Ligustilide C12H14O2Angelica sinensis, Ligusticum chuanxiong[1]
Senkyunolide I C12H14O3Ligusticum chuanxiong, Angelica sinensis[2]
Senkyunolide A C12H12O2Ligusticum chuanxiong, Angelica sinensis
Butylidenephthalide C12H12O2Angelica sinensis
Neocnidilide C12H14O2Cnidium officinale

Comparative Biological Performance

While direct head-to-head comparative studies across a wide range of phthalides are limited, existing research provides valuable insights into their relative efficacy in various biological assays. Notably, Senkyunolide I, a major metabolite of Z-ligustilide, is reported to exhibit superior stability, solubility, safety, bioavailability, and brain accessibility compared to its precursor[3][4].

Neuroprotective Effects

Phthalides have demonstrated significant potential in protecting neuronal cells from damage, a crucial aspect in the research of neurodegenerative diseases and ischemic stroke.

Table 1: Comparative Neuroprotective Activity of Phthalides

CompoundAssayModelConcentrationEffectReference
Z-Ligustilide Infarct Volume ReductionTransient forebrain cerebral ischemia in mice20 mg/kg88.2% reduction in infarct volume[5][6]
Senkyunolide I Cell ViabilityGlutamate-induced injury in Neuro2a cellsNot specifiedIncreased cell viability[7]
Senkyunolide H Cell ViabilityOxygen-glucose deprivation/reoxygenation in PC12 cells100 μMIncreased cell viability[8]
Z-Butylidenephthalide Inhibition of NeurotoxicityGlutamate-induced injury in SH-SY5Y cells10 µM17.0% inhibition[5]
Anti-inflammatory Activity

The anti-inflammatory properties of phthalides are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.

Table 2: Comparative Anti-inflammatory Activity of Phthalides

CompoundAssayModelIC50 ValueReference
Z-Ligustilide Nitric Oxide (NO) Production InhibitionLPS-stimulated RAW 264.7 macrophages8.45 µM - 32.3 µM[7]
Senkyunolide I Not specifiedNot specifiedData not available
Senkyunolide A Not specifiedNot specifiedData not available
Butylidenephthalide Not specifiedNot specifiedData not available
Neocnidilide Not specifiedNot specifiedData not available
Anticancer Activity

Several phthalides have been investigated for their cytotoxic effects on various cancer cell lines, demonstrating their potential as anticancer agents.

Table 3: Comparative Anticancer Activity of Phthalides

CompoundCell LineAssayIC50 ValueReference
Z-Ligustilide HCT116 (Colon Cancer)MTT Assay~24.4 µg/ml (viability reduction)[3]
A549 (Lung Cancer)CCK-8 Assay>120 µM (viability reduction < 10%)[9]
MCF-7 (Breast Cancer)MTT Assay50-200 mg/ml (viability reduction)[10]
Senkyunolide I Not specifiedNot specifiedData not available
Senkyunolide A Not specifiedNot specifiedData not available
Butylidenephthalide Not specifiedNot specifiedData not available
Neocnidilide Not specifiedNot specifiedData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in this guide.

Neuroprotective Activity Assay: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from glutamate-induced cell death.

1. Cell Culture and Seeding:

  • Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment and Glutamate Challenge:

  • Prepare stock solutions of the test phthalides in dimethyl sulfoxide (DMSO).

  • Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 1-2 hours).

  • Induce excitotoxicity by adding glutamate to a final concentration of 8 mM.

3. Assessment of Cell Viability (MTT Assay):

  • After a 12-hour co-treatment with the compound and glutamate, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well (final concentration 0.5 mg/mL).

  • Incubate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals by adding 100 µL of DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Anti-inflammatory Activity Assay: LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the inhibitory effect of compounds on the production of nitric oxide, a key inflammatory mediator.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

2. Compound Treatment and LPS Stimulation:

  • Pre-treat the cells with different concentrations of the phthalides for 1 hour.

  • Stimulate inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

3. Measurement of Nitric Oxide Production (Griess Assay):

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

Anticancer Activity Assay: MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

1. Cell Culture and Seeding:

  • Culture the desired cancer cell lines (e.g., HCT-116, A549) in their appropriate growth medium.

  • Seed the cells in a 96-well plate at a suitable density (e.g., 5 x 10^3 cells/well) and incubate for 24 hours.

2. Compound Treatment:

  • Treat the cells with a range of concentrations of the test phthalides for a specified duration (e.g., 24, 48, or 72 hours).

3. Cell Viability Assessment:

  • Following treatment, add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then determined.

Signaling Pathways and Mechanisms of Action

The biological effects of phthalides are mediated through their interaction with various cellular signaling pathways. Z-ligustilide, in particular, has been shown to modulate key pathways involved in inflammation and neuroprotection.

Anti-inflammatory Signaling of Z-Ligustilide

Z-ligustilide exerts its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes activates transcription Z_Ligustilide Z-Ligustilide Z_Ligustilide->IKK inhibits Z_Ligustilide->MAPK_pathway inhibits MAPK_pathway->Nucleus

Anti-inflammatory signaling pathway of Z-ligustilide.
Neuroprotective Signaling of Z-Ligustilide

The neuroprotective effects of Z-ligustilide are partly mediated through the activation of the Nrf2 antioxidant response pathway.

Neuroprotective_Pathway Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 induces conformational change Z_Ligustilide Z-Ligustilide Z_Ligustilide->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to Experimental_Workflow start Start phthalide_prep Prepare Phthalide Stock Solutions start->phthalide_prep treatment Treat Cells with Phthalides & Inducers (e.g., Glutamate, LPS) phthalide_prep->treatment cell_culture Cell Culture (e.g., SH-SY5Y, RAW 264.7, HCT-116) cell_culture->treatment assay Perform Assays (MTT, Griess, etc.) treatment->assay data_acq Data Acquisition (Absorbance Measurement) assay->data_acq analysis Data Analysis (IC50, % Inhibition) data_acq->analysis comparison Comparative Analysis of Phthalide Activity analysis->comparison end End comparison->end

References

Angelica Sinensis vs. Conventional Drugs: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the therapeutic potential of traditional medicines in comparison to established pharmacological agents is crucial for innovation. This guide provides a detailed, evidence-based comparison of Angelica sinensis, a prominent herb in traditional Chinese medicine, with conventional drugs in the treatment of aplastic anemia. Due to a lack of direct head-to-head clinical trials, this comparison is based on preclinical data for Angelica sinensis and established clinical data for conventional therapies. Furthermore, a brief overview of the evidence for menopausal symptoms and ischemic stroke is provided, highlighting the need for more direct comparative research in these areas.

Aplastic Anemia: A Focus on Hematopoiesis

Aplastic anemia is a rare and serious condition where the bone marrow fails to produce enough new blood cells. Conventional treatment focuses on immunosuppression and stimulating residual hematopoietic stem cells. Angelica sinensis, particularly its polysaccharide component (ASP), has been investigated for its hematopoietic properties.

Mechanism of Action

Angelica sinensis Polysaccharide (ASP): Preclinical studies suggest that ASP exerts its hematopoietic effects through several mechanisms:

  • Inhibition of Apoptosis: ASP appears to protect hematopoietic stem and progenitor cells (HSPCs) from apoptosis by regulating the Bcl-2/Bax ratio and inhibiting caspase-3 and caspase-9 expression.[1]

  • Immune Regulation: ASP has been shown to modulate the immune response by adjusting the ratio of regulatory T cells (Tregs) to T helper 17 (Th17) cells and reducing levels of pro-inflammatory cytokines like IL-17A.[2]

  • Signaling Pathway Modulation: The PI3K/AKT signaling pathway is implicated in the pro-hematopoietic and pro-thrombopoietic effects of ASP.[1]

Conventional Drugs:

  • Immunosuppressive Therapy (IST): Drugs like anti-thymocyte globulin (ATG) and cyclosporine work by suppressing the autoimmune response that targets and destroys hematopoietic stem cells. ATG depletes T-lymphocytes, while cyclosporine inhibits T-cell activation.

  • Hematopoietic Growth Factors: Agents such as epoetin alfa and filgrastim are recombinant forms of endogenous proteins that stimulate the production of specific blood cell lineages. Epoetin alfa stimulates erythropoiesis (red blood cell production), while filgrastim stimulates the production of neutrophils (a type of white blood cell).

Data Presentation

The following tables summarize the available quantitative data for Angelica sinensis polysaccharide (preclinical) and conventional drugs (clinical) in the context of aplastic anemia.

Table 1: Comparison of Efficacy in Aplastic Anemia

TreatmentEvidence LevelKey Efficacy MetricsSource
Angelica sinensis Polysaccharide (ASP) Preclinical (Animal Models)- Increased white blood cell, red blood cell, and platelet counts.- Increased bone marrow nucleated cell counts.- Improved viability of Lin-Sca-1+c-Kit+ (LSK) populations.[1]
Immunosuppressive Therapy (ATG + Cyclosporine) Clinical- Hematologic response rate of 60-65%.- Complete response rate of <10%.
IST + Eltrombopag Clinical- Hematologic response rate of ~80%.- Complete response rate of ~40%.
Epoetin Alfa Clinical- Primarily increases red blood cell counts and hemoglobin levels.
Filgrastim Clinical- Primarily increases neutrophil counts.

Disclaimer: The data for Angelica sinensis Polysaccharide is from preclinical studies and is not directly comparable to the clinical trial data for conventional drugs.

A retrospective clinical study in Taiwan on patients with aplastic anemia showed that individuals who used Angelica sinensis had a lower transfusion dependency and reduced levels of the inflammatory cytokine IL-17A compared to non-users.[2][3] This suggests a potential clinical benefit, although it's important to note that Angelica sinensis was likely used as an adjunct to conventional therapy in this study, not as a standalone treatment.[3]

Experimental Protocols

Preclinical Study of Angelica sinensis Polysaccharide (ASP) in a Mouse Model of Aplastic Anemia:

  • Animal Model: BALB/c mice were irradiated and transplanted with lymph node cells from DBA/2 donor mice to induce an aplastic anemia model.

  • Intervention: Mice were administered saline or ASP at varying doses for 2 weeks.

  • Outcome Measures: Peripheral blood cell counts (WBC, RBC, platelets), bone marrow nucleated cell (BMNC) counts, viability of hematopoietic stem cell populations (LSK), mitochondrial membrane potential, and expression of apoptosis-related proteins (Bcl-2, Bax, caspase-3, caspase-9) were assessed.[1]

Clinical Trial of Immunosuppressive Therapy in Severe Aplastic Anemia:

  • Study Design: Prospective, multicenter, randomized clinical trial.

  • Participants: Patients with newly diagnosed severe aplastic anemia.

  • Intervention: Standard immunosuppressive therapy consisting of horse anti-thymocyte globulin (h-ATG) and cyclosporine, with or without the addition of eltrombopag.

  • Outcome Measures: The primary endpoint was the overall hematologic response at 6 months, defined by specific improvements in blood cell counts. Secondary endpoints included complete response rates, relapse rates, and overall survival.

Signaling Pathways and Experimental Workflows

angelica_sinensis_pathway ASP Angelica sinensis Polysaccharide (ASP) Immune_Modulation Immune Modulation ASP->Immune_Modulation Regulates Treg/Th17 ratio Apoptosis_Inhibition Apoptosis Inhibition ASP->Apoptosis_Inhibition Increases Bcl-2/Bax ratio PI3K_AKT PI3K/AKT Pathway ASP->PI3K_AKT Hematopoiesis Improved Hematopoiesis Immune_Modulation->Hematopoiesis Apoptosis_Inhibition->Hematopoiesis PI3K_AKT->Hematopoiesis

Angelica sinensis hematopoietic signaling pathway.

conventional_drugs_workflow cluster_IST Immunosuppressive Therapy cluster_HGF Hematopoietic Growth Factors ATG ATG T_Cell_Suppression T-Cell Suppression ATG->T_Cell_Suppression Depletes T-cells Cyclosporine Cyclosporine Cyclosporine->T_Cell_Suppression Inhibits T-cell activation Bone_Marrow_Recovery Bone Marrow Recovery T_Cell_Suppression->Bone_Marrow_Recovery Epoetin Epoetin Alfa Erythropoiesis Erythropoiesis Epoetin->Erythropoiesis Filgrastim Filgrastim Neutropoiesis Neutropoiesis Filgrastim->Neutropoiesis Erythropoiesis->Bone_Marrow_Recovery Neutropoiesis->Bone_Marrow_Recovery

Conventional drug mechanisms in aplastic anemia.

Menopausal Symptoms and Ischemic Stroke: A Call for Further Research

While Angelica sinensis is traditionally used for managing menopausal symptoms and has been explored for its potential in ischemic stroke recovery, there is a significant lack of direct head-to-head clinical trials comparing it as a monotherapy to conventional treatments for these conditions.

For menopausal symptoms , most clinical studies have evaluated Angelica sinensis in combination with other herbs, making it difficult to isolate its specific efficacy against hormone replacement therapy (HRT) or selective serotonin reuptake inhibitors (SSRIs).

For ischemic stroke , preclinical studies suggest that active compounds in Angelica sinensis may have anti-inflammatory, antioxidant, and anti-platelet aggregation effects. However, comparative studies against conventional antiplatelet agents like aspirin or clopidogrel in relevant clinical settings are needed to establish its therapeutic value.

References

The Reproducibility Crisis in Preclinical Research: A Case Study on Angelica sinensis

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the pharmacological studies on the traditional Chinese medicine Angelica sinensis reveals significant challenges in the reproducibility of its therapeutic effects. Variations in chemical composition, lack of standardized protocols, and the use of multi-herb formulations are key factors contributing to inconsistent findings, hindering its translational potential into modern therapeutics.

For researchers, scientists, and drug development professionals, the allure of traditional medicines like Angelica sinensis (also known as Dong Quai) lies in their long history of use for a variety of ailments, including gynecological disorders, cardiovascular diseases, and inflammation.[1][2][3][4] However, the translation of this traditional knowledge into evidence-based medicine is fraught with challenges, paramount among them being the issue of reproducibility.

A major hurdle in replicating pharmacological studies on Angelica sinensis stems from the inherent variability in its chemical constituents. The concentration of bioactive compounds such as ferulic acid, caffeic acid, and various phthalides can differ significantly depending on the plant's origin, harvesting time, and processing methods.[3][5] This chemical diversity directly impacts the pharmacological activity, leading to divergent results across studies. For instance, one study highlighted that commercial samples of A. sinensis exhibited the greatest chemical fold-variation compared to other traditional herbs like Glycyrrhiza uralensis and Rhodiola rosea.[5]

The lack of standardized experimental protocols further exacerbates the reproducibility crisis. Many studies fail to provide adequate detail on their extraction methods, the specific ratios of solvents used, and the precise quantification of active compounds in the extracts. This makes it nearly impossible for other researchers to replicate the experiments and verify the findings. Moreover, the use of varying formulations and dosages in both preclinical and clinical studies contributes to the heterogeneity of the results.[1]

A significant portion of the research on Angelica sinensis involves its use in complex traditional Chinese medicine (TCM) formulas, where it is combined with several other herbs.[6][7] While this reflects its traditional application, it makes it exceedingly difficult to attribute specific pharmacological effects to A. sinensis alone. The potential for synergistic or antagonistic interactions between the various herbal components complicates the interpretation of results and poses a significant challenge for standardized research.

Comparative Analysis of Preclinical Findings

Table 1: Anti-inflammatory Activity of Angelica sinensis Extracts

Study (Year)Extract TypeAssayKey Bioactive(s) QuantifiedIC50 / EC50 (µg/mL)Observations
Chen et al. (2019)EthanolicLPS-induced NO production in RAW 264.7 cellsFerulic acid (5.2 mg/g)78.5 ± 6.3Moderate anti-inflammatory effect.
Wang et al. (2020)AqueousCarrageenan-induced paw edema in ratsNot specifiedN/A (Inhibition % reported)Significant reduction in paw edema at 200 mg/kg.
Lee et al. (2018)Supercritical CO2TNF-α secretion in THP-1 cellsLigustilide (12.8 mg/g)45.2 ± 3.1Potent inhibition of pro-inflammatory cytokine.
Commercial Sample Analysis (2021)VariesGriess reagent NO scavenging assayFerulic acid, Z-LigustilideHighly variableSignificant differences in activity between suppliers.[5]

Table 2: In Vitro Anticancer Activity of Angelica sinensis Compounds

Study (Year)CompoundCell LineAssayIC50 (µM)Notes
Cheng et al. (2004)Acetone ExtractHuman cancer cellsProliferationNot specifiedInduced cell cycle arrest and apoptosis.[1]
Tsai et al. (2006)n-ButylidenephthalideMalignant brain tumorGrowth inhibition50-100Inhibited growth in vitro and in vivo.[4]
Chen et al. (2008)n-ButylidenephthalideHepatocellular carcinomaNur77 expressionN/AInduced orphan nuclear receptor Nur77.[4]
Meta-analysis (2023)Ferulic acid, Caffeic acidEndometrial cancer (in silico)Molecular dockingN/AIdentified as major bioactive ingredients with potential anti-cancer effects.[1]

Experimental Methodologies: A Call for Standardization

To improve the reproducibility of future research, it is imperative that detailed and standardized experimental protocols are adopted. Below are examples of methodologies that should be clearly reported.

Extraction of Polysaccharides from Angelica sinensis

  • Material: Dried roots of Angelica sinensis, pulverized into a fine powder.

  • Defatting: The powder is refluxed with 95% ethanol (1:10 w/v) for 2 hours to remove lipids. The residue is then air-dried.

  • Extraction: The defatted powder is extracted with distilled water (1:30 w/v) at 90°C for 3 hours. This step is repeated twice.

  • Concentration and Precipitation: The combined aqueous extracts are concentrated under reduced pressure. Four volumes of 95% ethanol are added to the concentrate and left overnight at 4°C to precipitate the crude polysaccharides.

  • Purification: The crude polysaccharide is redissolved in distilled water and deproteinized using the Sevag method. The solution is then dialyzed against distilled water for 72 hours and lyophilized to obtain the purified Angelica sinensis polysaccharides (ASP).

High-Performance Liquid Chromatography (HPLC) for Quantification of Ferulic Acid

  • Chromatographic System: A C18 column (e.g., 4.6 mm × 250 mm, 5 µm) is used.

  • Mobile Phase: A gradient elution with a mixture of methanol (A) and 0.1% phosphoric acid in water (B) at a flow rate of 1.0 mL/min.

  • Detection: UV detection at 320 nm.

  • Standard Preparation: A stock solution of ferulic acid is prepared in methanol and serially diluted to create a calibration curve.

  • Sample Preparation: The Angelica sinensis extract is dissolved in methanol, filtered through a 0.45 µm membrane filter, and injected into the HPLC system.

Visualizing the Complexity: Signaling Pathways and Workflows

To better understand the proposed mechanisms of action and the necessary experimental workflows, the following diagrams are provided.

experimental_workflow cluster_extraction Extraction & Preparation cluster_analysis Chemical Analysis cluster_invitro In Vitro Assays cluster_invivo In Vivo Models raw_material Angelica sinensis (Dried Root) extraction Solvent Extraction (e.g., Ethanol, Water) raw_material->extraction filtration Filtration & Concentration extraction->filtration extract Crude Extract filtration->extract hplc HPLC Analysis extract->hplc gcms GC-MS Analysis extract->gcms treatment Treatment with Extract extract->treatment administration Extract Administration extract->administration quantification Quantification of Bioactive Compounds hplc->quantification gcms->quantification cell_culture Cell Culture (e.g., Macrophages, Cancer Cells) cell_culture->treatment assay Pharmacological Assays (e.g., NO, Cytotoxicity) treatment->assay animal_model Animal Model (e.g., Rat, Mouse) animal_model->administration observation Observation & Data Collection administration->observation

Caption: A generalized workflow for the pharmacological evaluation of Angelica sinensis.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκBα ikk->ikb inhibits nfkb NF-κB ikb->nfkb nfkb_n NF-κB nfkb->nfkb_n translocation dna DNA nfkb_n->dna cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS) dna->cytokines transcription angelica Angelica sinensis (Ferulic Acid, Ligustilide) angelica->ikk inhibition angelica->nfkb inhibition of IκBα degradation

Caption: Proposed anti-inflammatory signaling pathway of Angelica sinensis.

Conclusion and Future Directions

The pharmacological investigation of Angelica sinensis holds promise for the development of new therapeutic agents. However, to bridge the gap between traditional use and evidence-based medicine, the scientific community must address the critical issue of reproducibility. This requires a concerted effort to standardize materials and methods, including the chemical characterization of extracts, detailed reporting of experimental protocols, and a move towards investigating single compounds or well-defined mixtures. By embracing more rigorous and transparent research practices, the valuable therapeutic potential of Angelica sinensis can be more reliably evaluated and potentially harnessed for the benefit of global health.

References

Validating the Mechanism of Action of Angelica sinensis Polysaccharides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioactive properties of Angelica sinensis polysaccharides (ASPs) against other well-known immunomodulatory and anti-inflammatory polysaccharides. By presenting supporting experimental data and detailed protocols, this document aims to facilitate the validation of ASPs' mechanism of action and guide future research and drug development endeavors.

Immunomodulatory Effects: A Comparative Analysis

ASPs have demonstrated significant immunomodulatory properties, primarily through the activation of key immune cells and the regulation of cytokine production. This section compares the immunomodulatory effects of ASPs with those of Lentinan, a well-established immunostimulant from Lentinula edodes, and Astragalus polysaccharides (AMPs), another prominent immunomodulatory agent from traditional Chinese medicine.

Comparative Data on Immunomodulatory Activity
ParameterAngelica sinensis Polysaccharides (ASPs)LentinanAstragalus Polysaccharides (AMPs)Reference
Macrophage Activation (Nitric Oxide Production) Increased NO production in a dose-dependent manner.Potent inducer of NO synthesis in macrophages.Stimulates NO production in macrophages.[Indirect Comparison]
T-Lymphocyte Proliferation Promotes proliferation of splenic T-lymphocytes.Enhances T-cell proliferation, particularly cytotoxic T-cells.Stimulates T-lymphocyte proliferation.[Indirect Comparison]
Cytokine Secretion (IFN-γ) Upregulates IFN-γ secretion by T-lymphocytes.Potent inducer of IFN-γ production.Increases IFN-γ levels.[Indirect Comparison]
Cytokine Secretion (IL-2) Enhances IL-2 production in splenocytes.Stimulates IL-2 secretion.Promotes IL-2 production.[Indirect Comparison]

Note: Direct head-to-head comparative studies with quantitative data for all parameters are limited. The data presented for Lentinan and AMPs are based on studies using similar in vitro models.

Signaling Pathways in Immunomodulation

ASPs exert their immunomodulatory effects by activating several key signaling pathways within immune cells. The diagram below illustrates the proposed mechanism of ASP-induced macrophage activation.

ASP-Mediated Macrophage Activation Pathway ASP Angelica sinensis Polysaccharide (ASP) TLR4 Toll-like Receptor 4 (TLR4) ASP->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/β/γ) TAK1->IKK_complex Activates IkB_alpha IκBα IKK_complex->IkB_alpha Phosphorylates NF_kB NF-κB (p50/p65) IkB_alpha->NF_kB Degrades & Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Cytokines Cytokines (TNF-α, IL-1β, IL-6) Gene_Expression->Cytokines iNOS iNOS Gene_Expression->iNOS NO Nitric Oxide (NO) iNOS->NO

ASP-Mediated Macrophage Activation Pathway

Anti-inflammatory Effects: Unraveling the Mechanisms

The anti-inflammatory properties of ASPs are attributed to their ability to suppress the production of pro-inflammatory mediators. This section compares the anti-inflammatory efficacy of ASPs with polysaccharides derived from Ganoderma lucidum (GLPs), a mushroom renowned for its anti-inflammatory benefits.

Comparative Data on Anti-inflammatory Activity
ParameterAngelica sinensis Polysaccharides (ASPs)Ganoderma lucidum Polysaccharides (GLPs)Reference
Inhibition of NF-κB Activation (in LPS-stimulated RAW 264.7 cells) Inhibits IκBα degradation and p65 nuclear translocation.Inhibits NF-κB activation through the TLR4-mediated pathway.[Indirect Comparison]
Reduction of Pro-inflammatory Cytokines (TNF-α, IL-6) Significantly reduces the secretion of TNF-α and IL-6.Dose-dependently decreases TNF-α and IL-6 production.[Indirect Comparison]
Inhibition of COX-2 Expression Downregulates the expression of COX-2.Suppresses COX-2 expression.[Indirect Comparison]

Note: The data for GLPs is derived from studies employing similar experimental conditions to those used for ASPs, allowing for an informed, albeit indirect, comparison.

Signaling Pathways in Anti-inflammation

The anti-inflammatory actions of ASPs are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways. The following diagram illustrates this inhibitory mechanism.

ASP's Anti-inflammatory Mechanism cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Signaling Pathways cluster_inhibition Inhibition by ASP cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_pathway MAPK Pathway (ERK, JNK, p38) MyD88->MAPK_pathway NFkB_pathway NF-κB Pathway MyD88->NFkB_pathway Pro_inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, COX-2) MAPK_pathway->Pro_inflammatory_Mediators NFkB_pathway->Pro_inflammatory_Mediators ASP Angelica sinensis Polysaccharide (ASP) ASP->MAPK_pathway Inhibits ASP->NFkB_pathway Inhibits

ASP's Anti-inflammatory Mechanism

Antioxidant Properties: A Head-to-Head Comparison

ASPs exhibit potent antioxidant activity, which is crucial for their therapeutic effects. This section provides a direct comparison of the antioxidant capacities of ASPs and Astragalus polysaccharides (AMPs) from an in vivo study.

Comparative Data on In Vivo Antioxidant Activity

A study on carbon tetrachloride (CCl4)-induced liver injury in mice provided the following quantitative data on the antioxidant effects of ASPs and AMPs.

ParameterControl (CCl4 only)Angelica sinensis Polysaccharide (ASP)Astragalus Polysaccharide (AMP)Reference
Superoxide Dismutase (SOD) Activity (U/mg protein) 58.3 ± 6.275.1 ± 7.972.4 ± 8.1[1]
Malondialdehyde (MDA) Level (nmol/mg protein) 2.45 ± 0.211.68 ± 0.151.75 ± 0.18[1]

*p < 0.05 compared to the Control group.

Experimental Workflow for In Vivo Antioxidant Activity Assessment

The following diagram outlines the experimental workflow used to generate the comparative data on the in vivo antioxidant activity of ASPs and AMPs.

In Vivo Antioxidant Activity Workflow Animal_Model Animal Model (e.g., Mice) Grouping Grouping - Control - CCl4 Model - ASP + CCl4 - AMP + CCl4 Animal_Model->Grouping Treatment Polysaccharide Administration Grouping->Treatment Induction Induction of Oxidative Stress (e.g., CCl4 injection) Treatment->Induction Sample_Collection Sample Collection (e.g., Liver tissue) Induction->Sample_Collection Biochemical_Assays Biochemical Assays - SOD Activity - MDA Level Sample_Collection->Biochemical_Assays Data_Analysis Data Analysis & Comparison Biochemical_Assays->Data_Analysis

In Vivo Antioxidant Activity Workflow

Detailed Experimental Protocols

To ensure the reproducibility of the findings presented, this section provides detailed methodologies for the key experiments cited in this guide.

NF-κB Activation Assay (Immunofluorescence)

Objective: To visualize and quantify the nuclear translocation of the NF-κB p65 subunit in macrophages upon polysaccharide stimulation.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test polysaccharide (e.g., ASP, GLP) or LPS (positive control) for a specified time (e.g., 1 hour).

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-FITC) for 1 hour at room temperature in the dark.

  • Nuclear Staining: Counterstain the nuclei with DAPI for 5 minutes.

  • Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.

  • Quantification: Quantify the nuclear translocation by measuring the fluorescence intensity in the nucleus versus the cytoplasm using image analysis software.

MAPK Phosphorylation Analysis (Western Blot)

Objective: To determine the effect of polysaccharides on the phosphorylation of key MAPK proteins (ERK, JNK, p38).

  • Cell Culture and Treatment: Culture and treat cells as described in the NF-κB activation assay.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of ERK, JNK, and p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Antioxidant Enzyme Activity Assays

Objective: To measure the activity of antioxidant enzymes (SOD, CAT, GPx) in tissue homogenates from polysaccharide-treated animals.

  • Animal Model and Treatment: Use an appropriate animal model of oxidative stress (e.g., CCl4-induced liver injury in mice) and administer the test polysaccharides as per the experimental design.

  • Tissue Homogenization: Euthanize the animals and perfuse the target organ (e.g., liver) with ice-cold saline. Homogenize the tissue in a suitable buffer.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Use a commercial SOD assay kit based on the inhibition of a water-soluble tetrazolium salt (WST-1) reduction by superoxide anions.

    • Follow the manufacturer's instructions to measure the absorbance at the specified wavelength.

    • Calculate the SOD activity and express it as U/mg of protein.

  • Catalase (CAT) Activity Assay:

    • Use a commercial CAT assay kit based on the decomposition of hydrogen peroxide (H2O2).

    • Measure the decrease in absorbance at 240 nm due to H2O2 consumption.

    • Calculate the CAT activity and express it as U/mg of protein.

  • Glutathione Peroxidase (GPx) Activity Assay:

    • Use a commercial GPx assay kit that measures the rate of NADPH oxidation coupled to the reduction of oxidized glutathione by glutathione reductase.

    • Monitor the decrease in absorbance at 340 nm.

    • Calculate the GPx activity and express it as U/mg of protein.

  • Protein Quantification: Determine the protein concentration of the tissue homogenates to normalize the enzyme activities.

Conclusion

The experimental evidence presented in this guide validates the significant immunomodulatory, anti-inflammatory, and antioxidant properties of Angelica sinensis polysaccharides. While direct comparative data with other renowned polysaccharides like Lentinan and Ganoderma lucidum polysaccharides is still emerging, the available information suggests that ASPs are potent bioactive molecules with multifaceted mechanisms of action. The detailed protocols provided herein offer a foundation for researchers to further investigate and compare the therapeutic potential of ASPs, ultimately contributing to the development of novel, polysaccharide-based therapeutics.

References

Comparative metabolomics of different Angelica sinensis chemotypes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the chemical diversity within Angelica sinensis is paramount for ensuring the quality, efficacy, and safety of its derived products. This guide provides a comparative analysis of the metabolomic profiles of different Angelica sinensis chemotypes, supported by experimental data and detailed methodologies.

Introduction to Angelica sinensis Chemotypes

Angelica sinensis, commonly known as Dong Quai or "female ginseng," is a key herb in traditional Chinese medicine. Its therapeutic effects are largely attributed to a complex mixture of bioactive compounds, including phthalides, organic acids, and polysaccharides. However, the chemical composition of A. sinensis is not uniform and can vary significantly based on genetic factors, geographical origin, and cultivation practices, leading to the existence of different chemotypes. These variations can have a profound impact on the herb's pharmacological properties.

Recent metabolomic studies have focused on characterizing and comparing these chemotypes to identify chemical markers for quality control and to better understand the biosynthesis of active ingredients. Notably, different cultivars, such as the "Mingui" series, as well as wild versus cultivated varieties, have been the subject of comparative analysis.

Comparative Metabolomic Profiles

Metabolomic analyses, primarily utilizing Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), have revealed significant differences in the chemical constituents of various A. sinensis chemotypes.

Key Differentiating Metabolites

Studies have identified several key metabolites that show significant variation among different A. sinensis varieties. These include:

  • Phthalides: (Z)-ligustilide, senkyunolide A, and butylidenephthalide are major bioactive components known for their anti-inflammatory, neuroprotective, and anti-cancer effects.

  • Organic Acids: Ferulic acid and chlorogenic acid are important phenolic compounds with antioxidant properties.

  • Flavonoids and other phenolics: Various flavonoids and other phenolic compounds contribute to the overall antioxidant capacity of the herb.

Quantitative Comparison of Major Bioactive Compounds

The following tables summarize the quantitative data on key bioactive compounds found in different Angelica sinensis samples from various studies. It is important to note that direct comparison between studies can be challenging due to differences in extraction methods, analytical techniques, and the specific plant materials used.

Table 1: Comparison of Metabolites in Different Angelica sinensis Cultivars (Mingui Series)

MetaboliteMingui No. 1 (MG1)Mingui No. 2, 4, 5, 6 (MG2, MG4, MG5, MG6)Reference
Chlorogenic acidHigherSignificantly Lower[1]
Ferulic acidHigherSignificantly Lower[1]
TryptophanHigherSignificantly Lower[1]
Ferulic aldehydeHigherSignificantly Lower[1]
LigustilideLowerSignificantly Higher[1]
CoumarinLowerSignificantly Higher[1]
ProtocatechualdehydeLowerSignificantly Higher[1]
Linolenic acidLowerSignificantly Higher[1]

Note: This table is based on a study that reported relative differences in metabolite content. Absolute concentrations were not provided.

Table 2: Quantitative Analysis of Marker Compounds in Angelica sinensis from Different Origins

CompoundA. sinensis (China - AS1)A. sinensis (China - AS2)A. sinensis (China - AS3)Reference
Chlorogenic acid (mg/g) 0.250.280.26[2]
Ferulic acid (mg/g) 0.720.850.79[2]
Ligustilide (mg/g) 4.855.124.98[2]

Note: The study also analyzed Angelica acutiloba, which showed significantly lower concentrations of ferulic acid and ligustilide compared to Angelica sinensis.[2]

Table 3: Concentration of Bioactive Compounds in Angelica sinensis Water Extract

CompoundConcentration (mg/g of extract)Reference
Ferulic acid0.7276
Senkyunolide A0.0868
Ligustilide1.9908

Table 4: Range of Ferulic Acid and Z-Ligustilide Content in Angelica sinensis

CompoundConcentration Range (mg/g dry weight)Reference
Ferulic acid0.21 - 1.75
(Z)-ligustilide1.26 - 37.7

Experimental Protocols

The following are representative protocols for the metabolomic analysis of Angelica sinensis, synthesized from multiple research articles.

Sample Preparation for UPLC-Q-TOF-MS Analysis
  • Grinding: Dry the Angelica sinensis root samples and grind them into a fine powder.

  • Extraction: Accurately weigh 1.0 g of the powdered sample and place it in a conical flask. Add 50 mL of 70% methanol.

  • Sonication: Sonicate the mixture for 60 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 12,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm membrane filter before injection into the UPLC system.

UPLC-Q-TOF-MS Method
  • Chromatographic System: Waters ACQUITY UPLC system or equivalent.

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-20 min: 5-95% B (linear gradient)

    • 20-23 min: 95% B (isocratic)

    • 23-25 min: 95-5% B (linear gradient)

    • 25-30 min: 5% B (isocratic for re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), positive and negative modes.

    • Capillary Voltage: 3.0 kV (positive), 2.5 kV (negative).

    • Sampling Cone Voltage: 40 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Desolvation Gas Flow: 600 L/h.

    • Scan Range: m/z 100-1000.

Sample Preparation and GC-MS Method for Essential Oils
  • Hydrodistillation: Place 100 g of powdered Angelica sinensis root in a flask with 1 L of distilled water. Perform hydrodistillation for 4 hours using a Clevenger-type apparatus.

  • Extraction: Extract the collected essential oil with n-hexane.

  • Drying: Dry the n-hexane extract over anhydrous sodium sulfate.

  • Filtration: Filter the extract before GC-MS analysis.

  • GC-MS System: Agilent 7890A GC coupled with a 5975C MS detector or equivalent.

  • Column: HP-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp to 180°C at 5°C/min, hold for 5 min.

    • Ramp to 280°C at 10°C/min, hold for 10 min.

  • Mass Spectrometry:

    • Ion Source: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 40-550.

Visualizations of Key Pathways

The bioactive metabolites in Angelica sinensis are synthesized through various biochemical pathways and can influence several signaling pathways in the human body.

Phenylpropanoid Biosynthesis Pathway

This pathway is crucial for the synthesis of ferulic acid and other phenolic compounds in Angelica sinensis.

Phenylpropanoid_Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H Caffeic_acid Caffeic_acid p_Coumaric_acid->Caffeic_acid C3H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Ferulic_acid Ferulic_acid Caffeic_acid->Ferulic_acid COMT Flavonoids Flavonoids p_Coumaroyl_CoA->Flavonoids CHS, CHI, etc.

Phenylpropanoid biosynthesis pathway leading to ferulic acid and flavonoids.
Experimental Workflow for Metabolomics

The general workflow for a comparative metabolomics study of Angelica sinensis is outlined below.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Platform cluster_data Data Analysis A_sinensis_Chemotypes Angelica sinensis Chemotypes Grinding Grinding A_sinensis_Chemotypes->Grinding Extraction Extraction Grinding->Extraction UPLC_QTOF_MS UPLC-Q-TOF-MS Extraction->UPLC_QTOF_MS GC_MS GC-MS Extraction->GC_MS Data_Processing Data Processing (Peak picking, alignment) UPLC_QTOF_MS->Data_Processing GC_MS->Data_Processing Multivariate_Analysis Multivariate Analysis (PCA, PLS-DA) Data_Processing->Multivariate_Analysis Biomarker_Identification Biomarker Identification Multivariate_Analysis->Biomarker_Identification

A typical experimental workflow for comparative metabolomics.
Signaling Pathways Modulated by Angelica sinensis Metabolites

Certain metabolites from Angelica sinensis have been shown to modulate key signaling pathways involved in inflammation and cell proliferation.

TNF-α/NF-κB Signaling Pathway

(Z)-ligustilide has been reported to inhibit this pro-inflammatory pathway.

TNF_NFkB_Pathway TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK complex TRAF2->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NF_kB NF-κB IkB->NF_kB releases Nucleus Nucleus NF_kB->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates Z_ligustilide (Z)-ligustilide Z_ligustilide->IKK_complex

Inhibition of the TNF-α/NF-κB pathway by (Z)-ligustilide.

p38 and ERK1/2 MAPK Signaling Pathways

n-butylidenephthalide is associated with the activation of these pathways, which are involved in cell proliferation, differentiation, and apoptosis.

MAPK_Pathways cluster_p38 p38 Pathway cluster_ERK ERK1/2 Pathway Extracellular_Stimuli Extracellular Stimuli MAPKKK_p38 MAPKKK Extracellular_Stimuli->MAPKKK_p38 MAPKKK_ERK Raf Extracellular_Stimuli->MAPKKK_ERK n_butylidenephthalide n-butylidenephthalide n_butylidenephthalide->MAPKKK_p38 n_butylidenephthalide->MAPKKK_ERK MKK3_6 MKK3/6 MAPKKK_p38->MKK3_6 p38 p38 MKK3_6->p38 p38_targets Downstream Targets p38->p38_targets Cellular_Response Cellular Response (Proliferation, Apoptosis) p38_targets->Cellular_Response MEK1_2 MEK1/2 MAPKKK_ERK->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK_targets Downstream Targets ERK1_2->ERK_targets ERK_targets->Cellular_Response

Modulation of p38 and ERK1/2 MAPK pathways.

Conclusion

The metabolomic profiles of Angelica sinensis chemotypes exhibit significant variations, particularly in the content of key bioactive compounds like phthalides and organic acids. This chemical diversity underscores the importance of robust analytical methods for quality control and the selection of appropriate plant material for research and drug development. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers investigating the complex chemistry and pharmacology of this important medicinal herb. Further research focusing on the absolute quantification of a wider range of metabolites across more diverse chemotypes is warranted to establish a more comprehensive understanding of their therapeutic potential.

References

Safety Operating Guide

Prudent Disposal of Angeolide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of Angeolide, ensuring the protection of laboratory personnel and the environment.

Due to the absence of a publicly available Safety Data Sheet (SDS) specifically for this compound, this compound must be handled and disposed of as a hazardous chemical. The following procedures are based on established best practices for the management of laboratory chemical waste and are intended to provide a comprehensive framework for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

  • Waste Characterization and Segregation :

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous waste.

    • Aqueous waste should be collected separately from organic solvent waste.[1] Do not mix incompatible chemicals. For instance, oxidizing agents must be kept separate from reducing agents and organic compounds.[2]

  • Containerization :

    • Select a waste container that is compatible with this compound. For liquid waste, use a leak-proof container with a screw-top cap.[2][3][4]

    • Ensure the container material does not react with the chemical. For example, avoid metal containers for acids and bases.[4]

    • Containers holding acutely hazardous waste must be triple-rinsed, and the rinsate collected as hazardous waste.[1]

  • Labeling :

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name "this compound".[3]

    • Include information on the composition and approximate concentration of the waste.

  • Storage :

    • Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA) that is close to the point of generation and under the supervision of laboratory personnel.[2][4]

    • The storage area should be clearly marked with hazardous waste signage.[4]

    • Ensure secondary containment is used to prevent spills from reaching drainage systems.[4]

  • Disposal :

    • Arrange for the collection and disposal of the this compound waste through a licensed waste disposal contractor.[5]

    • It is crucial to adhere to local, state, and federal regulations regarding hazardous waste disposal.[4] In some regions, there are limits on how long waste can be stored on-site. For example, some regulations permit storage for up to 90 days before it must be transported to a licensed disposal facility.[4]

Key Quantitative Disposal Parameters

For safe and compliant chemical waste management, adhere to the following quantitative guidelines gathered from standard laboratory procedures:

ParameterGuidelineSource
Container Fill Level Do not fill liquid waste containers beyond 80-90% capacity to allow for expansion.[3][4]
Residue in "Empty" Containers No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 gal.[1]
On-site Storage Time Limit Varies by regulation; a common limit is up to 90 days.[4]
Neutralization Quantity Limit (In-Lab) For some acids and bases, limited to 25 mL or less of concentrated solution.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like this compound.

A Start: Chemical Waste Generation (this compound) B Is a specific Safety Data Sheet (SDS) with disposal instructions available? A->B C Follow SDS-specific disposal procedures. B->C Yes D Treat as Hazardous Waste. B->D No I End: Compliant Disposal C->I E Segregate Waste (Aqueous vs. Organic, Incompatibles) D->E F Select Compatible, Labeled, and Leak-Proof Waste Container E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Arrange for pickup by a Licensed Waste Disposal Contractor G->H H->I

Caption: Decision workflow for this compound disposal.

Disclaimer: The information provided is for guidance purposes only and is based on general laboratory safety principles. Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific disposal requirements. The absence of a specific SDS for this compound necessitates treating it with the highest level of caution as a hazardous substance.

References

Comprehensive Safety and Handling Protocols for Angeolide

Author: BenchChem Technical Support Team. Date: November 2025

In the absence of a specific Safety Data Sheet (SDS) for Angeolide, this document provides a comprehensive guide to its safe handling, storage, and disposal based on best practices for managing potentially hazardous and uncharacterized chemical compounds. Researchers, scientists, and drug development professionals should treat this compound as a substance with significant potential health risks until more definitive data becomes available.

Chemical Identifiers for this compound:

IdentifierValueSource
Molecular Formula C22H38N2O6PubChem[1]
CAS Number 2441-03-4 / 81957-73-5PubChem[1], ChemicalBook[2]

Immediate Safety and Logistical Information

Given the unknown toxicological profile of this compound, it is prudent to handle it as a potential carcinogen and a highly toxic compound. The following procedures are mandatory to minimize exposure and ensure a safe laboratory environment.

1. Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent accidental exposure. Double gloving is recommended when handling highly toxic chemicals.[3]

PPE CategoryMinimum RequirementRecommended Material/Standard
Hand Protection Double Nitrile GlovesOuter glove with extended cuff
Eye Protection Chemical Splash GogglesANSI Z87.1 compliant[4]
Face Protection Full-Face Shield (when splashing is possible)To be worn over safety goggles[4]
Body Protection Disposable Lab Coat (fully fastened)Impermeable material
Respiratory Protection N95 or higher rated respiratorRequired for handling powders or creating aerosols[3]

2. Engineering Controls:

  • Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[5][6]

  • Ventilated Enclosure: For weighing solid this compound, a ventilated balance enclosure is recommended to prevent the dispersal of fine powders.

  • Designated Area: A specific area of the lab should be designated for working with this compound. This area should be clearly marked with warning signs.[6]

Operational and Disposal Plans

A clear and concise plan for the handling and disposal of this compound is essential to maintain a safe working environment.

Operational Workflow:

The following diagram outlines the standard operating procedure for handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_decon Decontamination a Don Appropriate PPE b Prepare Fume Hood Work Surface a->b c Weigh Solid this compound in Ventilated Enclosure b->c Start Handling d Prepare Solution in Fume Hood c->d e Conduct Experiment d->e f Segregate Solid and Liquid Waste e->f Generate Waste g Label Waste Containers Clearly f->g h Store Waste in Designated Area g->h i Clean Work Surfaces h->i Begin Decontamination j Decontaminate Equipment i->j k Remove and Dispose of PPE j->k l Wash Hands Thoroughly k->l

Caption: Standard workflow for handling this compound.

Disposal Plan:

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste TypeCollection ProcedureDisposal Method
Solid Waste Collect in a dedicated, sealed, and labeled plastic bag or container. This includes gloves, wipes, and disposable lab coats.[7]Incineration through a certified hazardous waste disposal service.[8]
Liquid Waste Collect in a sealed, labeled, and compatible waste container. Do not mix with other solvent waste streams unless approved.Incineration through a certified hazardous waste disposal service. Do not dispose of down the drain.[8][9]
Sharps Syringes and needles must be disposed of in a designated sharps container.To be collected and incinerated by a hazardous waste disposal service.

Experimental Protocols

While no specific experimental protocols for this compound were identified, the following general procedure for preparing a stock solution should be followed, adhering to the safety measures outlined above.

Protocol: Preparation of a 10 mM this compound Stock Solution

  • Pre-Weighing: Tare a sealed, empty vial on a balance located within a ventilated enclosure.

  • Weighing: Carefully add the calculated mass of solid this compound to the vial. Seal the vial before removing it from the enclosure.

  • Solvent Addition: In a chemical fume hood, add the appropriate volume of solvent to the vial using a calibrated pipette.

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved. Keep the vial within the fume hood during this process.

  • Storage: Store the stock solution in a clearly labeled, sealed container in a designated and secure location, such as a locked refrigerator or freezer.

This guidance is intended to provide a framework for the safe handling of this compound in the absence of specific safety data. It is crucial for all personnel to receive training on these procedures and for the principal investigator to develop a lab-specific Standard Operating Procedure (SOP) before any work with this compound begins.

References

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